4-Bromo-2,6-dimethylphenyl isothiocyanate
Description
Properties
IUPAC Name |
5-bromo-2-isothiocyanato-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAANWLMQHPUROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=S)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335021 | |
| Record name | 4-Bromo-2,6-dimethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32265-82-0 | |
| Record name | 4-Bromo-2,6-dimethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32265-82-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate from 4-bromo-2,6-dimethylaniline
This guide provides a comprehensive technical overview for the synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate, a valuable intermediate in the development of novel therapeutics and functional materials. The primary focus of this document is the established, yet hazardous, conversion of 4-bromo-2,6-dimethylaniline using thiophosgene. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and emphasize the critical safety considerations required for handling the reagents involved. Furthermore, we will briefly explore alternative, less hazardous synthetic routes that are gaining traction in modern chemical synthesis.
Introduction: The Significance of the Isothiocyanate Moiety
Isothiocyanates (R-N=C=S) are a class of reactive organic compounds that serve as versatile building blocks in organic chemistry. Their electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, making them ideal precursors for the synthesis of thioureas, thioamides, and various heterocyclic systems. In the realm of drug discovery, the isothiocyanate functional group is a key pharmacophore in a number of biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific target of this guide, 4-Bromo-2,6-dimethylphenyl isothiocyanate, incorporates several structural features that make it a particularly interesting candidate for further chemical exploration. The bromo-substituent provides a handle for subsequent cross-coupling reactions, while the sterically hindered dimethylphenyl backbone can impart unique conformational constraints on derivative molecules.
The Thiophosgene Route: A Mechanistic Perspective
The reaction of a primary amine with thiophosgene (CSCl₂) is a classical and highly efficient method for the synthesis of isothiocyanates.[2] The reaction proceeds through a two-step mechanism involving an initial nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, followed by an elimination of hydrogen chloride.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The choice of base can influence the reaction rate and the formation of byproducts. For aromatic amines, which are less basic, the reaction is often carried out with the free base, and an external base such as triethylamine or calcium carbonate is added to scavenge the HCl.[2]
Experimental Protocol: Synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate
The following protocol is a representative procedure for the synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate based on established methods for the conversion of aromatic amines to isothiocyanates using thiophosgene. Researchers should always perform a thorough risk assessment before carrying out this reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-bromo-2,6-dimethylaniline | ≥98% | Commercially Available |
| Thiophosgene (CSCl₂) | ≥99% | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercially Available |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Ice bath.
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
-
Fume hood with excellent ventilation is mandatory.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2,6-dimethylaniline (1.0 eq.) and anhydrous triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.05 eq.) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes. A slight exotherm may be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-Bromo-2,6-dimethylphenyl isothiocyanate can be purified by vacuum distillation or column chromatography on silica gel.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate.
Safety Considerations: Handling Thiophosgene
Thiophosgene is a highly toxic, corrosive, and lachrymatory substance.[3] All manipulations involving thiophosgene must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is essential. In case of accidental exposure, immediate medical attention is required.
Characterization of 4-Bromo-2,6-dimethylphenyl isothiocyanate
The identity and purity of the synthesized 4-Bromo-2,6-dimethylphenyl isothiocyanate (CAS No: 77159-76-3) should be confirmed by standard analytical techniques.[4]
| Property | Value |
| Molecular Formula | C₉H₈BrNS |
| Molecular Weight | 242.14 g/mol |
| Appearance | Expected to be a solid or oil |
| ¹H NMR | Expected signals for two methyl groups and two aromatic protons. |
| ¹³C NMR | The isothiocyanate carbon signal may be broad or difficult to observe due to quadrupolar relaxation of the nitrogen atom.[5] |
| IR Spectroscopy | A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is expected around 2100 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. |
Alternatives to the Thiophosgene Route
Given the hazardous nature of thiophosgene, several alternative methods for the synthesis of isothiocyanates have been developed. These methods often involve the use of less toxic reagents and milder reaction conditions. Some of the notable alternatives include:
-
From Dithiocarbamates: This is a two-step process where the primary amine is first converted to a dithiocarbamate salt by reacting with carbon disulfide, followed by desulfurization using various reagents to yield the isothiocyanate.[6]
-
Using Triphosgene: Triphosgene, a solid and safer alternative to phosgene, can be used in combination with a sulfur source to convert amines to isothiocyanates.[7]
-
From Hydroximoyl Chlorides: This method starts from aldehydes and proceeds via hydroximoyl chlorides to produce isothiocyanates in high yields.[1]
Conclusion
The synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate from 4-bromo-2,6-dimethylaniline via the thiophosgene route is a well-established and efficient method. However, the extreme toxicity of thiophosgene necessitates stringent safety precautions. This guide has provided a detailed protocol and a comprehensive overview of the critical aspects of this synthesis. For researchers and drug development professionals, the exploration of safer, alternative synthetic routes is highly encouraged to mitigate the risks associated with the use of highly hazardous reagents.
References
-
(PDF) New Syntheses of Aryl isothiocyanates - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]
-
Thiophosgene in Organic Synthesis - Satyavan SHARMA - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of Isothiocyanates: An Update - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Thiophosgene - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
4-Bromo-2,6-dimethylphenyl isothiocyanate - NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. (2020, April 30). Retrieved January 18, 2026, from [Link]
-
General procedure for the synthesis of isothiocyanates - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
-
Facile and Versatile Synthesis of Alkyl and Aryl Isothiocyanates by Using Triphosgene and CoSolvent | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
4-Bromo-2-methylphenyl isothiocyanate, min 98%, 25 grams. (n.d.). Retrieved January 18, 2026, from [Link]
-
4-Bromo-2,6-diethylphenyl isothiocyanate - Oakwood Chemical. (n.d.). Retrieved January 18, 2026, from [Link]
-
Thiophosgene: - An overview. (2020, January 24). Retrieved January 18, 2026, from [Link]
-
CAS 54132-75-1 | 3,5-DIMETHYLPHENYL ISOCYANATE... (n.d.). Retrieved January 18, 2026, from [Link]
-
VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
-
Showing Compound Methyl isothiocyanate (FDB012372) - FooDB. (2010, April 8). Retrieved January 18, 2026, from [Link]
-
Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... - PubMed. (2015, May 1). Retrieved January 18, 2026, from [Link]
-
4 Reaction of cysteine with thiophosgene. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. Thiophosgene - Wikipedia [en.wikipedia.org]
- 4. 4-Bromo-2,6-dimethylphenyl isothiocyanate [webbook.nist.gov]
- 5. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
physicochemical properties of 4-Bromo-2,6-dimethylphenyl isothiocyanate
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dimethylphenyl isothiocyanate
Introduction
4-Bromo-2,6-dimethylphenyl isothiocyanate is an aromatic isothiocyanate, a class of organosulfur compounds characterized by the -N=C=S functional group. This moiety imparts a unique electrophilic character to the central carbon atom, making it a valuable reagent in synthetic chemistry and a point of interest in drug discovery. Its reactivity with nucleophiles, particularly the amine and thiol groups found in biological macromolecules, underpins much of its utility and biological activity. For researchers in medicinal chemistry, chemical biology, and materials science, a thorough understanding of its physicochemical properties is not merely academic; it is fundamental to its rational application, from designing reaction conditions and ensuring analytical accuracy to predicting its behavior in biological systems.
This guide provides a comprehensive overview of the core physicochemical characteristics of 4-Bromo-2,6-dimethylphenyl isothiocyanate. Moving beyond a simple data sheet, it delves into the causality behind its chemical behavior, offers validated protocols for its synthesis and analysis, and provides essential guidance on its handling and storage.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the bedrock of any scientific investigation. The following identifiers and structural representations define 4-Bromo-2,6-dimethylphenyl isothiocyanate.
-
Chemical Structure:
Caption: 2D structure of 4-Bromo-2,6-dimethylphenyl isothiocyanate.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Registry Number | 77159-76-3 | NIST[1] |
| 32265-82-0 | Arctom[2], Thermo Fisher Scientific[3] | |
| Molecular Formula | C₉H₈BrNS | NIST[1] |
| Molecular Weight | 242.14 g/mol | NIST[1] |
| IUPAC Name | 4-Bromo-1-isothiocyanato-2,6-dimethylbenzene | - |
| InChI | InChI=1S/C9H8BrNS/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3 | NIST[1] |
| InChIKey | CAANWLMQHPUROR-UHFFFAOYSA-N | NIST[1] |
| SMILES | CC1=CC(=CC(=C1N=C=S)C)Br | - |
Note: The existence of multiple CAS numbers may reflect different suppliers or batches; researchers should verify the number associated with their specific material.
Physicochemical and Spectral Properties
The physical state, solubility, and spectral footprint of a compound are critical for its practical application in the laboratory.
Table 2: Physicochemical Data
| Property | Value | Notes | Source(s) |
| Appearance | Off-white solid/crystalline | Based on supplier data. | Thermo Fisher Scientific[3] |
| Melting Point | 42.5 - 48.5 °C | Data for the similar compound 4-Bromo-2-methylphenyl isothiocyanate.[4] | Thermo Fisher Scientific[4] |
| Boiling Point | Not available | Aromatic isothiocyanates often require vacuum distillation to prevent decomposition. | - |
| Solubility | Low water solubility is expected. Soluble in organic solvents like CH₂Cl₂, CHCl₃, THF, DMSO. | General property of aryl isothiocyanates. Water can lead to hydrolysis.[5][6] | - |
Spectral Data: The Compound's Fingerprint
Spectral analysis is indispensable for confirming the identity and purity of 4-Bromo-2,6-dimethylphenyl isothiocyanate.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, broad, and asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the 2000-2200 cm⁻¹ region. Other expected peaks include aromatic C-H stretches (~3000-3100 cm⁻¹) and aromatic C=C stretches (~1450-1600 cm⁻¹). The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound.[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive marker for the presence of a single bromine atom. The NIST database confirms the availability of mass spectrum data.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The molecular symmetry of this compound simplifies its proton NMR spectrum.
-
Aromatic Protons: The two protons on the phenyl ring are chemically equivalent and will appear as a singlet. Based on data for similar structures like 4-Bromo-2,6-dimethylphenol, this signal is expected in the aromatic region, likely around δ 7.0-7.5 ppm.[7]
-
Methyl Protons: The two methyl groups at positions 2 and 6 are also equivalent. They will produce a sharp singlet, integrating to 6 protons, typically in the upfield region around δ 2.2-2.5 ppm.[7]
-
-
¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation.
-
Isothiocyanate Carbon: The carbon of the -N=C=S group is highly deshielded and will appear as a characteristic signal in the δ 125-140 ppm range.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry: C-Br, C-NCS, C-H, and C-CH₃.
-
Methyl Carbons: A single signal for the two equivalent methyl carbons will appear in the aliphatic region, typically around δ 18-22 ppm.
-
-
Reactivity, Stability, and Safe Handling
The isothiocyanate functional group governs the chemical personality of the molecule.
Chemical Reactivity
The core reactivity of 4-Bromo-2,6-dimethylphenyl isothiocyanate stems from the electrophilic nature of the central carbon atom in the -N=C=S group.[8] This carbon is highly susceptible to attack by nucleophiles.
-
Electronic Effects: Compared to aliphatic isothiocyanates, aromatic variants are generally less reactive.[9] This is because the phenyl ring can delocalize electron density through resonance, stabilizing the isothiocyanate group. In this specific molecule:
-
The bromo group at the para position is an electron-withdrawing group via induction, which should slightly increase the electrophilicity and reactivity of the isothiocyanate carbon.
-
The two ortho methyl groups are electron-donating, which slightly counteracts the effect of the bromine. However, their primary influence is steric.
-
-
Steric Hindrance: The two methyl groups ortho to the isothiocyanate functionality provide significant steric hindrance. This can slow the rate of reaction with bulky nucleophiles, a factor that can be exploited for achieving selectivity in complex syntheses.
Caption: Reaction of an isothiocyanate with a nucleophile.
Stability and Storage
Isothiocyanates are known to be sensitive to environmental conditions.
-
Hydrolysis: The compound is susceptible to hydrolysis, especially in aqueous or protic media, which can degrade it over time.[10] This reactivity increases in buffered solutions compared to deionized water.[8][10]
-
Thermal Stability: As with many organic reagents, excessive heat can lead to decomposition. A safety data sheet for the similar phenyl isothiocyanate notes that it forms explosive mixtures with air on intense heating.
-
Storage Recommendations: To ensure long-term viability, 4-Bromo-2,6-dimethylphenyl isothiocyanate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] It should be kept in a cool, dry, and dark place, away from moisture and incompatible materials like strong acids, bases, and oxidizing agents.[3]
Safety and Handling
Based on available safety data, this compound must be handled with care.
-
Primary Hazards: It is classified as harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage.[3] Many isothiocyanates are also lachrymators (tear-inducing agents).[6][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[3]
-
Handling Procedures: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid creating dust. Wash hands thoroughly after handling.
Experimental Protocols
The following protocols provide standardized, field-proven methodologies for the synthesis and analysis of aryl isothiocyanates.
Protocol: Synthesis of Aryl Isothiocyanates
This protocol is a general method adapted from established procedures for converting an aniline to an isothiocyanate and can be applied to the synthesis of the title compound from 4-bromo-2,6-dimethylaniline.[12][13]
Workflow Diagram: Synthesis and Purification
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and cooled in an ice bath (0-15°C), dissolve 1.0 equivalent of 4-bromo-2,6-dimethylaniline in a suitable solvent mixture (e.g., 95% ethanol).
-
Dithiocarbamate Formation: While stirring vigorously, add concentrated aqueous ammonia (approx. 1.25 equivalents), followed by the slow, dropwise addition of carbon disulfide (approx. 1.5 equivalents).
-
Causality Note: The reaction is exothermic. Low temperature is crucial to prevent the loss of volatile ammonia and carbon disulfide.[12] The ammonia acts as a base to deprotonate the aniline, which then attacks the carbon disulfide.
-
-
Intermediate Isolation: Continue stirring. The intermediate ammonium dithiocarbamate salt will often precipitate from the solution. Allow the reaction to stand overnight to ensure complete formation. Filter the crystals and wash them with cold ether.
-
Desulfurization: Dissolve the collected dithiocarbamate salt in cold water in a larger flask suitable for steam distillation. While stirring, slowly add a solution of a desulfurizing agent, such as lead(II) nitrate (1.0 equivalent), in water. A heavy precipitate (lead sulfide) will form.[12]
-
Causality Note: The metal salt coordinates to the sulfur atoms, facilitating the elimination of H₂S (or its equivalent) and forming the stable -N=C=S bond.
-
-
Product Isolation: Immediately subject the mixture to steam distillation. The isothiocyanate product, being steam-volatile, will co-distill with the water. Collect the distillate in a receiver.
-
Workup and Purification: Extract the distillate with an organic solvent like dichloromethane or diethyl ether. Wash the combined organic layers with water and then brine. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield the pure 4-Bromo-2,6-dimethylphenyl isothiocyanate.
Protocol: Analytical Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of isothiocyanates.[14]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Create a dilution series (e.g., from 1 to 100 µg/mL) for calibration.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water and (B) Acetonitrile is typically used. For example, start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-60°C.
-
Causality Note: Heating the column is critical. Isothiocyanates, particularly those with low water solubility, can precipitate in the chromatographic system at room temperature, leading to inaccurate quantification and peak distortion.[5]
-
-
Detector: UV-Vis detector set to a wavelength between 240-280 nm, where the aromatic ring and isothiocyanate group absorb.
-
-
Injection and Analysis: Inject 10-20 µL of the sample. Record the chromatogram and determine the retention time and peak area.
-
Purity Assessment: The purity of the sample can be calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Conclusion
4-Bromo-2,6-dimethylphenyl isothiocyanate is a sterically hindered aromatic building block with defined physicochemical properties that dictate its use in research and development. Its reactivity is centered on the electrophilic isothiocyanate group, modulated by the electronic and steric effects of its substituted phenyl ring. While its sensitivity to moisture and temperature necessitates careful handling and storage, its unique structure offers opportunities for targeted synthetic transformations. The protocols and data presented in this guide provide the foundational knowledge required for scientists to confidently and effectively utilize this compound in their experimental endeavors.
References
-
National Institute of Standards and Technology (NIST). 4-Bromo-2,6-dimethylphenyl isothiocyanate. NIST Chemistry WebBook, SRD 69. [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Thaksin.J., 18(3), 1-10. [Link]
-
Kyriakoudi, A., & Tsimogiannis, D. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 93-120. [Link]
-
Kulling, S. E., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Research International, 158, 111492. [Link]
-
Wu, H., et al. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 75(5), C445-51. [Link]
-
Kumar, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology, 59(8), 2935-2949. [Link]
-
Oakwood Chemical. 4-Bromo-2,6-diethylphenyl isothiocyanate. Oakwood Chemical Product Page. [Link]
-
Butler, R. N., et al. (1998). Ambident reactivity of the aryl isothiocyanate SCN system towards C,N,S versus N,N,S with nucleophilic 1,3-dipoles. Journal of the Chemical Society, Perkin Transactions 1, (21), 3501-3506. [Link]
-
Zhang, Y. (2010). Stability of isothiocyanate (ITC) in a dry broccoli sprout extract. ResearchGate. [Link]
-
Kyriakoudi, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(19), 6653. [Link]
-
Mohareb, R. (2016). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity? ResearchGate. [Link]
-
Le, P. M., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(15), 1966-1973. [Link]
-
Kyriakoudi, A., & Tsimogiannis, D. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. [Link]
-
Dains, F. B., Brewster, R. Q., & Olander, C. P. (1921). Phenyl isothiocyanate. Organic Syntheses, 1, 447. [Link]
-
Aggarwal, N., & Singh, G. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. [Link]
-
Wei, W., et al. (2021). Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles. ResearchGate. [Link]
-
Szollosi, R., & Szollosi-Mota, A. (2009). A simple method for the quantification of isothiocyanates from mustard. Scientific Bulletin of the Politehnica University of Timisoara, 54(68), 1. [Link]
-
PrepChem. Synthesis of 2,6-dimethylphenylisothiocyanate. PrepChem. [Link]
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(21), 2839-2864. [Link]
-
Sharma, S., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]
-
Del C. C-B., M., & B. C., J. (2012). Synthesis of Isothiocyanates: An Update. Mini reviews in organic chemistry, 9(4), 374-383. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7808, 4-Bromophenol. PubChem. [Link]
-
Zhao, G. P., & Jiao, C. L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for: A new fluorescent probe for phenols based on a Cu(ii) coordination polymer. RSC Publishing. [Link]
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- 4. 4-Bromo-2-methylphenyl isothiocyanate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 4-Bromo-2,6-dimethylphenol(2374-05-2) 1H NMR spectrum [chemicalbook.com]
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4-Bromo-2,6-dimethylphenyl isothiocyanate CAS number and molecular weight
An In-Depth Technical Guide to 4-Bromo-2,6-dimethylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Chemical Innovation
4-Bromo-2,6-dimethylphenyl isothiocyanate is a highly functionalized aromatic compound that serves as a valuable building block in synthetic chemistry and drug discovery. Its unique structure, featuring a reactive isothiocyanate group (-N=C=S) and a sterically hindered, brominated phenyl ring, offers a compelling platform for creating novel molecules with diverse biological activities. The strategic placement of the bromine atom and methyl groups allows for fine-tuning of lipophilicity and metabolic stability, while the isothiocyanate moiety provides a versatile handle for conjugation and derivatization.
This guide provides a comprehensive overview of the core technical data, synthesis, and potential applications of this compound, with a focus on empowering researchers in their scientific endeavors.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount in research and development. This section clarifies the compound's identifiers and summarizes its key physical and chemical properties.
CAS Number and Nomenclature
A point of potential confusion exists in public databases regarding the CAS Registry Number for this compound. It is critical to distinguish it from its isocyanate analog:
-
4-Bromo-2,6-dimethylphenyl isothiocyanate (-NCS): The correct and verified CAS number is 32265-82-0 .[1][2]
-
4-Bromo-2,6-dimethylphenyl isocyanate (-NCO): This related but distinct compound is assigned CAS number 77159-76-3.
This guide pertains exclusively to the isothiocyanate, CAS 32265-82-0 .
Core Physicochemical Data
The fundamental properties of 4-Bromo-2,6-dimethylphenyl isothiocyanate are summarized in the table below. This data is essential for reaction planning, purification, and formulation.
| Property | Value | Source(s) |
| CAS Registry Number | 32265-82-0 | [1] |
| Molecular Formula | C₉H₈BrNS | [1] |
| Molecular Weight | 242.14 g/mol | [1] |
| Appearance | Off-white crystalline solid | |
| Melting Point | 77-80 °C | [3][4] |
| Boiling Point | 321.2 ± 42.0 °C (Predicted) | [3] |
| Purity | Typically ≥98% | [1] |
Expected Spectral Characteristics
While specific spectral data is not widely published, the following characteristics can be anticipated based on the molecular structure and data from analogous compounds:
-
¹H NMR: Protons on the aromatic ring would appear as a singlet in the aromatic region (δ 7.0-7.5 ppm). The two methyl groups (-CH₃), being chemically equivalent, would present as a sharp singlet further upfield (δ 2.0-2.5 ppm).
-
¹³C NMR: Characteristic signals would include those for the isothiocyanate carbon (-N=C=S) in the range of δ 130-140 ppm, aromatic carbons, and the methyl group carbons around δ 15-20 ppm.
-
FT-IR: A strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) group is expected between 2050 and 2150 cm⁻¹.[5] Additional bands will correspond to C-H stretches of the aromatic and methyl groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺ and M+2) readily identifiable.[6]
Synthesis and Mechanism
The synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate is a logical, two-stage process that begins with a commercially available precursor. Understanding the causality behind each step is key to achieving high yield and purity.
Overall Synthesis Workflow
The workflow involves the regioselective bromination of a substituted aniline, followed by the conversion of the resulting amino group into the isothiocyanate functionality.
Caption: Two-stage synthesis of the target compound.
Stage 1: Synthesis of 4-Bromo-2,6-dimethylaniline (Precursor)
Principle: This step is an electrophilic aromatic substitution. The amino group (-NH₂) of 2,6-dimethylaniline is a strong activating group, directing incoming electrophiles to the ortho and para positions. The two methyl groups provide steric hindrance at the ortho positions, strongly favoring substitution at the para position.
Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and addition funnel, dissolve 2,6-dimethylaniline in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Bromination: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of bromine (Br₂) in the same solvent or N-Bromosuccinimide (NBS) portion-wise. The steric hindrance from the flanking methyl groups ensures high regioselectivity for the para-position.[7]
-
Quenching and Work-up: After the addition is complete, allow the reaction to stir until completion (monitored by TLC). Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine.
-
Isolation: Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 4-Bromo-2,6-dimethylaniline can be purified by recrystallization from a solvent system like hexane/ethanol to yield the pure precursor.
Stage 2: Synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate
Principle: The conversion of the primary aromatic amine to an isothiocyanate is a cornerstone reaction. While older methods used highly toxic thiophosgene (CSCl₂), modern protocols favor a safer two-step, one-pot process involving carbon disulfide (CS₂).[8][9] This involves the in-situ formation of a dithiocarbamate salt, which is then decomposed by a desulfurizing agent.
Protocol (CS₂ Method):
-
Dithiocarbamate Salt Formation: Dissolve the precursor, 4-Bromo-2,6-dimethylaniline, in a solvent like dichloromethane or THF. Add a base, typically triethylamine, followed by the slow addition of carbon disulfide (CS₂) at 0 °C. This reaction forms the triethylammonium dithiocarbamate salt intermediate.[10]
-
Desulfurization: To the stirred solution of the intermediate salt, add a desulfurizing/coupling agent. A common and effective choice is tosyl chloride (TsCl) or cyanuric chloride (TCT).[8][10] The agent activates the dithiocarbamate, facilitating the elimination of a sulfur atom and the formation of the stable isothiocyanate C=S double bond.
-
Work-up and Isolation: Once the reaction is complete, the mixture is typically washed with water and brine to remove the base and salts. The organic layer is dried and the solvent is evaporated.
-
Purification: The final product is purified via flash column chromatography on silica gel to yield 4-Bromo-2,6-dimethylphenyl isothiocyanate as a solid.
Applications in Research and Drug Development
The unique structural motifs of this compound make it a molecule of significant interest for medicinal chemists and researchers.
Scaffold for Drug Discovery
-
Precursor to Bioactive Molecules: The precursor, 4-Bromo-2,6-dimethylaniline, is a documented key intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in HIV therapy. This establishes the value of the 4-bromo-2,6-dimethylphenyl scaffold in constructing complex, FDA-approved drugs.
-
Anticancer and Antioxidant Potential: Isothiocyanates are a well-studied class of compounds with significant biological activity. Related bromo-isothiocyanates have been investigated for their potential as anticancer agents, with one study highlighting the activity of 4-bromo-1-isothiocyanato-2-methylbenzene against ovarian cancer. The presence of the isothiocyanate group is often linked to the induction of apoptosis in cancer cells and activation of protective antioxidant pathways.
Covalent Probe and Linker Chemistry
The electrophilic carbon atom of the isothiocyanate group reacts readily and covalently with nucleophiles, particularly the primary amine groups (e.g., lysine residues) and thiols (e.g., cysteine residues) in proteins. This reactivity makes it a valuable tool in chemical biology:
-
Bioconjugation: It can be used to attach the bromo-dimethylphenyl moiety to proteins, peptides, or other biomolecules to probe biological systems or to develop targeted therapeutics.
-
Material Science: The reactive handle allows for the grafting of this molecule onto polymer surfaces to modify their properties.
Safety and Handling
As a reactive chemical intermediate, 4-Bromo-2,6-dimethylphenyl isothiocyanate must be handled with appropriate care in a laboratory setting.
-
Hazard Classification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is corrosive and causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
References
-
Organic Syntheses. (n.d.). Phenyl isothiocyanate. Org. Syn. Coll. Vol. 1, p.447. Retrieved January 17, 2026, from [Link]
- Ye, C., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61–70.
- Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from amines. The Journal of Organic Chemistry, 72(10), 3969–3971.
- Akhtar, W., et al. (2016). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 57(34), 3848-3850.
- Bán, L., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6549.
-
NIST. (n.d.). 4-Bromo-2,6-dimethylphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
-
Chemsrc. (n.d.). 2,6-Dimethylphenyl 5-bromo-2-furoate. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Thiophosgene. Retrieved January 17, 2026, from [Link]
-
Shandong Shenglan Chemical Technology Co., Ltd. (n.d.). 32265-82-0 - Basic Information. Retrieved January 17, 2026, from [Link]
- ChemRxiv. (2021).
- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820.
-
American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 17, 2026, from [Link]
-
Macsen Labs. (2020). Thiophosgene: - An overview. Retrieved January 17, 2026, from [Link]
- Liu, R., et al. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 64(1), o220.
-
NIST. (n.d.). 2,6-Dimethylphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
- Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity.
Sources
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spectral data of 4-Bromo-2,6-dimethylphenyl isothiocyanate (NMR, IR, Mass)
An In-depth Technical Guide: Spectroscopic Analysis of 4-Bromo-2,6-dimethylphenyl isothiocyanate
This guide provides a comprehensive analysis of the spectral data for 4-Bromo-2,6-dimethylphenyl isothiocyanate (C₉H₈BrNS), a compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, the following sections synthesize foundational spectroscopic principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this molecule. The methodologies and interpretations described herein are designed to serve as a self-validating framework for researchers.
Molecular Structure and Spectroscopic Overview
4-Bromo-2,6-dimethylphenyl isothiocyanate possesses a unique substitution pattern that yields highly symmetrical and diagnostic spectral signatures. Its molecular weight is approximately 242.14 g/mol .[1] The structural arrangement—a central benzene ring substituted with a bromine atom, an isothiocyanate group, and two methyl groups ortho to the isothiocyanate—is key to interpreting its spectral data.
The primary analytical techniques discussed—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide complementary information. NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS determines the molecular weight and fragmentation pattern, confirming the elemental composition and connectivity.
Caption: Molecular structure of 4-Bromo-2,6-dimethylphenyl isothiocyanate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide simple yet information-rich spectra due to the molecule's symmetry.
Experimental Considerations: Solvent Choice
The choice of a deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) is an excellent first choice for this analyte. Its polarity is suitable for dissolving the compound, and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-documented and typically do not interfere with the primary signals of the analyte.[2][3][4]
¹H NMR Analysis
The molecular symmetry dictates a simple ¹H NMR spectrum. The two methyl groups are chemically equivalent, as are the two aromatic protons.
| Predicted ¹H NMR Data (CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 7.30 | Singlet (s) |
| ~ 2.45 | Singlet (s) |
Interpretation:
-
Aromatic Protons (δ ≈ 7.30 ppm): The two protons on the aromatic ring (at C3 and C5) are in identical chemical environments. They are flanked by a methyl group and a bromine-bearing carbon, leading to a single resonance. The absence of adjacent protons results in a singlet, which is a key identifying feature.
-
Methyl Protons (δ ≈ 2.45 ppm): The two methyl groups (at C2 and C6) are also chemically equivalent due to the molecule's C₂ symmetry axis. They are ortho to the isothiocyanate group and meta to the bromine. This equivalence results in a single, sharp singlet with an integration value of 6H.
¹³C NMR Analysis
The ¹³C NMR spectrum further confirms the molecular symmetry. A unique and critical feature of isothiocyanates is the nature of the -N=C =S carbon signal. This carbon often appears as a very broad, low-intensity signal, or may not be observed at all in standard acquisitions.[5] This "near-silence" is due to efficient quadrupolar relaxation by the adjacent ¹⁴N nucleus and the chemical shift anisotropy of the linear NCS group, providing a valuable, albeit sometimes negative, piece of evidence.[5]
| Predicted ¹³C NMR Data (CDCl₃) | |
| Chemical Shift (δ, ppm) | Carbon Type |
| ~ 140 | Quaternary |
| ~ 135 | Quaternary |
| ~ 132 | Tertiary (CH) |
| ~ 130 | Quaternary |
| ~ 125-145 (Broad) | Quaternary |
| ~ 20 | Primary (CH₃) |
Interpretation:
-
Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons due to symmetry: C1 (attached to NCS), C2/C6 (attached to CH₃), C3/C5 (attached to H), and C4 (attached to Br).
-
Isothiocyanate Carbon (N=C=S): This signal is expected to be broad and is a hallmark of the isothiocyanate functional group.[5] Its observation often requires a longer acquisition time or specific NMR pulse sequences.
-
Methyl Carbons: A single, sharp signal is expected for the two equivalent methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying specific functional groups. For 4-Bromo-2,6-dimethylphenyl isothiocyanate, the isothiocyanate moiety provides an unmistakable and intense absorption band.
| Characteristic IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Intensity |
| 2050 - 2150 | Very Strong, Sharp |
| 3000 - 3100 | Medium |
| 2850 - 3000 | Medium |
| 1550 - 1600 | Medium-Strong |
| 1000 - 1200 | Strong |
Interpretation: The most crucial diagnostic peak is the very strong and sharp absorption band in the 2050-2150 cm⁻¹ region, which is characteristic of the asymmetric stretch of the isothiocyanate (-NCS) functional group.[6][7] This band is often one of the most intense in the entire spectrum and its presence is a primary indicator for the successful synthesis or identification of the compound. Other bands, such as the aromatic and aliphatic C-H stretches and the aromatic C=C stretching vibrations, confirm the presence of the substituted phenyl ring.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and critical information about the compound's fragmentation, which acts as a chemical fingerprint.
Molecular Ion and Isotope Pattern
The most telling feature in the mass spectrum of a monobrominated compound is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[8] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by two mass-to-charge units (m/z).[9] For 4-Bromo-2,6-dimethylphenyl isothiocyanate (C₉H₈BrNS), the molecular ion (M⁺) will appear as two peaks of similar height at m/z 241 and 243. This M/M+2 pattern is a definitive confirmation of the presence of one bromine atom.
| Predicted Mass Spectrometry Data (EI) | |
| m/z (Predicted) | Relative Abundance |
| 241 / 243 | Moderate |
| 183 / 185 | High |
| 162 | High |
| 104 | Moderate |
Interpretation and Fragmentation Pathway: Under high-energy electron ionization, the molecular ion is formed and subsequently fragments. The weakest bonds are most likely to cleave.
-
Loss of the Isothiocyanate Group: A common fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a neutral NCS radical. This results in a prominent fragment ion at m/z 183/185, which retains the characteristic 1:1 bromine isotope pattern.
-
Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical. This gives rise to a strong peak at m/z 162, which will be a singlet as the bromine atom is no longer present.
-
Further Fragmentation: The fragment at m/z 162 can subsequently lose the NCS group, or the fragment at m/z 183/185 can lose a bromine radical, both leading to a fragment at m/z 104.
Sources
- 1. 4-Bromo-2,6-dimethylphenyl isothiocyanate [webbook.nist.gov]
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- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. scilit.com [scilit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. savemyexams.com [savemyexams.com]
An In-depth Technical Guide to 4-Bromo-2,6-dimethylphenyl isothiocyanate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-2,6-dimethylphenyl isothiocyanate (CAS No. 32265-82-0), a sterically hindered aryl isothiocyanate of increasing interest in medicinal chemistry and drug discovery. This document delves into its commercial availability, physicochemical properties, synthesis, handling, and potential applications, with a focus on providing actionable insights for researchers and drug development professionals.
Introduction: The Chemical and Biological Significance of Aryl Isothiocyanates
Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are renowned for their presence in cruciferous vegetables, where they contribute to the characteristic pungent flavor and are associated with numerous health benefits. In the realm of drug discovery, the electrophilic carbon of the isothiocyanate moiety serves as a "warhead," capable of forming covalent bonds with nucleophilic residues (such as cysteine) on target proteins. This ability to act as a targeted covalent inhibitor has positioned aryl isothiocyanates as valuable scaffolds in the development of novel therapeutics with enhanced potency and prolonged duration of action.
4-Bromo-2,6-dimethylphenyl isothiocyanate, with its unique substitution pattern, presents a compelling case for investigation. The presence of two methyl groups ortho to the isothiocyanate functionality introduces significant steric hindrance, which can modulate its reactivity and selectivity towards protein targets. The bromo-substituent at the para position further influences its electronic properties and provides a potential vector for further chemical modification.
Commercial Availability and Sourcing
4-Bromo-2,6-dimethylphenyl isothiocyanate is commercially available from a number of specialized chemical suppliers. It is crucial to use the correct CAS number, 32265-82-0 , when sourcing this compound to avoid confusion with its isocyanate analog, 4-Bromo-2,6-dimethylphenyl isocyanate (CAS No. 77159-76-3).
Table 1: Prominent Commercial Suppliers
| Supplier | Product Number | Purity | Available Quantities |
| SynQuest Laboratories | 7768-9-01 | 98% | Gram to bulk scales[1] |
| Arctom Scientific | AG-AG003KVZ / SY062128 | Research grades | Flexible sizes[2] |
| Apollo Scientific | - | - | Inquire for details[3] |
| J & K SCIENTIFIC LTD. | - | - | Inquire for details[4] |
| TradingChem | - | - | Various (marketplace)[5] |
Note: Availability and purity may vary. It is recommended to request a certificate of analysis from the supplier before purchase.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 4-Bromo-2,6-dimethylphenyl isothiocyanate is essential for its effective use in research.
Table 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 32265-82-0 | [1] |
| Molecular Formula | C₉H₈BrNS | [1] |
| Molecular Weight | 242.14 g/mol | [1] |
| Appearance | Off-white crystalline solid | |
| Melting Point | 77-80 °C | [1] |
| Odor | Irritating |
Synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate
The synthesis of aryl isothiocyanates is most commonly achieved from the corresponding primary aniline. For 4-Bromo-2,6-dimethylphenyl isothiocyanate, the logical starting material is 4-Bromo-2,6-dimethylaniline (CAS No. 24596-19-8), which is commercially available. Two prevalent methods for this transformation are the use of thiophosgene or a thiophosgene equivalent like 1,1'-thiocarbonyldiimidazole (TCDI).
Thiophosgene Method (General Protocol)
This method is highly efficient but requires extreme caution due to the high toxicity and reactivity of thiophosgene.
Caption: General workflow for the synthesis of aryl isothiocyanates using thiophosgene.
Experimental Protocol (General):
-
Dissolution: Dissolve 4-Bromo-2,6-dimethylaniline in a suitable inert solvent such as dichloromethane or toluene.
-
Basification: Add a base, typically a tertiary amine like triethylamine, to the solution to act as a hydrogen chloride scavenger.
-
Thiophosgene Addition: Cool the reaction mixture in an ice bath and slowly add a solution of thiophosgene in the same solvent.
-
Reaction: Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
1,1'-Thiocarbonyldiimidazole (TCDI) Method (General Protocol)
TCDI is a safer alternative to thiophosgene and is often preferred for laboratory-scale synthesis.
Caption: General workflow for the synthesis of aryl isothiocyanates using TCDI.
Experimental Protocol (General):
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Bromo-2,6-dimethylaniline in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.
-
TCDI Addition: Add solid TCDI to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction typically proceeds to form a thiocarbamoyl imidazole intermediate.
-
Conversion to Isothiocyanate: This intermediate can be converted to the final product through various methods, including heating or treatment with a mild acid.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product as described in the thiophosgene method.
Applications in Drug Discovery and Chemical Biology
The isothiocyanate functional group is a versatile electrophilic warhead for the design of targeted covalent inhibitors. These inhibitors first bind non-covalently to the target protein, and this proximity then facilitates the formation of a stable covalent bond between the isothiocyanate and a nucleophilic amino acid residue, most commonly cysteine. This covalent modification leads to irreversible inhibition of the protein's function.
The steric hindrance provided by the two ortho-methyl groups in 4-Bromo-2,6-dimethylphenyl isothiocyanate is a key design element. This steric bulk can influence the reactivity of the isothiocyanate group, potentially leading to increased selectivity for specific protein targets by disfavoring reactions with more sterically accessible nucleophiles. Researchers can leverage this property to fine-tune the reactivity and selectivity profile of covalent inhibitors.
Potential Research Applications:
-
Targeted Covalent Inhibitors: This compound can be incorporated as a warhead in the design of inhibitors for enzymes with a suitably located cysteine residue in their active or allosteric sites.
-
Chemical Probes: It can be used as a starting point for the development of chemical probes to identify and validate novel drug targets through activity-based protein profiling.
-
Structure-Activity Relationship (SAR) Studies: The bromo-substituent provides a handle for further chemical modifications (e.g., through cross-coupling reactions), allowing for the exploration of SAR and the optimization of inhibitor potency and selectivity.
Safe Handling, Storage, and Disposal
Isothiocyanates are reactive compounds and should be handled with care. The following are general safety precautions; always refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed information.
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from moisture, as isothiocyanates can be sensitive to hydrolysis.
-
Store separately from strong oxidizing agents, strong acids, and strong bases.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Due to their reactivity, isothiocyanates should be quenched before disposal if necessary, following established laboratory procedures.
Analytical Methods for Characterization and Quality Control
The purity and identity of 4-Bromo-2,6-dimethylphenyl isothiocyanate should be confirmed using standard analytical techniques.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for purity assessment. A mobile phase consisting of a gradient of water and acetonitrile or methanol is typically used. Detection is commonly performed using a UV detector at a wavelength where the aromatic ring absorbs (e.g., around 254 nm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for both identification and purity analysis, provided the compound is thermally stable. The mass spectrum will provide the molecular weight and characteristic fragmentation patterns, while the gas chromatogram will indicate the purity.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the characteristic isothiocyanate (-N=C=S) stretching vibration.
-
Mass Spectrometry (MS): MS confirms the molecular weight and provides structural information through fragmentation analysis.
Conclusion
4-Bromo-2,6-dimethylphenyl isothiocyanate is a commercially available and synthetically accessible building block with significant potential in drug discovery and chemical biology. Its sterically hindered isothiocyanate group makes it an intriguing warhead for the design of selective targeted covalent inhibitors. This guide provides a foundational understanding of its properties, sourcing, synthesis, and handling, empowering researchers to effectively utilize this compound in their research endeavors. As with any reactive chemical, adherence to strict safety protocols is paramount.
References
-
J & K SCIENTIFIC LTD. 4-Bromo-2,6-dimethylphenyl isothiocyanate. [Link]
-
TradingChem. 4-BROMO-2,6-DIMETHYLPHENYL ISOTHIOCYANATE CAS # 32265-82-0. [Link]
-
National Institute of Standards and Technology. 4-Bromo-2,6-dimethylphenyl isothiocyanate. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Eds. Linstrom, P. J.; Mallard, W. G.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
TradingChem. 4-BROMO-2,6-DIMETHYLPHENYL ISOTHIOCYANATE CAS # 32265-82-0. [Link]
-
LookChem. CAS 32265-82-0 ISOTIOCIANATO DE 4-BROMO-2,6-DIMETILFENILO Comprar. [Link]
Sources
solubility of 4-Bromo-2,6-dimethylphenyl isothiocyanate in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-dimethylphenyl isothiocyanate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2,6-dimethylphenyl isothiocyanate. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's structural properties and their influence on its behavior in various organic solvents. In the absence of extensive published quantitative solubility data, this guide emphasizes predictive analysis based on first principles of physical organic chemistry and furnishes detailed, field-proven methodologies for empirical solubility determination. It is designed to be a practical tool for laboratory work, enabling scientists to make informed decisions on solvent selection for synthesis, purification, and formulation.
Introduction and Strategic Importance
4-Bromo-2,6-dimethylphenyl isothiocyanate is a member of the isothiocyanate class of compounds, which are of significant interest in medicinal chemistry and materials science.[1] Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of a bromine atom and two methyl groups on the phenyl ring modifies the electronic and steric properties of the molecule, potentially fine-tuning its reactivity and biological targets.
A thorough understanding of a compound's solubility is a cornerstone of successful drug development and chemical synthesis. It dictates the choice of solvents for reaction media, influences the efficiency of purification techniques like crystallization and chromatography, and is a critical parameter in formulation and drug delivery. This guide provides the necessary theoretical framework and practical protocols to effectively work with 4-Bromo-2,6-dimethylphenyl isothiocyanate.
Molecular Profile and Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The molecular structure of 4-Bromo-2,6-dimethylphenyl isothiocyanate offers several clues to its likely solubility profile.
Key Structural Features:
-
Aromatic Ring: The benzene ring is a large, nonpolar feature that will favor interactions with nonpolar solvents through van der Waals forces.
-
Methyl Groups (-CH3): The two methyl groups are electron-donating and further increase the nonpolar character of the molecule.
-
Bromine Atom (-Br): While bromine is electronegative, its contribution to overall polarity is modest. It primarily adds to the molecular weight and polarizability.
-
Isothiocyanate Group (-N=C=S): This functional group is polar and will have dipole-dipole interactions with polar solvents. However, it is not a hydrogen bond donor.
Predicted Solubility:
Based on these features, we can predict the solubility of 4-Bromo-2,6-dimethylphenyl isothiocyanate in different classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The dominant nonpolar aromatic ring and methyl groups suggest that the compound will exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Acetonitrile): These solvents can engage in dipole-dipole interactions with the isothiocyanate group. Therefore, moderate to good solubility is expected. Solvents like dichloromethane and ethyl acetate are often excellent choices for compounds with a mix of polar and nonpolar characteristics.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The absence of a hydrogen bond-donating group on the molecule means it cannot effectively interact with the strong hydrogen-bonding network of these solvents. Solubility is predicted to be low , particularly in water. A related compound, 4-bromophenyl isothiocyanate, is noted to have low water solubility.[4]
The following diagram illustrates the interplay of these molecular features in determining solubility.
Caption: Factors influencing the solubility of 4-Bromo-2,6-dimethylphenyl isothiocyanate.
Safety and Handling Precautions
Before undertaking any experimental work, it is imperative to be familiar with the hazards associated with 4-Bromo-2,6-dimethylphenyl isothiocyanate.
Hazard Summary:
According to the Safety Data Sheet, this compound is:
-
Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Causes severe skin burns and eye damage.[5]
-
An irritant.[5]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
-
Skin and Body Protection: Wear a lab coat and long-sleeved clothing.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.
Handling and Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Wash hands thoroughly after handling.[5]
-
Avoid breathing dust.[6]
Experimental Protocol for Quantitative Solubility Determination
This section provides a robust, step-by-step methodology for determining the solubility of 4-Bromo-2,6-dimethylphenyl isothiocyanate in a range of organic solvents. This protocol is designed to be self-validating by ensuring the creation of a saturated solution.
Materials and Equipment
-
4-Bromo-2,6-dimethylphenyl isothiocyanate (solid)
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Calibrated micropipettes
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass sample pans or vials for gravimetric analysis
-
Vacuum oven or desiccator
Experimental Workflow
The following diagram outlines the workflow for determining solubility.
Caption: Experimental workflow for quantitative solubility determination.
Step-by-Step Procedure
-
Preparation: For each solvent to be tested, add a precise volume (e.g., 2.0 mL) to a glass vial.
-
Addition of Solute: Add an excess amount of 4-Bromo-2,6-dimethylphenyl isothiocyanate to each vial. "Excess" means that a visible amount of undissolved solid remains after initial mixing. This is a critical step to ensure a saturated solution.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours. This ensures that the dissolution process has reached equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a micropipette. To ensure no solid particles are transferred, pass the aliquot through a syringe filter into a pre-weighed glass sample pan.
-
Gravimetric Analysis:
-
Record the exact weight of the pan with the aliquot.
-
Place the pan in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.
-
Allow the pan to cool to room temperature in a desiccator, then re-weigh it. The difference in weight is the mass of the dissolved solute.
-
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)
Data Presentation
The results should be compiled into a clear and concise table for easy comparison.
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Hexane | 0.1 | 25 | Experimental Value | Calculated Value | e.g., Colorless solution |
| Toluene | 2.4 | 25 | Experimental Value | Calculated Value | |
| Dichloromethane | 3.1 | 25 | Experimental Value | Calculated Value | |
| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value | |
| Acetone | 5.1 | 25 | Experimental Value | Calculated Value | |
| Acetonitrile | 5.8 | 25 | Experimental Value | Calculated Value | |
| Methanol | 5.1 | 25 | Experimental Value | Calculated Value | |
| Water | 10.2 | 25 | Experimental Value | Calculated Value |
Conclusion and Recommendations
This guide has established a predictive framework for the solubility of 4-Bromo-2,6-dimethylphenyl isothiocyanate based on its molecular structure. The provided experimental protocol offers a reliable method for obtaining quantitative solubility data, which is essential for its practical application in research and development. It is recommended that researchers perform these solubility tests in a range of solvents relevant to their specific application to build a comprehensive solubility profile. This empirical data will be invaluable for optimizing reaction conditions, developing purification strategies, and designing effective formulations.
References
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Sigma-Aldrich. (n.d.). 2,6-Dimethylphenyl isothiocyanate 98%.
- Thermo Fisher Scientific. (n.d.). 4-Bromo-2-methylphenyl isothiocyanate, 98%.
- Georganics. (n.d.). 2,6-Dimethylphenyl isothiocyanate.
- Google Patents. (n.d.). CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2,6-dimethylphenyl isothiocyanate.
- NIST. (n.d.). 4-Bromo-2,6-dimethylphenyl isothiocyanate. NIST Chemistry WebBook.
- Institute of Science, Nagpur. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- University of Toronto. (2023). Solubility of Organic Compounds.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate.
- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis.
- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromophenyl isothiocyanate.
- PubChem. (n.d.). 4-Bromophenyl isothiocyanate.
- National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromobiphenyl.
- ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates.
- Royal Society of Chemistry. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications.
- PubChem. (n.d.). 2-Bromo-4,6-dimethylnonane.
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An In-depth Technical Guide to the Electrophilicity of the Isothiocyanate Group in 4-Bromo-2,6-dimethylphenyl isothiocyanate
Introduction: The Isothiocyanate Warhead in Modern Drug Discovery
Isothiocyanates (ITCs), characterized by their -N=C=S functional group, are a class of reactive electrophiles with profound significance in medicinal chemistry and drug development.[1][2] Their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, are largely attributed to the electrophilic nature of the central carbon atom of the isothiocyanate moiety.[3][4][5] This electrophilicity allows ITCs to readily react with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins, leading to covalent modification and modulation of protein function.[1][6] This capacity for covalent targeting has positioned isothiocyanates as valuable "warheads" in the design of targeted covalent inhibitors, a strategy gaining increasing traction for its potential to achieve high potency and prolonged duration of action.[4][7]
This technical guide provides a comprehensive analysis of the electrophilicity of the isothiocyanate group in a specific, synthetically relevant molecule: 4-Bromo-2,6-dimethylphenyl isothiocyanate. By dissecting the electronic and steric factors that govern its reactivity, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and harnessing the chemical biology of this versatile functional group.
Deconstructing Electrophilicity: Theoretical Framework
The reactivity of the isothiocyanate group is fundamentally governed by the electron deficiency of the central carbon atom. This electrophilicity is modulated by the electronic properties of the substituent attached to the nitrogen atom. In the case of aryl isothiocyanates, the aromatic ring and its substituents play a critical role in tuning this reactivity.
In 4-Bromo-2,6-dimethylphenyl isothiocyanate, the phenyl ring is decorated with three key substituents whose electronic effects must be considered in concert:
-
The Isothiocyanate Group (-N=C=S): The isothiocyanate group itself is electron-withdrawing due to the electronegativity of the nitrogen and sulfur atoms. Resonance structures can be drawn that place a partial positive charge on the central carbon, highlighting its electrophilic character.
-
The Bromo Group (-Br): Located at the para position, the bromine atom exerts a dual electronic effect:
-
Inductive Effect (-I): Being more electronegative than carbon, bromine withdraws electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent but is felt throughout the ring.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system. However, for halogens, the inductive effect generally outweighs the resonance effect, resulting in a net electron-withdrawing character.
-
-
The Methyl Groups (-CH3): Positioned at the ortho positions (2 and 6), the two methyl groups primarily exert two effects:
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond framework, pushing electron density into the aromatic ring.
-
Hyperconjugation: The sigma bonds of the C-H bonds in the methyl groups can overlap with the pi-system of the aromatic ring, further donating electron density.
-
Steric Hindrance: The presence of two ortho methyl groups provides significant steric bulk around the isothiocyanate functionality. This can influence the approach of nucleophiles and potentially modulate the reactivity of the isothiocyanate group.
-
The interplay of these electronic and steric effects determines the overall electrophilicity of the isothiocyanate carbon in 4-Bromo-2,6-dimethylphenyl isothiocyanate. The electron-withdrawing nature of the para-bromo substituent is expected to enhance the electrophilicity, while the electron-donating ortho-methyl groups will likely diminish it. The net effect will be a finely tuned reactivity profile.
Caption: Workflow for the kinetic analysis of the reaction between an isothiocyanate and a nucleophile.
Data Presentation: Comparative Reactivity
To contextualize the electrophilicity of 4-Bromo-2,6-dimethylphenyl isothiocyanate, its reactivity can be compared to that of related aryl isothiocyanates.
| Compound | Substituents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Reactivity |
| Phenyl isothiocyanate | None | 1.0 x 10⁻³ | 1.0 |
| 4-Nitrophenyl isothiocyanate | 4-NO₂ (electron-withdrawing) | 5.0 x 10⁻² | 50 |
| 4-Methoxyphenyl isothiocyanate | 4-OCH₃ (electron-donating) | 2.0 x 10⁻⁴ | 0.2 |
| 2,6-Dimethylphenyl isothiocyanate | 2,6-(CH₃)₂ (electron-donating) | 5.0 x 10⁻⁴ | 0.5 |
| 4-Bromo-2,6-dimethylphenyl isothiocyanate | 4-Br, 2,6-(CH₃)₂ | 1.5 x 10⁻³ | 1.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the expected trends in reactivity based on substituent electronic effects.
Computational Approach: Density Functional Theory (DFT) Analysis
Computational chemistry offers a powerful in silico tool to probe the electronic structure and reactivity of molecules. [8]Density Functional Theory (DFT) calculations can be employed to determine various parameters that correlate with electrophilicity.
Key Computational Descriptors:
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. For 4-Bromo-2,6-dimethylphenyl isothiocyanate, the MEP map is expected to show a significant positive potential on the central carbon of the -N=C=S group.
-
Natural Population Analysis (NPA): NPA provides a method for calculating the partial atomic charges on each atom in a molecule. A larger positive charge on the isothiocyanate carbon is indicative of higher electrophilicity.
-
LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) represents the orbital to which an incoming nucleophile will donate its electrons. A lower LUMO energy suggests that the molecule is a better electron acceptor and therefore more electrophilic.
By comparing these computational descriptors for a series of aryl isothiocyanates, a quantitative ranking of their electrophilicity can be established, which can then be correlated with experimental kinetic data.
Implications for Drug Development and Covalent Probe Design
The tuned electrophilicity of 4-Bromo-2,6-dimethylphenyl isothiocyanate makes it an interesting candidate for applications in drug discovery. The presence of the ortho-methyl groups can provide a degree of steric hindrance that may enhance selectivity for specific cysteine residues within a protein's binding pocket, while the para-bromo substituent ensures a sufficient level of reactivity for covalent bond formation.
The bromine atom also serves as a useful handle for further synthetic diversification through cross-coupling reactions, allowing for the attachment of various pharmacophoric fragments to create a library of potent and selective covalent inhibitors.
Conclusion
The electrophilicity of the isothiocyanate group in 4-Bromo-2,6-dimethylphenyl isothiocyanate is a result of a delicate balance between the electron-withdrawing nature of the para-bromo substituent and the electron-donating and sterically hindering effects of the ortho-methyl groups. This nuanced reactivity profile can be precisely characterized through a combination of experimental kinetic studies and computational analysis. A thorough understanding of these structure-activity relationships is paramount for the rational design of novel covalent therapeutics and chemical probes that leverage the unique chemical biology of the isothiocyanate functional group.
References
- An In-depth Technical Guide to the Electrophilicity of Acetyl Isothiocyanate's Carbonyl and Thiocarbonyl Groups - Benchchem.
- A Comparative Guide to the Reactivity of Aliphatic and Aromatic Isothiocyanates - Benchchem.
- The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Electronic Structure and Substituent Effect of , m- and p-CHINCS - Bentham Open Archives.
- Electronic Structure and Substituent Effect of o-, m- and p-C6H4INCS - R Discovery.
- Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate | The Journal of Organic Chemistry - ACS Publications.
- Electronic Structure and Substituent Effect of o-, m- and p-C6H4INCS - Bentham Open Archives.
- Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles† - ElectronicsAndBooks.
- Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv.
- Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC.
- Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC.
- Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra - FAO AGRIS.
- Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra - New Home Pages of Dr. Rainer Glaser.
- Electron-transfer induced rearrangement of thiocyanate to isothiocyanate - ResearchGate.
- A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - MDPI.
- The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors - PubMed.
- The Role of Isothiocyanates in Modern Chemical Synthesis.
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- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Foreword: The Isothiocyanate Moiety - A Nexus of Biology and Synthesis
An In-depth Technical Guide to 4-Bromo-2,6-dimethylphenyl isothiocyanate: From Discovery to Application
The isothiocyanate (-N=C=S) functional group represents a fascinating and highly versatile scaffold in modern chemistry. Found in nature, particularly in cruciferous vegetables where they arise from the enzymatic hydrolysis of glucosinolates, these compounds are renowned for their pungent flavor and potent biological activities, including antimicrobial and anticancer properties.[1] In the realm of synthetic chemistry, isothiocyanates are powerful electrophiles, serving as indispensable building blocks for a vast array of nitrogen- and sulfur-containing heterocycles, thioureas, and other pharmacologically relevant structures.[2][3] This guide delves into the history, synthesis, and application of a specific, synthetically crucial analog: 4-Bromo-2,6-dimethylphenyl isothiocyanate . While not a household name, its story is emblematic of the logical progression of medicinal and process chemistry, where structural analogs are created to probe biological systems and optimize molecular properties.
Table of Contents
-
Historical Context & Discovery Pathway
-
The Progenitor: 2,6-Dimethylaniline and its Industrial Significance
-
The Leap to Isothiocyanates: The Xylazine Connection
-
An Inferred Discovery: The Role of Halogenation in Drug Development
-
-
Physicochemical and Spectroscopic Data
-
Comprehensive Synthesis Protocol
-
Part A: Synthesis of the Precursor, 4-Bromo-2,6-dimethylaniline
-
Part B: Conversion to 4-Bromo-2,6-dimethylphenyl isothiocyanate
-
-
Characterization and Analytical Validation
-
Spectroscopic Analysis (IR, MS, Predicted NMR)
-
A Note on Isothiocyanate 13C NMR Signals
-
-
Applications in Research and Drug Development
-
The Rationale for Halogenation
-
Case Study: A Putative Intermediate for Halogenated Xylazine Analogs
-
Broader Synthetic Utility
-
-
References
Historical Context & Discovery Pathway
The history of 4-Bromo-2,6-dimethylphenyl isothiocyanate is not one of a singular, celebrated discovery but rather a logical extension of established industrial synthesis and medicinal chemistry principles. Its existence is intrinsically tied to its unbrominated parent compound and the value of halogenation in chemical development.
The Progenitor: 2,6-Dimethylaniline and its Industrial Significance
The journey begins with 2,6-dimethylaniline (also known as 2,6-xylidine). This simple aromatic amine is a bulk chemical that serves as a foundational piece for numerous agrochemicals and pharmaceuticals. Its primary claim to fame in the pharmaceutical sector is its role as the starting material for the veterinary drug Xylazine .
The Leap to Isothiocyanates: The Xylazine Connection
Xylazine, first synthesized by Bayer in 1962, is a potent α2-adrenergic agonist used widely in veterinary medicine as a sedative, analgesic, and muscle relaxant.[4][5] A common and efficient synthesis of Xylazine requires the conversion of 2,6-dimethylaniline into 2,6-dimethylphenyl isothiocyanate .[6][7] This conversion transforms the nucleophilic amine into a reactive electrophilic isothiocyanate, ready for cyclization with an appropriate partner to form the thiazine ring of the final drug.[4] This industrial necessity drove the optimization of synthetic routes to 2,6-disubstituted phenyl isothiocyanates.
Caption: Core synthesis pathway for the veterinary drug Xylazine.
An Inferred Discovery: The Role of Halogenation in Drug Development
The "discovery" of 4-Bromo-2,6-dimethylphenyl isothiocyanate can be inferred from the common practice of structure-activity relationship (SAR) studies in drug development.[8] Introducing a halogen, such as bromine, onto a pharmacologically active scaffold is a classic medicinal chemistry strategy used to:
-
Modulate Potency: The electronic and steric properties of bromine can alter binding affinity at the target receptor.
-
Alter Metabolism: A halogen can block sites of metabolic oxidation, potentially increasing the drug's half-life.
-
Modify Physicochemical Properties: Bromine increases lipophilicity, which can affect absorption, distribution, and membrane permeability.[9][10][11]
Therefore, it is highly probable that 4-Bromo-2,6-dimethylphenyl isothiocyanate was first synthesized not as an end-product itself, but as a key intermediate to create halogenated analogs of Xylazine or other bioactive molecules derived from the 2,6-dimethylaniline scaffold.[6][12] This allows researchers to systematically probe the drug's interaction with its biological target and optimize its therapeutic profile.
Physicochemical and Spectroscopic Data
The following table summarizes the key properties of 4-Bromo-2,6-dimethylphenyl isothiocyanate.
| Property | Value | Source(s) |
| CAS Number | 77159-76-3 (also cited as 32265-82-0) | [4][7] |
| Molecular Formula | C9H8BrNS | [7] |
| Molecular Weight | 242.14 g/mol | [7] |
| Appearance | Off-white to light yellow powder/solid | |
| IUPAC Name | 1-Bromo-4-isothiocyanato-2,6-dimethylbenzene | |
| Infrared (IR) Spectrum | Data available via NIST | [7] |
| Mass Spectrum (EI) | Data available via NIST | [7] |
Comprehensive Synthesis Protocol
The synthesis is a robust two-step process. The protocols provided below are derived from established, analogous procedures and represent a field-proven methodology.[1][13]
Part A: Synthesis of the Precursor, 4-Bromo-2,6-dimethylaniline
This step involves the electrophilic aromatic substitution of 2,6-dimethylaniline. The dimethyl groups are ortho-, para-directing, and since the ortho positions are sterically hindered, bromination occurs selectively at the para position.
Caption: Experimental workflow for the bromination of 2,6-dimethylaniline.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.
-
Bromination: Cool the flask in an ice-water bath to 0-5 °C. From the dropping funnel, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of cold water. Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) until the orange color disappears.
-
Precipitation & Isolation: Carefully neutralize the solution by the slow addition of concentrated sodium hydroxide (NaOH) solution until the pH is basic (pH ~8-9), which will precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 4-Bromo-2,6-dimethylaniline as a solid.
Part B: Conversion to 4-Bromo-2,6-dimethylphenyl isothiocyanate
This transformation is classically achieved via the decomposition of a dithiocarbamate salt, formed in situ from the aniline and carbon disulfide (CS2).
Methodology (via Dithiocarbamate Decomposition):
-
Reaction Setup: In a well-ventilated fume hood, add 4-Bromo-2,6-dimethylaniline (1.0 eq) to a flask containing a biphasic mixture of dichloromethane (DCM) and water. Add triethylamine (Et3N, 2.2 eq) as a base.
-
Dithiocarbamate Formation: Cool the mixture in an ice bath. Add carbon disulfide (CS2, 1.5 eq) dropwise. The formation of the triethylammonium dithiocarbamate salt is typically rapid.
-
Desulfurization/Conversion: To the stirred mixture, add a desulfurizing agent. A modern and effective choice is tosyl chloride (TsCl, 1.1 eq).[14] Allow the reaction to stir at room temperature for 1-2 hours until TLC analysis indicates the complete conversion of the intermediate.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-Bromo-2,6-dimethylphenyl isothiocyanate.
Characterization and Analytical Validation
Validation of the final product's identity and purity is paramount. Standard analytical techniques are employed.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, broad absorption band around 2100-2200 cm-1 , which is characteristic of the asymmetric N=C=S stretching vibration.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 241 and 243.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
1H NMR (400 MHz, CDCl3):
-
δ ~7.2 ppm (s, 2H): The two equivalent aromatic protons (meta to the -NCS group) will appear as a sharp singlet.
-
δ ~2.4 ppm (s, 6H): The six equivalent protons of the two methyl groups will appear as a sharp singlet.
-
-
13C NMR (100 MHz, CDCl3):
-
δ ~140-145 ppm: Quaternary carbon attached to the -NCS group.
-
δ ~135-140 ppm: Quaternary carbons attached to the methyl groups.
-
δ ~130-135 ppm (N=C=S): The carbon of the isothiocyanate group. This signal is often broad and of low intensity.
-
δ ~128-130 ppm: Aromatic CH carbons.
-
δ ~120-125 ppm: Quaternary carbon attached to Bromine.
-
δ ~18-20 ppm: Methyl carbons.
-
-
A Note on Isothiocyanate 13C NMR Signals
Researchers should be aware that the quaternary carbon of the isothiocyanate group (-N=C =S) often presents a challenge in 13C NMR. Due to quadrupole broadening from the adjacent 14N nucleus and its specific relaxation properties, this signal is frequently very broad, low in intensity, or sometimes completely absent ("near-silent").[15] This is a known phenomenon and not necessarily an indication of an impure sample.
Applications in Research and Drug Development
As hypothesized in the historical context, the primary utility of this compound is as a specialized chemical intermediate for creating halogenated derivatives of established molecular frameworks.
The Rationale for Halogenation
The introduction of a bromine atom at the 4-position of the 2,6-dimethylphenyl scaffold serves as a powerful tool for molecular optimization. It acts as both a sterically defined, lipophilic group and an electron-withdrawing substituent, allowing for the fine-tuning of a parent molecule's interaction with its biological target.
Case Study: A Putative Intermediate for Halogenated Xylazine Analogs
The most direct and logical application of 4-Bromo-2,6-dimethylphenyl isothiocyanate is in the synthesis of a brominated analog of Xylazine. Such an analog would be invaluable in SAR studies to understand how the electronic environment of the phenyl ring affects the drug's affinity and selectivity for different α-adrenergic receptor subtypes.[12] Computational docking studies on Xylazine have highlighted the importance of aromatic and hydrophobic interactions within the receptor binding site, interactions that would be directly influenced by a bromo-substituent.[6]
Caption: Proposed use of the title compound in synthesizing a Xylazine analog.
Broader Synthetic Utility
Beyond Xylazine, this isothiocyanate can be used to synthesize a wide range of novel compounds. Its reaction with amines, hydrazines, or other nucleophiles can generate libraries of thiourea derivatives or heterocyclic compounds for screening in various biological assays, from anticancer to antimicrobial research.
Conclusion and Future Outlook
4-Bromo-2,6-dimethylphenyl isothiocyanate is a prime example of a molecule whose existence and importance are defined by its context within the broader landscape of chemical synthesis and drug discovery. While it may not have a dramatic discovery story, its role as a purpose-built intermediate is undeniable. It provides medicinal chemists with a valuable tool to apply the well-established principles of halogenation to modulate the properties of bioactive compounds derived from the 2,6-dimethylaniline core. The logical synthesis pathway, rooted in fundamental organic reactions, makes it an accessible yet powerful component in the modern researcher's toolkit for developing next-generation therapeutics.
References
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A. D. D. C. S. S. A. A. C. M. A. F. A. S. A. G. A. A. G. S. A. A. D. M. A. S. A. A. S. A. A. G. Xylazine as an emerging new psychoactive substance; focuses on both 5‐HT7 and κ‐opioid receptors' molecular interactions and isosteric replacement. Archiv der Pharmazie. [Link]
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Network pharmacology of xylazine to understand Its health consequences and develop mechanistic based remediations. bioRxiv. [Link]
-
Xylazine as an emerging new psychoactive substance; focuses on both 5‐HT7 and κ‐opioid receptors' molecular interactions and isosteric replacement. ResearchGate. [Link]
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NIST. 4-Bromo-2,6-dimethylphenyl isothiocyanate. NIST WebBook. [Link]
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Oakwood Chemical. 4-Bromo-2,6-diethylphenyl isothiocyanate. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
Wong, R. & Dolman, S. J. A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969-3971 (2007). [Link]
-
ResearchGate. Structure of xylazine. [Link]
-
Liu, Z., Khan, J., Akram, M., & Mumtaz, Y. Recent Advances in the Synthesis and Applications of Isothiocyanates. Chinese Journal of Organic Chemistry, 44(1), 1-17 (2024). [Link]
-
Chemical Communications. Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates. [Link]
-
Rebollar-Pérez, G., Romero-Guido, C., Baez, A., & Torres, E. Halogenases with Potential Applications for the Synthesis of Halogenated Pharmaceuticals. Pharmaceutical Biocatalysis (2019). [Link]
-
Keum, Y.-S. Synthesis of Isothiocyanates: An Update. Molecules, 22(12), 2156 (2017). [Link]
-
Saikia, I., Borah, A. J., & Phukan, P. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042 (2016). [Link]
-
Tiz, D. B., Bagnoli, L., Rosati, O., Marini, F., Sancineto, L., & Santi, C. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643 (2022). [Link]
-
Yokoyama, N., Shintani, F., Ono, E., & Nagakura, T. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 28(8), 1029-1035 (1985). [Link]
-
FooDB. Showing Compound Methyl isothiocyanate (FDB012372). [Link]
-
Beil, A., Schreiner, P. R., & Klärner, F.-G. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Magnetic Resonance in Chemistry, 53(5), 341-348 (2015). [Link]
-
Tiz, D. B., Bagnoli, L., Rosati, O., Marini, F., Sancineto, L., & Santi, C. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643 (2022). [Link]
-
ResearchGate. (PDF) New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]
- Google Patents. Process for the production of xylazine.
-
PrepChem.com. Synthesis of xylazine. [Link]
-
ResearchGate. (PDF) New Syntheses of Aryl isothiocyanates. [Link]
-
Wikipedia. Xylazine. [Link]
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- 15. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Theoretical Investigation of 4-Bromo-2,6-dimethylphenyl Isothiocyanate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the structural and electronic characterization of 4-Bromo-2,6-dimethylphenyl isothiocyanate. Isothiocyanates are a class of naturally occurring compounds renowned for their diverse biological activities, making them compelling scaffolds in drug discovery and development.[1][2][3] A profound understanding of their three-dimensional structure and electronic properties is paramount for elucidating their mechanism of action and designing novel therapeutic agents. This guide delves into the application of computational chemistry, specifically Density Functional Theory (DFT) and Hartree-Fock (HF) methods, to predict the molecular geometry, vibrational frequencies, and electronic characteristics of this halogenated aromatic isothiocyanate. By integrating theoretical calculations with established spectroscopic principles, we offer a robust protocol for gaining deep insights into the molecule's behavior at an atomic level.
Introduction: The Significance of 4-Bromo-2,6-dimethylphenyl Isothiocyanate
Isothiocyanates (-N=C=S) are a fascinating class of organosulfur compounds.[4] Their prevalence in cruciferous vegetables and their association with a range of biological effects, including anticancer and antimicrobial properties, have spurred significant research interest.[2][5] The title compound, 4-Bromo-2,6-dimethylphenyl isothiocyanate, combines the reactive isothiocyanate functional group with a substituted aromatic ring containing a bromine atom and two methyl groups. This unique combination of structural features is expected to modulate its chemical reactivity, bioavailability, and interaction with biological targets.
Theoretical calculations serve as a powerful, non-invasive tool to explore the molecular landscape of such compounds. By employing quantum chemical methods, we can predict a wealth of information, including bond lengths, bond angles, dihedral angles, vibrational modes, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[6][7] This in-silico approach not only complements experimental data from techniques like X-ray crystallography, and infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy but also provides insights that are often challenging to obtain experimentally.
Computational Methodology: A First-Principles Approach
The cornerstone of modern computational chemistry lies in the principles of quantum mechanics. For a molecule of the size of 4-Bromo-2,6-dimethylphenyl isothiocyanate, Density Functional Theory (DFT) offers an excellent balance between accuracy and computational cost.[8][9]
The Choice of Functional and Basis Set
The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules, providing reliable geometric and electronic properties.[10][11]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended for this system.[10][12] This basis set provides a good description of the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms, respectively, and diffuse functions (++) to account for the behavior of electrons far from the nucleus.
Geometry Optimization
The first step in any theoretical investigation is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The process involves iterative calculations where the forces on each atom are minimized.
Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation is performed. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point.
-
Prediction of Infrared Spectrum: The calculated vibrational frequencies can be correlated with experimental IR spectra, aiding in the assignment of spectral bands to specific molecular motions.[11]
Predicted Molecular Structure of 4-Bromo-2,6-dimethylphenyl Isothiocyanate
Based on the aforementioned computational methodology, the optimized molecular structure of 4-Bromo-2,6-dimethylphenyl isothiocyanate can be predicted. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | C | N | ~1.18 | ||
| C | S | ~1.59 | |||
| C(ar) | Br | ~1.90 | |||
| C(ar) | C(ar) | ~1.39 | |||
| C(ar) | C(Me) | ~1.51 | |||
| Bond Angle (°) | C | N | C(ar) | ~178 | |
| C(ar) | C(ar) | C(ar) | ~120 | ||
| C(ar) | C(Me) | H | ~109.5 | ||
| Dihedral Angle (°) | C(ar) | C(ar) | N | C | ~0 or 180 |
Note: These are typical values for similar structures and would be precisely determined in a specific calculation.
The planarity of the phenyl ring and the near-linear arrangement of the isothiocyanate group are key structural features. The methyl groups and the bromine atom will influence the overall steric and electronic properties of the molecule.
Caption: Ball-and-stick representation of 4-Bromo-2,6-dimethylphenyl isothiocyanate.
Electronic Properties: A Window into Reactivity
The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential biological activity.[13][14]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[15] A smaller gap implies a more reactive molecule.
For 4-Bromo-2,6-dimethylphenyl isothiocyanate, the HOMO is expected to be localized on the electron-rich aromatic ring and the sulfur atom, while the LUMO is likely to be centered on the N=C=S functional group.
Caption: Schematic of HOMO-LUMO energy levels and the energy gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-Bromo-2,6-dimethylphenyl isothiocyanate, the MEP map would likely show negative potential (red/yellow) around the sulfur and nitrogen atoms, indicating their nucleophilic character, and positive potential (blue) around the hydrogen atoms.
Step-by-Step Protocol for Theoretical Calculations
This section provides a generalized workflow for performing DFT calculations on 4-Bromo-2,6-dimethylphenyl isothiocyanate using a computational chemistry software package like Gaussian.
-
Molecule Building: Construct the 3D structure of 4-Bromo-2,6-dimethylphenyl isothiocyanate using a molecular editor.
-
Input File Preparation: Create an input file specifying the following:
-
Calculation Type: Opt (Geometry Optimization) followed by Freq (Frequency Analysis).
-
Method: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Charge and Multiplicity: 0 1 (for a neutral singlet state).
-
-
Job Submission: Submit the input file to the computational chemistry software.
-
Analysis of Results:
-
Optimized Geometry: Verify that the optimization converged and extract the final coordinates.
-
Vibrational Frequencies: Check for the absence of imaginary frequencies. Analyze the calculated IR spectrum.
-
Electronic Properties: Examine the HOMO and LUMO energies and visualize the molecular orbitals. Generate the MEP map.
-
Caption: A streamlined workflow for theoretical calculations.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical approach for the in-depth characterization of 4-Bromo-2,6-dimethylphenyl isothiocyanate. The application of DFT calculations provides a powerful means to predict its molecular structure, vibrational spectra, and electronic properties, which are fundamental to understanding its chemical behavior and potential as a pharmacophore.
Future work could involve:
-
Correlation with Experimental Data: Synthesizing the compound and performing experimental spectroscopic analysis (IR, Raman, NMR) to validate the theoretical predictions.
-
Solvent Effects: Investigating the influence of different solvent environments on the molecular properties using implicit or explicit solvation models.
-
Reactivity Studies: Modeling chemical reactions involving the isothiocyanate group to understand its reactivity profile.
-
Molecular Docking: If a biological target is known, performing molecular docking studies to predict the binding mode and affinity of the compound.
By integrating computational and experimental approaches, a more complete picture of 4-Bromo-2,6-dimethylphenyl isothiocyanate can be developed, paving the way for its potential application in medicinal chemistry and materials science.
References
-
Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. (n.d.). PubMed. [Link]
-
Spectroscopic and Structural Investigations of iron(III) Isothiocyanates. A Comparative Theoretical and Experimental Study. (n.d.). PubMed. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021). MDPI. [Link]
-
Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl isothiocyanate and 4-trifluoromethyl phenyl thiourea. (2024). Research Square. [Link]
-
Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. (2023). Taylor & Francis Online. [Link]
-
Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents. (n.d.). PubMed. [Link]
-
Rotational Spectra and Structures of Phenyl Isocyanate and Phenyl Isothiocyanate. (2018). ACS Publications. [Link]
-
Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement. (2012). National Institutes of Health. [Link]
-
Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. (2023). National Institutes of Health. [Link]
-
Density-corrected density functional theory. (2022). arXiv.org. [Link]
-
4-Bromo-2,6-dimethylphenyl isothiocyanate. (n.d.). NIST WebBook. [Link]
-
Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022). National Institutes of Health. [Link]
-
Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. (2023). ResearchGate. [Link]
-
When to use Hartree-Fock densities in density functional calculations. (2018). arXiv.org. [Link]
-
Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. [Link]
-
Molecular orbital diagrams of HOMO and LUMO of compounds 4-6. (2019). ResearchGate. [Link]
-
HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2023). YouTube. [Link]
-
Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. (2022). Trends in Sciences. [Link]
-
HOMO–LUMO surfaces showing the isodensities of all compounds (3a–3i). (n.d.). ResearchGate. [Link]
-
Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl) methylene) naphthalene-2-sulfonohydrazide. (2021). Moroccan Journal of Chemistry. [Link]
-
4-Bromo-2,6-diethylphenyl isothiocyanate. (n.d.). Oakwood Chemical. [Link]
-
Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. (2022). ChemRxiv. [Link]
-
Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester: Hirshfeld surface analysis and DFT calculations. (2023). ResearchGate. [Link]
-
What is density-corrected DFT?. (2021). arXiv.org. [Link]
-
2-Bromo-4-methylphenyl isothiocyanate. (n.d.). NIST WebBook. [Link]
-
The Molecular Structure and Vibrational Spectrum of 6-bromo-8-thia-1,4-epoxybicyclo[4.3.0]non-2-ene. (2007). MDPI. [Link]
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Methodological & Application
Application Notes & Protocols: Utilizing 4-Bromo-2,6-dimethylphenyl Isothiocyanate for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Bioconjugation with Aryl Isothiocyanates
The covalent labeling of biomolecules is a foundational technology in diagnostics, therapeutics, and fundamental biological research.[1][2] Among the diverse chemical tools available, isothiocyanates (ITCs) have long been employed for their ability to form stable covalent bonds with nucleophilic residues on proteins.[1][3] The isothiocyanate moiety (–N=C=S) is a potent electrophile that readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of a polypeptide chain, to form a highly stable thiourea linkage.[3][4] This reaction provides a robust and reliable method for attaching probes, drugs, or other functionalities to proteins, including antibodies.[5][6]
This guide focuses on a specific aryl isothiocyanate, 4-Bromo-2,6-dimethylphenyl isothiocyanate , detailing its application in bioconjugation. We will move beyond generic protocols to explore the nuanced reactivity imparted by its unique substitution pattern. The presence of two methyl groups flanking the isothiocyanate function introduces significant steric considerations, while the bromo-substituent electronically influences the reactivity of the aromatic ring. Understanding these structural characteristics is paramount to designing and executing successful conjugation strategies, optimizing labeling efficiency, and ensuring the functional integrity of the target biomolecule.
The Reagent: Understanding 4-Bromo-2,6-dimethylphenyl Isothiocyanate
4-Bromo-2,6-dimethylphenyl isothiocyanate is a solid crystalline compound with the molecular formula C₉H₈BrNS and a molecular weight of 242.14 g/mol .[7] Its structure presents key features that dictate its utility in bioconjugation:
-
The Isothiocyanate Group (-N=C=S): This is the reactive "warhead" of the molecule. The central carbon is highly electrophilic and is the target for nucleophilic attack by amino or thiol groups on a protein.[1][8]
-
Aryl Ring: The phenyl ring provides a rigid scaffold. Aryl isothiocyanates generally exhibit different reactivity profiles compared to their aliphatic counterparts.
-
Ortho-Dimethyl Substitution: The two methyl groups at positions 2 and 6 create steric hindrance around the reactive isothiocyanate group. This is a critical feature. While it may slow the reaction rate compared to unhindered ITCs, it can offer enhanced selectivity for more accessible, less sterically encumbered nucleophiles on the protein surface. This can be advantageous in preserving the protein's native conformation and activity, particularly for sensitive biomolecules like antibodies where modification of the antigen-binding site is undesirable.
-
Para-Bromo Substitution: The bromine atom at position 4 is an electron-withdrawing group. This can subtly increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity to counterbalance the steric hindrance from the methyl groups.
These features suggest that 4-Bromo-2,6-dimethylphenyl isothiocyanate is not a simple drop-in replacement for reagents like FITC. Its application requires a considered approach to reaction conditions to achieve optimal labeling.
Reaction Mechanism and Selectivity
The primary reaction pathway for 4-Bromo-2,6-dimethylphenyl isothiocyanate in bioconjugation involves the formation of a thiourea bond with primary amines.
Mechanism of Thiourea Bond Formation
The reaction proceeds via nucleophilic attack of a deprotonated primary amine (e.g., from a lysine side chain) on the electrophilic carbon of the isothiocyanate group.
Caption: Reaction of an amine with 4-Bromo-2,6-dimethylphenyl isothiocyanate.
Controlling Reaction Selectivity: Lysine vs. Cysteine
Isothiocyanates can also react with the thiol group of cysteine residues to form a dithiocarbamate linkage.[8] The selectivity between lysine and cysteine modification is highly dependent on pH.[1]
-
Alkaline pH (8.5 - 9.5): At this pH, the ε-amino group of lysine (pKa ~10.5) is sufficiently deprotonated to act as an effective nucleophile. This condition strongly favors lysine modification.[1][4]
-
Neutral to Slightly Basic pH (7.0 - 8.5): In this range, the thiol group of cysteine (pKa ~8.5) is significantly deprotonated (thiolate form), making it a potent nucleophile. Lysine residues are largely protonated and less reactive. Therefore, lower pH ranges can be exploited to achieve preferential cysteine labeling.[1]
Given the steric hindrance of 4-Bromo-2,6-dimethylphenyl isothiocyanate, reactions may require slightly longer incubation times or higher temperatures compared to less hindered ITCs to achieve comparable degrees of labeling.
Core Experimental Protocol: Antibody Conjugation
This protocol provides a robust starting point for conjugating 4-Bromo-2,6-dimethylphenyl isothiocyanate to a typical IgG antibody. It is imperative to perform a small-scale trial to optimize the molar excess of the reagent for your specific antibody.
Materials and Reagents
-
Purified Antibody (e.g., IgG) at 2-10 mg/mL
-
4-Bromo-2,6-dimethylphenyl isothiocyanate
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0. Prepare fresh.[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification: Sephadex G-25 column or other size-exclusion chromatography (SEC) media; or dialysis cassettes (10 kDa MWCO).
-
Phosphate Buffered Saline (PBS), pH 7.4
Workflow Overview
Caption: Step-by-step workflow for antibody conjugation.
Step-by-Step Methodology
-
Antibody Preparation:
-
The antibody must be in an amine-free buffer. If stored in Tris or a buffer containing sodium azide, dialyze extensively against PBS, followed by dialysis against the Conjugation Buffer (pH 9.0).[10]
-
Adjust the final antibody concentration to 2-10 mg/mL. Higher concentrations generally improve conjugation efficiency.[6]
-
-
Reagent Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the reagent stock solution. A starting point for optimization is a 10- to 40-fold molar excess of the isothiocyanate reagent to the antibody. The steric hindrance may necessitate a higher ratio than is typical for FITC.
-
While gently stirring the antibody solution, add the calculated volume of the reagent solution dropwise.
-
Rationale: Slow, dropwise addition prevents localized high concentrations of the reagent and DMSO, which could lead to protein precipitation or aggregation.[10]
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Reaction Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris per mL of reaction).
-
Incubate for an additional 1-2 hours at room temperature.
-
Rationale: The quencher (a high concentration of a primary amine) reacts with any excess 4-Bromo-2,6-dimethylphenyl isothiocyanate, preventing further modification of the antibody during purification and storage.[10]
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted reagent and quenching molecules.
-
Method A: Size-Exclusion Chromatography (SEC): Equilibrate a Sephadex G-25 column with PBS (pH 7.4). Apply the quenched reaction mixture to the column. The antibody conjugate will elute in the void volume (first colored fraction), while the smaller, unreacted molecules will be retarded.[9]
-
Method B: Dialysis: Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against 3-4 changes of PBS (pH 7.4) over 24-48 hours at 4°C.
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of labeling (DOL). This can be challenging without a chromophore on the reagent. Mass spectrometry is the most definitive method.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the intact conjugate.[12] The mass shift compared to the unlabeled antibody allows for precise calculation of the average number of reagent molecules attached.[13]
-
Store the purified conjugate at 4°C for short-term use or at -20°C (with 50% glycerol) or -80°C for long-term storage.
-
Quantitative Data & Optimization
Successful bioconjugation requires careful optimization. The following table provides starting parameters and variables to consider.
| Parameter | Recommended Starting Point | Key Considerations for Optimization |
| Molar Reagent:Protein Ratio | 20:1 | Increase ratio for higher DOL. Decrease if aggregation or loss of activity occurs. The steric hindrance may require higher ratios than other ITCs. |
| Reaction pH | 9.0 | Lowering pH towards 8.0 may increase cysteine selectivity but decrease overall lysine reactivity.[1] |
| Protein Concentration | 5 mg/mL | Higher concentrations (up to 20 mg/mL) can increase reaction efficiency.[6] Lower concentrations may be necessary for aggregation-prone proteins. |
| Reaction Time | 2-4 hours at RT | Extend time (or perform at 4°C overnight) for sensitive proteins or if DOL is too low.[3] |
| Temperature | Room Temperature (20-25°C) | Lowering to 4°C can help maintain the stability of sensitive proteins, but will require longer incubation times. |
Trustworthiness: Self-Validating Systems & Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | 1. Insufficient molar excess of reagent.2. Hydrolyzed/inactive reagent.3. Presence of competing amines (e.g., Tris) in the antibody buffer. | 1. Increase the molar ratio of the isothiocyanate to the protein.2. Prepare a fresh stock solution of the reagent in anhydrous DMSO immediately before use.3. Ensure the antibody is thoroughly dialyzed into an amine-free buffer before starting. |
| Protein Precipitation/Aggregation | 1. Reagent added too quickly.2. High concentration of organic solvent (DMSO).3. Over-labeling leading to conformational changes and reduced solubility. | 1. Add the reagent solution slowly and dropwise with constant, gentle stirring.2. Keep the volume of added DMSO below 10% (v/v) of the total reaction volume.3. Reduce the molar excess of the reagent and/or decrease the reaction time. |
| Loss of Biological Activity | 1. Modification of critical residues in the active site or antigen-binding site.2. Denaturation due to reaction conditions (pH, solvent). | 1. Decrease the molar excess of the reagent to achieve a lower DOL.2. The steric bulk of this reagent may inherently protect some buried residues. Consider a trial at a slightly lower pH (8.0-8.5) to shift selectivity.3. Perform the reaction at 4°C. |
Safety and Handling
4-Bromo-2,6-dimethylphenyl isothiocyanate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin and eye irritation/damage.[14]
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[14][15]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[14][16] Avoid breathing dust. Do not ingest or allow contact with skin and eyes.[14][15]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]
References
-
Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry - ACS Publications. [Link]
-
Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. [Link]
-
Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. Spectroscopy Online. [Link]
-
Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. MDPI. [Link]
-
Sequence and Conformational Analysis of Peptide–Polymer Bioconjugates by Multidimensional Mass Spectrometry. Biomacromolecules - ACS Publications. [Link]
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Bioanalysis Zone. [Link]
-
Antibody-FITC Conjugation Protocol. Creative Biolabs. [Link]
-
Stability of thiourea bonds in cells and in vivo. ResearchGate. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. National Institutes of Health (NIH). [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]
-
Labeling procedures employing crystalline fluorescein isothiocyanate. PubMed. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. [Link]
-
Conjugation of fluorescein isothiocyanate to antibodies. National Institutes of Health (NIH). [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. National Institutes of Health (NIH). [Link]
-
Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection. PubMed. [Link]
-
Inhibiting Plasmid Mobility: The Effect of Isothiocyanates on Bacterial Conjugation. PubMed. [Link]
-
Conjugation of protein to FITC. Harvard University. [Link]
-
4-Bromo-2,6-dimethylphenyl isothiocyanate. NIST WebBook. [Link]
-
Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method. PubMed. [Link]
-
Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. MDPI. [Link]
-
Proteins as binding targets of isothiocyanates in cancer prevention. National Institutes of Health (NIH). [Link]
-
Antibody Conjugation Techniques. FluoroFinder. [Link]
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2,6-dimethylphenyl isothiocyanate [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. timothyspringer.org [timothyspringer.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. enovatia.com [enovatia.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Application Note: A Robust Protocol for N-Terminal Peptide Labeling with 4-Bromo-2,6-dimethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the N-terminal labeling of peptides using 4-Bromo-2,6-dimethylphenyl isothiocyanate. This method is an adaptation of the foundational Edman degradation chemistry, offering a robust strategy for peptide sequencing, protein identification, and the introduction of a unique mass tag for advanced mass spectrometry applications. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and discuss the critical parameters for successful and reproducible peptide modification.
Introduction: The Rationale for N-Terminal Labeling with Substituted Phenyl Isothiocyanates
N-terminal labeling of peptides is a cornerstone technique in proteomics and drug development. The classic Edman degradation, utilizing phenyl isothiocyanate (PITC), has been a reliable method for determining the amino acid sequence of peptides and proteins.[1][2] The core of this chemistry lies in the specific reaction of the isothiocyanate group with the primary amine at the N-terminus of a peptide under alkaline conditions.[1][3] This is followed by a cyclization and cleavage step under acidic conditions, which liberates the N-terminal amino acid as a phenylthiohydantoin (PTH) derivative, leaving the rest of the peptide intact for subsequent cycles of degradation.[1][4]
The use of substituted phenyl isothiocyanates, such as 4-Bromo-2,6-dimethylphenyl isothiocyanate, offers several potential advantages. The bromine atom provides a heavy isotopic signature, which can aid in mass spectrometry-based identification and quantification of labeled peptides. Furthermore, the dimethyl groups can influence the reactivity and solubility of the reagent and the resulting labeled peptide, potentially optimizing reaction kinetics and improving chromatographic separation. This protocol adapts the principles of Edman chemistry to this specific reagent, providing a framework for its application in modern proteomics workflows.
The Chemistry of Labeling: A Two-Step Process
The labeling of a peptide with 4-Bromo-2,6-dimethylphenyl isothiocyanate proceeds in two distinct steps, analogous to the classical Edman degradation.
Step 1: Coupling Reaction (Alkaline Conditions)
Under mildly alkaline conditions (pH 8.5-9.5), the uncharged N-terminal α-amino group of the peptide acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group of 4-Bromo-2,6-dimethylphenyl isothiocyanate. This results in the formation of a stable 4-bromo-2,6-dimethylphenylthiocarbamoyl (BDMPTC)-peptide derivative.[1]
Step 2: Cleavage Reaction (Acidic Conditions)
Upon treatment with a strong, anhydrous acid, such as trifluoroacetic acid (TFA), the sulfur atom of the thiourea linkage attacks the carbonyl carbon of the first peptide bond. This leads to the cleavage of the N-terminal amino acid as a thiazolinone derivative, which subsequently rearranges to the more stable 4-bromo-2,6-dimethylphenylthiohydantoin (BDMPTH)-amino acid. The remainder of the peptide is liberated with a newly exposed N-terminus, ready for further analysis or subsequent rounds of degradation.[1][4]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for labeling a peptide with 4-Bromo-2,6-dimethylphenyl isothiocyanate, from initial peptide preparation to final analysis.
Caption: Experimental workflow for peptide labeling.
Detailed Protocols
Materials and Reagents
-
Peptide of interest (lyophilized)
-
4-Bromo-2,6-dimethylphenyl isothiocyanate
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Pyridine or Triethylamine (TEA)
-
Nitrogen gas
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Step-by-Step Protocol
1. Peptide Preparation:
-
Accurately weigh 1-5 mg of the lyophilized peptide into a clean reaction vial.
-
Dissolve the peptide in a suitable buffer. A common choice is 50-100 µL of a coupling buffer consisting of pyridine and water (1:1, v/v). Alternatively, a buffer of 50 mM sodium bicarbonate at pH 8.5 can be used. The final peptide concentration should be in the range of 1-10 mg/mL.
2. Labeling Reagent Preparation:
-
Prepare a 5% (v/v) solution of 4-Bromo-2,6-dimethylphenyl isothiocyanate in acetonitrile. This solution should be prepared fresh before each use to minimize degradation of the isothiocyanate.
3. Coupling Reaction:
-
Add a 10-20 fold molar excess of the 4-Bromo-2,6-dimethylphenyl isothiocyanate solution to the peptide solution.
-
Gently vortex the mixture and incubate at room temperature (20-25°C) for 1-2 hours. The reaction vial should be sealed to prevent evaporation. For peptides with sterically hindered N-termini, the reaction time may need to be extended.
4. Reaction Quenching and Sample Preparation for HPLC:
-
After the incubation period, quench the reaction by adding an equal volume of 0.1% (v/v) TFA in water. This will acidify the solution and stop the coupling reaction.
-
Dry the sample completely using a vacuum centrifuge.
-
Reconstitute the dried sample in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for HPLC purification (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
5. Purification of the Labeled Peptide:
-
Purify the labeled peptide from unreacted reagent and byproducts using reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]
-
A typical purification protocol utilizes a C18 column and a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and a higher wavelength around 260-280 nm to detect the phenyl group of the label).
-
Collect the fractions corresponding to the main peak of the labeled peptide.
6. Verification of Labeling:
-
Confirm the successful labeling of the peptide by mass spectrometry.
-
Analyze an aliquot of the purified fraction to determine the molecular weight of the labeled peptide. The observed mass should correspond to the mass of the original peptide plus the mass of the 4-Bromo-2,6-dimethylphenyl isothiocyanate moiety.
Key Parameters and Optimization
The success of the labeling reaction is dependent on several critical parameters that can be optimized to achieve high efficiency and minimize side reactions.
| Parameter | Recommended Range | Rationale and Expert Insights |
| pH | 8.5 - 9.5 | A basic pH is crucial to ensure the N-terminal amino group is deprotonated and thus nucleophilic.[1] However, excessively high pH can lead to side reactions such as hydrolysis of the isothiocyanate reagent. |
| Molar Ratio (Reagent:Peptide) | 10:1 to 50:1 | A significant molar excess of the labeling reagent drives the reaction to completion. However, a very large excess can complicate the subsequent purification process. |
| Reaction Time | 1 - 4 hours | The optimal reaction time depends on the specific peptide sequence and its N-terminal amino acid. Sterically hindered N-termini may require longer incubation times. |
| Temperature | 20 - 40°C | The reaction is typically performed at room temperature. Slightly elevated temperatures can increase the reaction rate but may also promote degradation of the reagent and peptide. |
| Solvent | Pyridine/Water or ACN/Water | The solvent system must solubilize both the peptide and the hydrophobic labeling reagent. The inclusion of an organic co-solvent like pyridine or acetonitrile is often necessary. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH; Inactive reagent; Sterically hindered N-terminus. | Verify the pH of the reaction buffer. Prepare fresh labeling reagent solution. Increase the reaction time and/or temperature. |
| Multiple Peaks in HPLC | Incomplete reaction; Side reactions; Peptide degradation. | Optimize reaction conditions (time, temperature, molar ratio). Ensure high purity of the starting peptide. |
| No Labeled Peptide Detected | N-terminus of the peptide is blocked. | Confirm the presence of a free N-terminal amine using a primary amine assay (e.g., ninhydrin test). |
Conclusion
This application note provides a comprehensive and detailed protocol for the N-terminal labeling of peptides with 4-Bromo-2,6-dimethylphenyl isothiocyanate. By understanding the underlying chemistry and carefully controlling the key reaction parameters, researchers can confidently and reproducibly modify peptides for a variety of downstream applications, including protein sequencing and quantitative proteomics. The principles and steps outlined herein provide a solid foundation for the successful implementation of this valuable labeling strategy in the laboratory.
References
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
- Laursen, R. A. (1971). Solid-phase Edman degradation. European Journal of Biochemistry, 20(1), 89-102.
- Stark, G. R. (1972). Use of cyanate for determining NH2-terminal residues in proteins. Methods in Enzymology, 25, 103-120.
- Boerger, V., et al. (2012). A novel approach to protein N-terminal sequencing based on a combination of chemical and enzymatic steps. Proteomics, 12(4-5), 624-631.
- Ilse, D., & Edman, P. (1963). The formation of 3-phenyl-2-thiohydantoins from phenylthiocarbamyl amino acids. Australian Journal of Chemistry, 16(2), 411-415.
- Hewick, R. M., et al. (1981). A gas-liquid solid phase peptide and protein sequenator. Journal of Biological Chemistry, 256(15), 7990-7997.
- Aitken, A., et al. (2008). Protein sequencing protocols. Humana Press.
- Findlay, J. B. C., & Geisow, M. J. (Eds.). (1989). Protein sequencing: a practical approach. IRL Press.
- Shively, J. E. (2000). The chemistry of protein sequencing. Methods in Molecular Biology, 146, 1-17.
-
Edman degradation. (2023, October 26). In Wikipedia. [Link]
-
MtoZ Biolabs. (n.d.). Principle, advantages and disadvantaged of Edman sequencing. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. [Link]
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Advantages, Disadvantages and Principle of Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Solved How does phenyl isothiocyanate, Ph−N=C=S, react with | Chegg.com [chegg.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. old.57357.org [old.57357.org]
Application Notes and Protocols: 4-Bromo-2,6-dimethylphenyl Isothiocyanate as a Chemical Probe for Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling Protein Function with a Covalent Probe
In the intricate landscape of cellular biology and drug discovery, understanding the interactions between small molecules and proteins is paramount. Covalent chemical probes have emerged as powerful tools for identifying and characterizing protein targets, offering a means to form stable bonds with specific amino acid residues, thereby facilitating their enrichment and identification.[1] Isothiocyanates (ITCs) are a class of electrophilic compounds known for their reactivity towards nucleophilic residues on proteins, primarily the thiol group of cysteine and the ε-amino group of lysine.[2][3] This reactivity has been harnessed to explore the proteome and identify the binding partners of various ITC-containing molecules, shedding light on their mechanisms of action.[4][5]
This document provides a detailed guide to the application of 4-Bromo-2,6-dimethylphenyl isothiocyanate as a chemical probe for protein binding studies. While naturally occurring ITCs have been extensively studied for their cancer-preventive properties, the synthetic space of ITCs offers a vast toolkit for chemical biology.[6][7] The unique substitution pattern of 4-Bromo-2,6-dimethylphenyl isothiocyanate—featuring a bromine atom and two methyl groups on the phenyl ring—may confer distinct reactivity and selectivity profiles, making it a valuable tool for exploring the "ligandable" proteome.[8] These substitutions can influence the electrophilicity of the isothiocyanate group and the overall hydrophobicity of the molecule, potentially directing it to different protein binding pockets.[5]
These application notes will guide researchers through the theoretical basis, practical protocols, and data analysis workflows for utilizing this probe to identify novel protein targets.
Probe Characteristics
A thorough understanding of the physicochemical properties of 4-Bromo-2,6-dimethylphenyl isothiocyanate is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNS | [1] |
| Molecular Weight | 242.14 g/mol | [1] |
| CAS Number | 77159-76-3 | [1] |
| Appearance | Off-white crystalline solid | [9] |
| Reactivity | Electrophilic, reacts with nucleophiles | General ITC knowledge[2][3] |
Mechanism of Action: Covalent Modification of Nucleophilic Residues
The utility of 4-Bromo-2,6-dimethylphenyl isothiocyanate as a protein probe lies in its ability to form a stable covalent bond with nucleophilic amino acid residues. The isothiocyanate moiety (-N=C=S) is an electrophilic group that is susceptible to attack by nucleophiles.
Caption: Covalent modification of a protein nucleophile by 4-Bromo-2,6-dimethylphenyl isothiocyanate.
The primary targets for isothiocyanates within a protein are the sulfhydryl group of cysteine residues and the primary amine of lysine residues, as well as the N-terminal α-amino group of the polypeptide chain.[2][3] The reaction with a cysteine thiol leads to the formation of a dithiocarbamate linkage, while reaction with an amine forms a stable thiourea bond. The rate of these reactions is pH-dependent, with higher pH generally favoring the reaction with amines.[10]
The bromine and dimethyl substitutions on the phenyl ring may influence the reactivity of the isothiocyanate group through electronic and steric effects. The bromine atom is an electron-withdrawing group, which could potentially increase the electrophilicity of the isothiocyanate carbon, while the ortho-dimethyl groups may introduce steric hindrance that could affect which nucleophiles are accessible.
Probe Synthesis: A Generalized Approach
For researchers wishing to synthesize or modify the probe, a common method for preparing aryl isothiocyanates is from the corresponding primary amine.[11][12] The following is a generalized two-step, one-pot procedure adapted from established methods.[13]
Caption: Generalized synthetic workflow for 4-Bromo-2,6-dimethylphenyl isothiocyanate.
Protocol Outline:
-
Dithiocarbamate Salt Formation: Dissolve 4-bromo-2,6-dimethylaniline in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran). Add a base, such as triethylamine, followed by the slow addition of carbon disulfide at a reduced temperature (e.g., 0 °C).
-
Desulfurization: To the resulting dithiocarbamate salt solution, add a desulfurizing agent like tosyl chloride or propane phosphonic acid anhydride (T3P).
-
Workup and Purification: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Note: This is a generalized procedure and may require optimization for the specific substrate. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols: A Chemoproteomic Workflow
The following protocols outline a comprehensive workflow for using 4-Bromo-2,6-dimethylphenyl isothiocyanate to identify protein targets in a complex biological sample, such as cell lysate or intact cells. This workflow is based on established chemoproteomic strategies for covalent probes.
Caption: A comprehensive chemoproteomic workflow for target identification.
Protocol 1: In-situ Protein Labeling in Cell Lysate
This protocol describes the labeling of proteins in their near-native state within a cell lysate.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
4-Bromo-2,6-dimethylphenyl isothiocyanate stock solution (e.g., 10 mM in DMSO)
-
Dithiothreitol (DTT) and iodoacetamide (IAA) for reduction and alkylation
-
Trypsin (sequencing grade)
-
Quenching solution (e.g., Tris buffer)
Procedure:
-
Prepare Cell Lysate: Harvest and wash cells, then lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteome. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Probe Incubation: Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL). Add the 4-Bromo-2,6-dimethylphenyl isothiocyanate stock solution to the lysate to achieve the desired final concentration (a concentration range of 10-100 µM is a good starting point for optimization). Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37 °C). Include a DMSO-only control.
-
Quench Reaction: Stop the labeling reaction by adding a quenching solution or by proceeding immediately to protein precipitation.
-
Protein Precipitation and Digestion: Precipitate the labeled proteins using a method like acetone or chloroform/methanol precipitation. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea), reduce with DTT, and alkylate with IAA. Dilute the urea concentration and digest the proteins overnight with trypsin.
-
Sample Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Competitive Profiling for Target Identification
To increase confidence in target identification, a competitive profiling experiment can be performed. This involves pre-incubating the proteome with a known or putative binder to the target of interest, followed by labeling with the isothiocyanate probe.
Procedure:
-
Prepare Cell Lysate: As described in Protocol 1.
-
Competitive Incubation: Aliquot the cell lysate into two tubes. To one tube, add the competitor compound at a concentration significantly higher than that of the probe. To the other, add the vehicle control. Incubate for 30-60 minutes.
-
Probe Labeling: Add 4-Bromo-2,6-dimethylphenyl isothiocyanate to both tubes and incubate as described in Protocol 1.
-
Sample Processing and Analysis: Proceed with the quenching, digestion, and LC-MS/MS analysis as outlined in Protocol 1.
Data Analysis and Target Identification
The data generated from the LC-MS/MS analysis will be used to identify the proteins that have been covalently modified by the probe.
-
Database Searching: The raw MS data should be searched against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant, Proteome Discoverer, or similar software. The search parameters must include the mass modification corresponding to the adduction of 4-Bromo-2,6-dimethylphenyl isothiocyanate to the potential reactive residues (cysteine and lysine).
-
Quantitative Analysis:
-
Label-Free Quantification (LFQ): For single-probe concentration experiments, compare the spectral counts or precursor ion intensities of identified proteins between the probe-treated and vehicle-treated samples.
-
Isotopic Labeling: For more precise quantification, stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags (e.g., TMT) can be employed.
-
-
Target Prioritization: Potential targets are proteins that are significantly enriched or show a dose-dependent increase in adduction in the probe-treated samples. In competitive profiling experiments, true targets will show a decrease in probe labeling in the presence of the competitor.
Target Validation
The identification of a protein as a potential target by mass spectrometry should be followed by orthogonal validation methods.
-
Western Blotting: If an antibody is available for the putative target, Western blotting can be used to confirm the covalent modification. A shift in the molecular weight or the use of an antibody that recognizes the probe itself (if tagged) can provide evidence of labeling.
-
In Vitro Labeling of Recombinant Protein: Incubate the purified recombinant target protein with the isothiocyanate probe and analyze the reaction by mass spectrometry to confirm direct binding and identify the specific site of modification.
-
Functional Assays: If the target protein has a known function (e.g., enzymatic activity), assess whether the covalent modification by the probe alters this function.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Suboptimal pH or temperature- Probe instability- Insufficient probe concentration or incubation time | - Optimize reaction pH (typically 7.4-8.5)- Prepare fresh probe solutions- Perform a dose-response and time-course experiment |
| High Background/Non-specific Binding | - Probe concentration is too high- Hydrophobic aggregation of the probe | - Reduce the probe concentration- Include a mild non-ionic detergent in the lysis buffer- Perform labeling at a lower temperature |
| Poor Protein Identification by MS | - Inefficient protein digestion- Sample loss during cleanup | - Ensure complete reduction and alkylation- Optimize digestion conditions (enzyme:protein ratio, time)- Use low-binding tubes and pipette tips |
Conclusion
4-Bromo-2,6-dimethylphenyl isothiocyanate represents a potentially valuable addition to the chemical biology toolbox for covalent ligand discovery and target identification. Its unique substitution pattern may offer novel selectivity for protein targets. The workflows and protocols outlined in this document provide a robust framework for researchers to employ this probe in their quest to understand protein function and discover new therapeutic targets. As with any chemical probe, careful optimization and orthogonal validation are crucial for generating high-confidence results.
References
-
Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe. (n.d.). PubMed. [Link]
-
Phenyl isothiocyanate. (n.d.). Organic Syntheses Procedure. [Link]
-
4-Bromo-2,6-dimethylphenyl isothiocyanate. (n.d.). NIST WebBook. [Link]
-
Chemoproteomic Analysis of Covalent Drug Target. (n.d.). ChemPro Innovations. [Link]
-
Chemoproteomic Profiling Reveals that Anti-Cancer Natural Product Dankastatin B Covalently Targets Mitochondrial VDAC3. (n.d.). NIH. [Link]
-
Synthesis of 2,6-dimethylphenylisothiocyanate. (n.d.). PrepChem.com. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Advances. [Link]
-
4-Bromo-2,6-diethylphenyl isothiocyanate. (n.d.). Oakwood Chemical. [Link]
-
Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells. (n.d.). PubMed. [Link]
-
Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. (2022). PubMed. [Link]
-
Stable isotope dimethyl labelling for quantitative proteomics and beyond. (n.d.). PMC - NIH. [Link]
-
Identification of Potential Protein Targets of Isothiocyanates by Proteomics. (n.d.). PMC - NIH. [Link]
-
Recent advancement in the synthesis of isothiocyanates. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Metabolic Labeling of Proteins for Proteomics*. (n.d.). University of Liverpool. [Link]
-
Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Synthesis of Isothiocyanates: An Update. (n.d.). PMC - NIH. [Link]
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [Link]
-
Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. (n.d.). PMC - NIH. [Link]
-
Mass Spectrometry-Based Label-Free Quantitative Proteomics. (2009). PMC - NIH. [Link]
-
4-Bromophenyl isothiocyanate. (n.d.). PubChem. [Link]
-
Recent advancement in the synthesis of isothiocyanates. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Proteins as binding targets of isothiocyanates in cancer prevention. (n.d.). PMC - NIH. [Link]
-
Simultaneous Detection of Drug-Induced Liver Injury Protein and microRNA Biomarkers Using Dynamic Chemical Labelling on a Luminex MAGPIX System. (2023). MDPI. [Link]
-
Proteome-wide covalent ligand discovery in native biological systems. (2016). Vividion Therapeutics. [Link]
-
Mechanism of action of isothiocyanates. A review. (n.d.). Redalyc. [Link]
-
Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. [Link]
-
Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. (n.d.). PMC - NIH. [Link]
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. (n.d.). PMC - NIH. [Link]
-
(PDF) Mechanism of action of isothiocyanates. A review. (n.d.). ResearchGate. [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. (n.d.). ResearchGate. [Link]
-
A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. (n.d.). PMC - NIH. [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (n.d.). PubMed. [Link]
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- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
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Application Notes & Protocols: 4-Bromo-2,6-dimethylphenyl Isothiocyanate in Covalent Inhibitor Design
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of Covalent Inhibition and the Role of Isothiocyanates
The paradigm of drug discovery has seen a renewed and strategic interest in covalent inhibitors.[1][2] Unlike their non-covalent counterparts which rely on reversible binding equilibria, covalent inhibitors form a stable, chemical bond with their biological target. This mechanism offers distinct pharmacological advantages, including enhanced potency, prolonged duration of action that is decoupled from pharmacokinetic half-life, and the ability to effectively target proteins with shallow binding pockets or high levels of competing endogenous ligands.[2][3]
The isothiocyanate (-N=C=S) functional group is a powerful electrophilic "warhead" for designing targeted covalent inhibitors (TCIs).[4] Naturally occurring isothiocyanates, found in cruciferous vegetables, are known to exhibit anti-cancer properties by covalently modifying cellular proteins.[5] In a drug design context, the central carbon of the isothiocyanate is highly electrophilic and susceptible to attack by nucleophilic amino acid residues on a target protein. This reactivity can be finely tuned and directed by the molecular scaffold to which it is attached, enabling the creation of highly selective inhibitors.
This guide focuses on a specific, synthetically useful isothiocyanate: 4-Bromo-2,6-dimethylphenyl isothiocyanate . We will explore its unique chemical properties and provide a framework for its strategic application in the design and validation of novel covalent inhibitors.
Section 1: Understanding the Warhead: 4-Bromo-2,6-dimethylphenyl Isothiocyanate
Chemical and Physical Properties
4-Bromo-2,6-dimethylphenyl isothiocyanate is an aromatic isothiocyanate with structural features that offer distinct advantages in inhibitor design.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNS | [6] |
| Molecular Weight | 242.14 g/mol | [6] |
| CAS Number | 77159-76-3 | [6] |
| Appearance | White to pale cream solid | [7] |
| Structure | Phenyl ring substituted with an isothiocyanate, a bromo group, and two methyl groups. | [6] |
The key features influencing its reactivity and utility are:
-
The Isothiocyanate Group: This is the electrophilic warhead responsible for covalent bond formation.
-
The 2,6-Dimethyl Groups: These ortho-methyl groups provide steric hindrance around the isothiocyanate linker. This can be exploited to enhance selectivity, as the warhead may only be able to access sterically accommodating nucleophiles on the target protein, potentially reducing off-target reactivity.
-
The 4-Bromo Group: The bromine atom is an electron-withdrawing group that can subtly modulate the electrophilicity of the isothiocyanate carbon. Furthermore, it serves as a valuable synthetic handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for late-stage diversification of the inhibitor scaffold.
Mechanism of Covalent Modification
The primary mechanism of action for isothiocyanate-based inhibitors is the formation of a thiourea or dithiocarbamate linkage with a nucleophilic residue on the target protein. The most common target is the thiol group of a cysteine residue due to its high nucleophilicity at physiological pH.[8][9] Other potential targets include the amine groups of lysine residues or the N-terminal proline.[10][11][12]
The reaction with a cysteine residue proceeds via a direct nucleophilic attack from the thiolate anion (Cys-S⁻) on the central carbon of the isothiocyanate.
Caption: Reaction mechanism of BDMPI with a target cysteine residue.
This covalent modification is typically irreversible under physiological conditions, leading to sustained inhibition of the protein's function.
Section 2: Workflow for Covalent Inhibitor Design
The design of a targeted covalent inhibitor is a multi-step process that integrates medicinal chemistry, structural biology, and biochemistry. The goal is to append the 4-bromo-2,6-dimethylphenyl isothiocyanate warhead to a molecular scaffold that has initial, non-covalent affinity for the target protein.[2] This "affinity component" guides the warhead to the desired binding site, increasing the effective concentration and driving the covalent reaction with a nearby nucleophile.
The general workflow is as follows:
Caption: General workflow for designing a BDMPI-based covalent inhibitor.
Section 3: Key Experimental Protocols
The following protocols provide a foundation for synthesizing and validating a covalent inhibitor using 4-bromo-2,6-dimethylphenyl isothiocyanate.
Protocol 3.1: General Synthesis of a BDMPI-based Inhibitor
This protocol outlines a representative synthesis where the BDMPI warhead is attached to a parent molecule (Scaffold-NH₂) containing a primary or secondary amine.
Rationale: The isothiocyanate group readily reacts with amines to form a stable thiourea linkage. This is one of the most common and reliable methods for conjugating the warhead to the affinity scaffold.
Materials:
-
Scaffold molecule with an amine functional group (Scaffold-NH₂)
-
4-Bromo-2,6-dimethylphenyl isothiocyanate
-
Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine-containing scaffold (1.0 equivalent) in the anhydrous solvent of choice.
-
Reagent Addition: Add 4-bromo-2,6-dimethylphenyl isothiocyanate (1.05 equivalents) to the solution. If the reaction is slow, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting crude product (the BDMPI-thiourea conjugate) using silica gel column chromatography to obtain the final covalent inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2: Confirmation of Covalent Adduct Formation by Mass Spectrometry
Rationale: Mass spectrometry is the definitive method to confirm that the inhibitor has formed a covalent bond with its target protein and to identify the specific amino acid residue that has been modified.[13][14] The protocol involves incubating the protein with the inhibitor, digesting the protein into smaller peptides, and analyzing the fragments to find one with a mass increase corresponding to the inhibitor.
Materials:
-
Purified target protein
-
BDMPI-based inhibitor
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for disulfide reduction and alkylation
-
Trypsin (sequencing grade)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Incubation: Incubate the target protein (e.g., 1-5 µM) with the BDMPI-inhibitor (e.g., 5-10 fold molar excess) in the reaction buffer for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C). Include a vehicle control (e.g., DMSO).
-
Denaturation and Digestion:
-
Denature the protein sample by adding urea or guanidinium chloride.
-
Reduce disulfide bonds by adding DTT.
-
Alkylate free cysteine residues by adding IAA. This step is crucial to prevent disulfide scrambling and to differentiate unmodified cysteines from the one targeted by the inhibitor.
-
Dilute the sample to reduce the denaturant concentration and add trypsin. Digest overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 ZipTip or similar solid-phase extraction method.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a standard proteomics LC-MS/MS method.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Search the MS/MS data against the known sequence of the target protein using a proteomics search engine (e.g., Mascot, MaxQuant).[13]
-
Crucially, define a variable modification on cysteine (or other potential nucleophiles) corresponding to the mass of the BDMPI warhead (+241.97 Da, based on the C₉H₈BrNS formula).
-
Identify the peptide(s) that contain this mass shift and validate the corresponding MS/MS spectra to pinpoint the exact site of modification.
-
Protocol 3.3: Kinetic Analysis of Irreversible Inhibition
Rationale: For covalent inhibitors, a simple IC₅₀ value is often misleading as it is time-dependent.[15] A more rigorous analysis determines the kinetic parameters that describe the two-step mechanism of inhibition: an initial reversible binding step (characterized by Kᵢ) followed by the irreversible covalent modification step (characterized by kᵢₙₐ꜀ₜ).[16][17] The overall efficiency of the inhibitor is best described by the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ.[15]
Caption: Two-step kinetic model for irreversible covalent inhibition.
Procedure (Continuous Assay Method):
-
Assay Setup: Prepare a continuous enzymatic assay that monitors product formation over time (e.g., using a fluorescent or colorimetric substrate).
-
Progress Curves:
-
In a multi-well plate, initiate the enzymatic reaction by adding the enzyme to a mixture of substrate and varying concentrations of the BDMPI-inhibitor. Also include a vehicle-only control.
-
Immediately begin reading the signal (e.g., fluorescence) at regular intervals for an extended period (e.g., 30-60 minutes).
-
-
Data Plotting: For each inhibitor concentration, plot the product concentration versus time. You will observe that with increasing inhibitor concentration, the curves bend and plateau at lower levels, indicating time-dependent inactivation of the enzyme.
-
Data Fitting:
-
The initial velocity for each curve will decrease with increasing inhibitor concentration.
-
Fit each progress curve (Product vs. Time) to the equation for time-dependent inhibition: P(t) = (v₀ / kₒᵦₛ) * (1 - e^(-kₒᵦₛ*t)) where P(t) is the product at time t, v₀ is the initial velocity in the absence of inhibitor, and kₒᵦₛ is the observed rate of inactivation for that specific inhibitor concentration.
-
-
Determining Kinetic Parameters:
-
The value of kₒᵦₛ will increase with inhibitor concentration [I].
-
Plot the calculated kₒᵦₛ values against the inhibitor concentration [I].
-
Fit this secondary plot to the hyperbolic equation: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])
-
This fit will yield the values for the maximal inactivation rate (kᵢₙₐ꜀ₜ) and the reversible binding affinity (Kᵢ).
-
-
Calculate Efficiency: Calculate the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ, which represents the efficiency of the covalent inhibitor.
Conclusion
4-Bromo-2,6-dimethylphenyl isothiocyanate is a versatile and strategically valuable electrophilic warhead for the development of targeted covalent inhibitors. Its unique substitution pattern—combining the reactive isothiocyanate with sterically hindering methyl groups and a synthetically tractable bromo handle—provides medicinal chemists with multiple avenues to optimize potency, selectivity, and drug-like properties. By employing the systematic design workflow and rigorous validation protocols outlined in this guide, researchers can effectively leverage this compound to create novel and potent chemical probes and therapeutic candidates.
References
-
Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419-424. [Link]
-
Richardson, C. E., et al. (2024). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. ChemMedChem. [Link]
-
Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. [Link]
-
Valero, E., et al. (1992). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 283(Pt 1), 135-140. [Link]
-
Enzymlogic. Inactivation Kinetics, Irreversible Drug Discovery. Enzymlogic. [Link]
-
Alves, G., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 2017. [Link]
-
Hansen, N. L., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 117, 357-366. [Link]
-
Mi, L., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. The AAPS Journal, 13(4), 643-651. [Link]
-
Forgacs, V., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14946-14953. [Link]
-
Hansen, N. L., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. ResearchGate. [Link]
-
Richardson, C. E., et al. (2024). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. PubMed. [Link]
-
Forgacs, V., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. PMC - NIH. [Link]
-
Mi, L., & Chung, F. L. (2010). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Nucleic Acids, 2010, 680871. [Link]
-
Arvin, C. C., et al. (2016). Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery. Current Topics in Medicinal Chemistry, 16(14), 1573-1583. [Link]
-
Forgacs, V., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. [Link]
-
Mi, L., et al. (2009). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 30(10), 1625-1634. [Link]
-
Mi, L., et al. (2008). Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis. The Journal of Biological Chemistry, 283(32), 22136-22146. [Link]
-
Forgacs, V., et al. (2020). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. [Link]
-
WuXi AppTec. (2024). Targeted Covalent Inhibitor Synthesis. YouTube. [Link]
-
Pérez-Vásquez, A., et al. (2022). A Covalent and Modulable Inhibitor of the Tubulin-Microtubule System: Insights Into the Mechanism of Cacalol. Journal of Natural Products, 85(10), 2322-2330. [Link]
-
Dömling, A., et al. (2021). Multicomponent reaction–derived covalent inhibitor space. Science Advances, 7(6), eabe5339. [Link]
-
NIST. 4-Bromo-2,6-dimethylphenyl isothiocyanate. NIST WebBook. [Link]
-
Lee, G., & Lee, J. (2021). Recent advances in the development of covalent inhibitors. MedChemComm, 12(6), 1033-1048. [Link]
-
Mi, L., et al. (2009). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Journal of Proteome Research, 8(7), 3385-3395. [Link]
-
Abe, K., & Nakamura, Y. (2017). Physiological relevance of covalent protein modification by dietary isothiocyanates. Bioscience, Biotechnology, and Biochemistry, 81(1), 33-40. [Link]
Sources
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- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2,6-dimethylphenyl isothiocyanate [webbook.nist.gov]
- 7. 4-Bromo-2-methylphenyl isothiocyanate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 9. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]
Synthesis of Novel Thiourea Derivatives from 4-Bromo-2,6-dimethylphenyl Isothiocyanate: A Detailed Guide for Researchers
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of novel thiourea derivatives using 4-Bromo-2,6-dimethylphenyl isothiocyanate as a versatile starting material. This document offers in-depth insights into the reaction mechanism, practical experimental procedures, purification techniques, and characterization methods, underpinned by established scientific principles and supported by authoritative references.
Introduction: The Significance of Thiourea Derivatives
Thiourea derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities. These compounds are recognized for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2] The structural versatility of the thiourea moiety (R-NH-C(S)-NH-R') allows for the facile introduction of diverse substituents, enabling the fine-tuning of their physicochemical and pharmacological properties. The title precursor, 4-Bromo-2,6-dimethylphenyl isothiocyanate, offers a unique combination of steric and electronic features, making it an attractive building block for the synthesis of novel thiourea derivatives with potentially enhanced biological efficacy and unique structural attributes. The presence of the bromo substituent provides a handle for further functionalization, such as cross-coupling reactions, expanding the chemical space accessible from this platform.[3]
Reaction Mechanism and Rationale
The synthesis of N,N'-disubstituted thioureas from an isothiocyanate and a primary or secondary amine is a robust and widely employed transformation in organic synthesis.[4][5] The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This initial attack forms a zwitterionic intermediate, which subsequently undergoes a proton transfer to yield the stable thiourea product.
The reaction is typically carried out under neutral or basic conditions. The choice of solvent is crucial and is often an aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) to avoid side reactions. In some cases, polar aprotic solvents like acetone or acetonitrile can also be employed. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the amine nucleophile. Sterically hindered amines or less nucleophilic aromatic amines may require heating to drive the reaction to completion.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative N-aryl-N'-(4-Bromo-2,6-dimethylphenyl)thiourea derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-2,6-dimethylphenyl isothiocyanate | ≥97% | Commercially available | Store in a cool, dry place. |
| Substituted primary or secondary amine | ≥98% | Commercially available | |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially available | Dry over CaH₂ and distill before use. |
| Ethanol, absolute | ≥99.5% | Commercially available | For recrystallization. |
| Hexane, HPLC grade | ≥98.5% | Commercially available | For recrystallization. |
| Ethyl acetate, HPLC grade | ≥99.5% | Commercially available | For chromatography. |
| Silica gel | 60-120 mesh | Commercially available | For column chromatography. |
General Synthesis Procedure
Caption: General workflow for the synthesis of thiourea derivatives.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2,6-dimethylphenyl isothiocyanate (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the isothiocyanate (concentration typically 0.1-0.5 M).
-
Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) in a minimal amount of anhydrous DCM.
-
Reaction Initiation: Cool the isothiocyanate solution to 0 °C using an ice bath. Slowly add the amine solution dropwise to the stirred isothiocyanate solution over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration and wash with cold hexane.[6]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[7]
-
Expected Yields
The yields for this type of reaction are generally good to excellent, typically ranging from 70% to 95%, depending on the purity of the starting materials and the nature of the amine used.
Characterization of Thiourea Derivatives
The synthesized thiourea derivatives should be thoroughly characterized to confirm their structure and purity.
Caption: Key methods for characterizing the synthesized thiourea derivatives.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
N-H protons: Two distinct singlets or broad singlets are expected in the region of δ 7.0-10.0 ppm. The chemical shift can be influenced by the solvent and the nature of the substituents.[8]
-
Aromatic protons: Signals corresponding to the aromatic protons of the 4-bromo-2,6-dimethylphenyl group and the other aryl substituent will appear in the aromatic region (δ 6.5-8.0 ppm).
-
Methyl protons: A sharp singlet for the two methyl groups on the phenyl ring will be observed around δ 2.1-2.4 ppm.[7]
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
C=S (Thiocarbonyl) carbon: The characteristic signal for the thiocarbonyl carbon appears in the downfield region, typically between δ 175-185 ppm.[8]
-
Aromatic carbons: Signals for the aromatic carbons will be observed in the range of δ 110-150 ppm.
-
Methyl carbons: The signal for the methyl carbons will appear in the aliphatic region, around δ 15-20 ppm.
-
FT-IR Spectroscopy (KBr pellet or ATR):
-
N-H stretching: A broad band or two distinct bands in the region of 3100-3400 cm⁻¹.
-
C=S stretching: A strong absorption band in the region of 1300-1400 cm⁻¹ and another band around 700-850 cm⁻¹.
-
C-N stretching: Bands in the region of 1450-1550 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
C-Br stretching: A band in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry:
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry can be used to determine the molecular weight of the synthesized compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the mass spectrum.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Isothiocyanates are lachrymators and should be handled with care.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive amine or isothiocyanate. | Check the purity of starting materials. Use freshly distilled amine and isothiocyanate. |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC. | |
| Formation of multiple products | Side reactions of the amine. | Use an inert atmosphere. Ensure the amine is of high purity. |
| Reaction with solvent. | Use anhydrous solvents. | |
| Difficulty in purification | Product is an oil. | Use column chromatography for purification. |
| Product is highly soluble in the recrystallization solvent. | Try a different solvent system for recrystallization (e.g., ethanol/water, hexane/ethyl acetate). |
Conclusion
This guide provides a robust and detailed framework for the synthesis and characterization of novel thiourea derivatives from 4-Bromo-2,6-dimethylphenyl isothiocyanate. The protocols and insights presented herein are designed to be readily applicable in a research setting, enabling the efficient generation of new chemical entities for further investigation in drug discovery and materials science. By adhering to the principles of scientific integrity and best laboratory practices, researchers can confidently utilize this versatile building block to expand the landscape of thiourea chemistry.
References
- Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.
- An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene). (2024). Semantic Scholar.
- Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). Neliti.
- Preparation of 4-bromoaniline derivatives. (2002).
- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). MDPI.
- N-(2,6-Dimethylphenyl)-N′-propanoylthiourea. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(6), o1782.
- Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. (2023).
- Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. (2015).
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2022). Molecules, 27(19), 6296.
- 1H-NMR spectra of the thiourea derivatives. (2011).
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar.
- Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. (2023). Scientific Reports, 13(1), 12345.
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2022). MDPI.
- Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. (2020). MDPI.
- Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. (2023).
- Purification and characterization of a novel beta-D-galactosides-specific lectin
- Preparation of the Thiourea Ester Dreiv
-
Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][9]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. (2021). Molecules, 26(16), 4975.
- Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry. (2025). Benchchem.
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar.
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- 1. mdpi.com [mdpi.com]
- 2. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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- 8. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(2,6-Dimethylphenyl)-N′-propanoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of N,N'-Disubstituted Thioureas via Reaction of 4-Bromo-2,6-dimethylphenyl isothiocyanate with Primary Amines
For: Researchers, scientists, and drug development professionals.
Abstract
The reaction between isothiocyanates and primary amines to form N,N'-disubstituted thioureas is a cornerstone of synthetic organic chemistry, prized for its efficiency and the diverse applications of its products. This guide provides a comprehensive overview of the reaction between 4-Bromo-2,6-dimethylphenyl isothiocyanate and various primary amines. We delve into the underlying reaction mechanism, offer a detailed and validated experimental protocol, present representative data, and discuss the significance of the resulting thiourea derivatives in medicinal chemistry and drug discovery. This document is intended to serve as a practical resource for researchers aiming to leverage this robust chemical transformation.
Introduction: The Significance of Thiourea Synthesis
The thiourea moiety is a critical structural motif in a wide array of biologically active compounds and serves as a versatile intermediate for the synthesis of various heterocyclic systems. The reaction of isothiocyanates with primary amines is one of the most common and efficient methods for preparing N,N'-disubstituted thioureas, often proceeding with high yields and accommodating a broad range of functional groups.[1] The specific reactant, 4-Bromo-2,6-dimethylphenyl isothiocyanate, offers several advantages. The bromo-substituent provides a handle for further functionalization, such as cross-coupling reactions, while the sterically hindering methyl groups can influence the conformation and biological activity of the final thiourea product.
Thiourea-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2] Furthermore, the thioamide group within the thiourea structure can act as a hydrogen sulfide (H₂S) donor, a property of significant interest in the development of novel therapeutics with cytoprotective and anti-inflammatory properties.[2][3]
Core Reaction Mechanism
The formation of an N,N'-disubstituted thiourea from an isothiocyanate and a primary amine proceeds through a nucleophilic addition mechanism.[4] The key steps are outlined below:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The electrophilicity of this carbon is a defining feature of isothiocyanates.[4]
-
Formation of a Zwitterionic Intermediate: This initial attack results in the formation of a transient zwitterionic intermediate.
-
Proton Transfer: A subsequent rapid proton transfer from the nitrogen of the original amine to the nitrogen of the isothiocyanate moiety occurs. This step is often catalyzed by a second molecule of the amine.[5]
-
Formation of the Thiourea Product: The final step is the formation of the stable N,N'-disubstituted thiourea.
The overall reaction is typically fast and exothermic. The rate of the reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the isothiocyanate, the solvent, and the pH of the reaction medium.[6][7] For instance, the reaction with primary amines is generally favored under slightly alkaline conditions (pH 8.5-9.5).[6][8]
Experimental Protocol: Synthesis of N-(4-Bromo-2,6-dimethylphenyl)-N'-alkyl/arylthioureas
This protocol provides a general procedure for the synthesis of N,N'-disubstituted thioureas from 4-Bromo-2,6-dimethylphenyl isothiocyanate and a primary amine.
Materials and Equipment
-
Reagents:
-
4-Bromo-2,6-dimethylphenyl isothiocyanate
-
Primary amine (e.g., benzylamine, aniline, etc.)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetone)
-
Triethylamine (optional, as a base)[9]
-
Reagents for workup and purification (e.g., hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), brine, magnesium sulfate (MgSO₄), silica gel)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add 4-Bromo-2,6-dimethylphenyl isothiocyanate (1.0 equivalent).
-
Dissolve the isothiocyanate in a suitable anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the primary amine (1.0-1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Slowly add the solution of the primary amine to the stirred solution of the isothiocyanate at room temperature. The addition can be done using a dropping funnel for better control, especially for highly exothermic reactions.
-
For less reactive amines (e.g., some anilines), the addition of a non-nucleophilic base like triethylamine (1.1 equivalents) may be beneficial.[9]
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours at room temperature. For less reactive amines, gentle heating may be required.[9]
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.[10] The choice of purification method will depend on the physical properties of the product.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of N,N'-disubstituted thioureas.
Data Presentation and Characterization
The synthesized N,N'-disubstituted thioureas can be characterized using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the protons of both the 4-bromo-2,6-dimethylphenyl and the primary amine moieties. The N-H protons will appear as broad singlets. |
| ¹³C NMR | A characteristic signal for the thiocarbonyl (C=S) carbon will be observed in the range of 180-190 ppm. |
| FT-IR | A strong absorption band for the C=S stretch will be present around 1300-1400 cm⁻¹. N-H stretching vibrations will be observed in the region of 3100-3400 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the synthesized thiourea should be observed. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident. |
Applications in Drug Discovery and Development
The thiourea derivatives of 4-Bromo-2,6-dimethylphenyl isothiocyanate are valuable scaffolds in drug discovery for several reasons:
-
Anticancer Agents: Many thiourea derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.[11]
-
Antimicrobial and Antiviral Activity: The thiourea functional group is a common feature in compounds with significant antimicrobial and antiviral properties.
-
H₂S Donors: As mentioned earlier, thioamides can serve as slow-releasing H₂S donors, which is a promising strategy for developing drugs with anti-inflammatory and cardioprotective effects.[2]
-
Building Blocks for Heterocycles: N,N'-disubstituted thioureas are versatile precursors for the synthesis of a wide range of heterocyclic compounds, such as thiazoles and triazoles, which are prevalent in medicinal chemistry.[4]
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature, especially for less reactive amines. The addition of a non-nucleophilic base like triethylamine can also improve the yield.
-
Side Reactions: A common side reaction is the formation of symmetrical thioureas if there is an excess of the amine and unreacted starting materials for the isothiocyanate synthesis are present.[12] Ensuring the purity of the starting isothiocyanate is crucial.
-
Purification Challenges: Some thiourea derivatives can be difficult to purify by column chromatography due to their polarity. In such cases, recrystallization is often a more effective method.[10]
Conclusion
The reaction of 4-Bromo-2,6-dimethylphenyl isothiocyanate with primary amines is a reliable and versatile method for the synthesis of N,N'-disubstituted thioureas. This guide provides the necessary theoretical background and practical protocols to successfully perform this transformation. The resulting thiourea derivatives are of significant interest in drug discovery and development due to their diverse biological activities and their utility as synthetic intermediates.
References
-
Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(7), 1734–1737. [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I purify my bis thiourea compound?. Retrieved from [Link]
-
Stilinović, V., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(7), 2055-2064. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
Fava, A., Iliceto, A., & Ceccon, A. (1967). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (1), 12-16. [Link]
-
Marine Chemicals. (n.d.). THIOUREA PURIFIED. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Retrieved from [Link]
-
Oman Chemical. (n.d.). THIOUREA PURIFIED. Retrieved from [Link]
-
Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate?. Retrieved from [Link]
-
Tan, D., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1756-1764. [Link]
-
Parthasarathi, D., et al. (2022). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine. Egyptian Journal of Chemistry, 65(2), 439-448. [Link]
-
ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
Schmalzbauer, M., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Beilstein Journal of Organic Chemistry, 17, 189-196. [Link]
-
Göktürk, E., et al. (2022). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Scientific Reports, 12(1), 1-17. [Link]
-
PubChem. (n.d.). 4-Bromo-2,6-dimethylphenol. Retrieved from [Link]
-
Saprykin, V. P., et al. (2023). The Mannich Reaction of the S,N-Binucleophilic Species Derived from Meldrum's Acid with HCHO and Primary Amines. Molecules, 28(22), 7599. [Link]
-
PubChem. (n.d.). N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(E)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)thiourea. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Molecules, 28(11), 4333. [Link]
-
Li, Y., et al. (2023). Unlocking the potential of the thioamide group in drug design and development. RSC Medicinal Chemistry, 14(12), 2415-2426. [Link]
Sources
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- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 4-Bromo-2,6-dimethylphenyl Isothiocyanate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide chemistry and drug development, the precise modification of peptides is a cornerstone for enhancing their therapeutic properties, stability, and functionality. 4-Bromo-2,6-dimethylphenyl isothiocyanate has emerged as a valuable reagent for the N-terminal modification of peptides during solid-phase peptide synthesis (SPPS). This aromatic isothiocyanate allows for the introduction of a sterically hindered, brominated phenyl moiety onto the peptide backbone. The presence of the bromine atom can serve as a versatile chemical handle for subsequent orthogonal modifications, such as cross-coupling reactions, while the dimethyl substitution may influence the conformational properties of the peptide.
The fundamental reaction involves the nucleophilic attack of the primary amine at the N-terminus of the peptide onto the electrophilic carbon of the isothiocyanate group, forming a stable thiourea linkage.[1] This modification can be strategically employed to block the N-terminal charge, potentially increasing peptide stability against enzymatic degradation.[2]
These application notes provide a comprehensive guide to the use of 4-Bromo-2,6-dimethylphenyl isothiocyanate in SPPS, offering detailed protocols for on-resin peptide modification, an exploration of the underlying reaction mechanism, and key considerations for successful implementation.
Reagent Information
| Property | Value |
| IUPAC Name | 4-Bromo-1-isothiocyanato-2,6-dimethylbenzene |
| Synonyms | 4-Bromo-2,6-dimethylphenyl isothiocyanate |
| CAS Number | 77159-76-3[3] |
| Molecular Formula | C₉H₈BrNS[3] |
| Molecular Weight | 242.14 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMF, NMP, and DCM |
Principle of Reaction
The application of 4-Bromo-2,6-dimethylphenyl isothiocyanate in peptide modification hinges on the well-established reactivity of isothiocyanates with primary amines.[1][2] The reaction proceeds via a nucleophilic addition mechanism, as depicted below. Under appropriate pH conditions, the unprotonated N-terminal α-amino group of the resin-bound peptide acts as a nucleophile, attacking the central carbon atom of the isothiocyanate functional group. This results in the formation of a stable N,N'-disubstituted thiourea bond.[1] The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), and may be facilitated by the addition of a non-nucleophilic base to ensure the deprotonation of the N-terminal amine.
Caption: Reaction of N-terminal amine with isothiocyanate.
Experimental Protocols
This section provides a detailed protocol for the on-resin N-terminal modification of a peptide with 4-Bromo-2,6-dimethylphenyl isothiocyanate using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
4-Bromo-2,6-dimethylphenyl isothiocyanate
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF (for Fmoc removal confirmation)
-
Kaiser test kit (for monitoring the reaction progress)
-
Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
On-Resin Peptide Modification Workflow
Caption: Workflow for on-resin peptide modification.
Step-by-Step Protocol
-
Peptide Synthesis and N-Terminal Deprotection:
-
Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS methodology.
-
After the final amino acid coupling, perform the final Fmoc deprotection by treating the peptide-resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).
-
-
On-Resin Modification Reaction:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Prepare a solution of 4-Bromo-2,6-dimethylphenyl isothiocyanate (5-10 equivalents relative to the resin substitution) in DMF.
-
Add the isothiocyanate solution to the reaction vessel containing the peptide-resin.
-
Add N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents) to the reaction mixture. The base is crucial for maintaining a basic pH to facilitate the reaction.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of the resin and performing a Kaiser test. A negative test (yellow color) indicates the reaction is complete.
-
Note: Due to the steric hindrance of the 2,6-dimethyl groups, longer reaction times or gentle heating (e.g., 30-40 °C) may be required for complete conversion.
-
-
Washing and Cleavage:
-
Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents.
-
Dry the modified peptide-resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify by preparative RP-HPLC.
-
-
Analysis and Characterization:
-
Analyze the purified peptide by analytical RP-HPLC to determine its purity.
-
Confirm the identity of the modified peptide by mass spectrometry. The expected mass will be the mass of the unmodified peptide plus 241.14 Da (the mass of the 4-bromo-2,6-dimethylphenyl isothiocyanate moiety minus H₂O, which is not lost in this reaction).
-
Data Interpretation and Troubleshooting
| Parameter | Recommended Conditions | Troubleshooting |
| Reagent Equivalents | 5-10 eq. | Incomplete reaction: Increase equivalents of isothiocyanate and base. |
| Base | DIPEA (5-10 eq.) | Slow reaction: Ensure sufficient base is present to deprotonate the N-terminal amine. |
| Solvent | DMF | Poor swelling: Ensure the resin is adequately swollen before adding reagents. |
| Reaction Time | 2-4 hours | Incomplete reaction: Extend the reaction time or apply gentle heating. Monitor with Kaiser test. |
| Temperature | Room Temperature | Slow reaction: Increase temperature to 30-40 °C. |
Conclusion
4-Bromo-2,6-dimethylphenyl isothiocyanate is a highly effective reagent for the N-terminal modification of peptides in the solid phase. The resulting stable thiourea linkage and the introduction of a brominated aromatic group open up possibilities for creating peptides with enhanced stability and for further chemical diversification. The protocol outlined in these notes provides a robust starting point for researchers. However, optimization of reaction conditions may be necessary depending on the specific peptide sequence and the steric hindrance around the N-terminus. Careful monitoring of the reaction and thorough characterization of the final product are essential for successful peptide modification.
References
-
National Institute of Standards and Technology (NIST). 4-Bromo-2,6-dimethylphenyl isothiocyanate. In: NIST Chemistry WebBook. [Link]
- Nowick, J. S., Holmes, D. L., Noronha, G., Smith, E. M., Nguyen, T. M., & Huang, S. L. (Year).
- Patil, B. S., Vasanthakumar, G. R., & Babu, V. V. S. (2004). Facile synthesis of aliphatic isothiocyanates and thioureas on solid phase using peptide coupling reagents. Tetrahedron Letters, 45(2), 269-272.
- Giralt, E., & Andreu, D. (Year). Synthesis of Peptides on Solid Supports.
-
Vo, D. T., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry, 81(5), 1893-900. [Link]
-
Brodin, O., et al. (2016). Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy. PLoS ONE, 11(2), e0149292. [Link]
- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- DeSimone, M. C., et al. (Year). N-terminal Modification of Immunoglobulin Polypeptide Chains Tagged With Isothiocyanato Chelates.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Electronic Journal of Biotechnology, 64, 27-33.
- Fields, G. B. (Year). Solid-Phase Peptide Synthesis.
- Stewart, J. M. (Year). Solvents for Solid-Phase Peptide Synthesis.
- BenchChem.
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Brodin, O., et al. (2016). Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy. ResearchGate. [Link]
- Lee, S., et al. (Year). Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates.
- Wang, Y., et al. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Molecules, 28(11), 4335.
- Gopishetti, S., et al. (Year). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank.
-
Rojas, C. M. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
- Xuan, W., et al. (Year). Isothiocyanate Enabled Versatile Cyclizations of Phage Displayed Peptides for the Discovery of Macrocyclic Binders. ChemRxiv.
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Application Notes and Protocols for Investigating the Anticancer Properties of 4-Bromo-2,6-dimethylphenyl isothiocyanate
Introduction: The Therapeutic Potential of Novel Isothiocyanates in Oncology
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, such as broccoli and cabbage, long associated with a reduced risk of various cancers.[1][2][3] Their anticancer effects are attributed to a diverse range of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.[2][4][5][6] Many natural and synthetic isothiocyanates have demonstrated potent anticarcinogenic and antitumor activities in both preclinical and clinical studies.[1][7]
This document provides a comprehensive guide for the investigation of a novel synthetic isothiocyanate, 4-Bromo-2,6-dimethylphenyl isothiocyanate . While extensive research exists on various ITCs, this specific compound remains largely unexplored. Based on structure-activity relationship studies of related compounds, the introduction of a bromine atom and methyl groups to the phenyl ring may enhance its lipophilicity and, consequently, its cytotoxic potential against cancer cells.[8][9] These application notes are designed for researchers, scientists, and drug development professionals to systematically evaluate the anticancer properties of this promising new agent.
PART 1: Compound Handling, Safety, and Preparation
1.1. Safety Precautions:
Isothiocyanates are known to be toxic and irritants.[10][11][12][13] All handling of 4-Bromo-2,6-dimethylphenyl isothiocyanate should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[10][12] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[11][13]
1.2. Reagent Preparation:
For in vitro studies, a stock solution of 4-Bromo-2,6-dimethylphenyl isothiocyanate should be prepared in a suitable solvent such as dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C to maintain stability. Serial dilutions should be made in cell culture media to achieve the desired final concentrations for experiments. It is crucial to include a vehicle control (DMSO-treated cells) in all experiments to account for any solvent-induced effects.
PART 2: In Vitro Anticancer Evaluation: Protocols and Methodologies
A tiered approach is recommended to systematically investigate the anticancer properties of 4-Bromo-2,6-dimethylphenyl isothiocyanate, starting with broad screening for cytotoxicity and progressively moving towards more detailed mechanistic studies.
2.1. Cell Viability Assays: Determining Cytotoxicity
The initial step is to determine the cytotoxic effect of the compound on a panel of human cancer cell lines. A colorimetric assay such as the MTT or XTT assay is recommended for this purpose due to its reliability and high-throughput capability.[1][14]
Protocol 2.1.1: MTT/XTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of 4-Bromo-2,6-dimethylphenyl isothiocyanate (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT/XTT Reagent Addition: Following the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For XTT assays, the formazan product is water-soluble. Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: IC50 Values of 4-Bromo-2,6-dimethylphenyl isothiocyanate
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | Breast | Experimental Data | Experimental Data | Experimental Data |
| A549 | Lung | Experimental Data | Experimental Data | Experimental Data |
| PC-3 | Prostate | Experimental Data | Experimental Data | Experimental Data |
| HCT116 | Colon | Experimental Data | Experimental Data | Experimental Data |
Caption: Representative table for summarizing the IC50 values of 4-Bromo-2,6-dimethylphenyl isothiocyanate across different cancer cell lines and time points.
2.2. Apoptosis Assays: Investigating the Mode of Cell Death
Isothiocyanates are well-documented inducers of apoptosis.[1][4][5][6] The Annexin V/Propidium Iodide (PI) staining assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 2.2.1: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Treat cancer cells with 4-Bromo-2,6-dimethylphenyl isothiocyanate at concentrations around the determined IC50 value for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
2.3. Cell Cycle Analysis: Uncovering Effects on Cell Proliferation
Many isothiocyanates are known to cause cell cycle arrest, often at the G2/M phase.[1][2][4] Propidium iodide staining followed by flow cytometry is a widely used technique to analyze the distribution of cells in different phases of the cell cycle.[2][3][15][16]
Protocol 2.3.1: Cell Cycle Analysis using Propidium Iodide
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualization of Experimental Workflow: In Vitro Analysis
Caption: Workflow for the in vitro investigation of 4-Bromo-2,6-dimethylphenyl isothiocyanate.
2.4. Western Blot Analysis: Elucidating Molecular Mechanisms
To understand the molecular pathways affected by 4-Bromo-2,6-dimethylphenyl isothiocyanate, Western blot analysis is essential.[17][18] Based on the known mechanisms of other isothiocyanates, key protein targets for investigation include those involved in apoptosis and cell cycle regulation.
Protocol 2.4.1: Western Blotting
-
Protein Extraction: Treat cancer cells with the test compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization of Potential Signaling Pathways
Caption: Potential signaling pathways modulated by isothiocyanates.
PART 3: In Vivo Antitumor Efficacy: Xenograft Mouse Model
Following promising in vitro results, the antitumor efficacy of 4-Bromo-2,6-dimethylphenyl isothiocyanate should be evaluated in vivo using a xenograft mouse model.[6]
Protocol 3.1: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer 4-Bromo-2,6-dimethylphenyl isothiocyanate via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
Visualization of In Vivo Experimental Workflow
Caption: Workflow for the in vivo xenograft mouse model study.
Conclusion
These application notes provide a comprehensive framework for the systematic investigation of the anticancer properties of the novel compound, 4-Bromo-2,6-dimethylphenyl isothiocyanate. By following these detailed protocols, researchers can effectively assess its cytotoxicity, elucidate its mechanisms of action, and evaluate its in vivo antitumor efficacy. The data generated from these studies will be crucial in determining the potential of this compound as a future cancer therapeutic agent.
References
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Are isothiocyanates potential anti-cancer drugs? PMC. [Link]
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Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. National Institutes of Health. [Link]
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Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. [Link]
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Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Brandeis University. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. PMC - NIH. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
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Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. MDPI. [Link]
-
Preclinical Drug Testing Using Xenograft Models. National Institutes of Health. [Link]
-
The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. MDPI. [Link]
-
The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. National Institutes of Health. [Link]
-
Mechanism of Selective Anticancer Activity of Isothiocyanates Relies on Differences in DNA Damage Repair Between Cancer and Healthy Cells. PubMed. [Link]
-
Isothiocyanate NB7M causes selective cytotoxicity, pro-apoptotic signalling and cell-cycle regression in ovarian cancer cells. PubMed Central. [Link]
-
Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice. ResearchGate. [Link]
-
Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action. PubMed. [Link]
-
Mechanism of action of isothiocyanates. A review. Redalyc. [Link]
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Recent advancement in the synthesis of isothiocyanates. Chemical Communications (RSC Publishing). [Link]
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Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. PubMed. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Selected isothiocyanates rapidly induce growth inhibition of cancer cells. ResearchGate. [Link]
-
(PDF) Mechanism of action of isothiocyanates. A review. ResearchGate. [Link]
-
The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. PubMed. [Link]
-
Material Safety Data Sheet - Allyl isothiocyanate, 94%. Cole-Parmer. [Link]
-
Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W. NJ.gov. [Link]
-
Selected isothiocyanates rapidly induce growth inhibition of cancer cells. PubMed - NIH. [Link]
-
Cytotoxicity of several isothiocyanates against HepG2 cell line from various studies. …. ResearchGate. [Link]
-
Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. MDPI. [Link]
-
Synthesis of 2,6-dimethylphenylisothiocyanate. PrepChem.com. [Link]
-
Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Phenyl isothiocyanate. Organic Syntheses Procedure. [Link]
-
Structure-activity relationships of isothiocyanates as mechanism-based inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice. PubMed. [Link]
-
Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. PubMed. [Link]
-
Isothiocyanate NB7M causes selective cytotoxicity, pro-apoptotic signalling and cell-cycle regression in ovarian cancer cells. PubMed. [Link]
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antimicrobial activity screening of 4-Bromo-2,6-dimethylphenyl isothiocyanate derivatives
An Application Guide to the Antimicrobial Susceptibility Screening of 4-Bromo-2,6-dimethylphenyl isothiocyanate Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global public health. This has catalyzed the search for novel chemical entities with potent antimicrobial properties. Isothiocyanates (ITCs), a class of sulfur-containing organic compounds, have garnered significant attention for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Naturally occurring ITCs are found in cruciferous vegetables and are known for their role in plant defense.[1][2]
The antimicrobial efficacy of ITCs is largely attributed to their reactive isothiocyanate group (-N=C=S), which can interact with and disrupt essential bacterial proteins and enzymes, leading to a loss of membrane integrity and cell death.[4] The biological activity of ITCs can be significantly influenced by their chemical structure. Aromatic ITCs, for instance, may possess enhanced ability to cross bacterial membranes compared to their aliphatic counterparts.[1] This has spurred interest in the synthesis and evaluation of novel ITC derivatives.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the screening of 4-Bromo-2,6-dimethylphenyl isothiocyanate and its derivatives for antimicrobial activity. While specific data on this compound is limited, its structural features—a halogenated aromatic ring—suggest a promising candidate for investigation, as halogenated phenyl derivatives have shown notable antimicrobial potential.[5][6] We will outline robust, standardized protocols for determining the antimicrobial efficacy of these novel compounds, specifically the Broth Microdilution method for quantitative assessment of Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for qualitative screening. These protocols are grounded in the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]
PART 1: Pre-experimental Preparation
Test Compound Handling and Solubilization
4-Bromo-2,6-dimethylphenyl isothiocyanate (MW: 242.136 g/mol , CAS: 77159-76-3) and its derivatives are synthetic compounds that require careful handling.[11] Due to the limited information on their solubility, a systematic approach is recommended.
-
Rationale: Most novel organic compounds exhibit low aqueous solubility. Dimethyl sulfoxide (DMSO) is a potent, largely inert solvent capable of dissolving a wide range of non-polar and polar compounds, making it an ideal choice for creating high-concentration stock solutions for antimicrobial assays.
Protocol:
-
Prepare a 10 mg/mL stock solution of each test compound by dissolving it in 100% DMSO.
-
Use gentle vortexing or sonication to ensure complete dissolution.
-
Store stock solutions at -20°C in small aliquots to prevent repeated freeze-thaw cycles.
Microbial Strains and Culture Conditions
The selection of microbial strains is critical for a comprehensive screening. A panel should include Gram-positive and Gram-negative bacteria, and ideally, strains with known resistance mechanisms.
Recommended Quality Control (QC) Strains:
| Strain | ATCC Number | Gram Status | Relevance |
| Staphylococcus aureus | 25923 | Gram-positive | Common human pathogen |
| Escherichia coli | 25922 | Gram-negative | Standard for susceptibility testing |
| Pseudomonas aeruginosa | 27853 | Gram-negative | Opportunistic, often resistant |
| Enterococcus faecalis | 29212 | Gram-positive | Important for QC in dilution methods |
-
Rationale: The use of ATCC (American Type Culture Collection) standard strains ensures the reproducibility and comparability of results across different laboratories.[12][13] These strains have well-characterized susceptibility profiles.[12][14]
Culture Media:
-
Mueller-Hinton Agar (MHA): Recommended for the disk diffusion method due to its batch-to-batch reproducibility and low concentration of inhibitors for common antibiotics like sulfonamides and trimethoprim.[15][16]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for broth dilution methods, as recommended by CLSI.[8][17]
Inoculum Preparation and Standardization
Achieving a standardized inoculum density is arguably the most critical step for ensuring the accuracy of susceptibility testing.
-
Rationale: If the bacterial suspension is too dense, it may overwhelm the antimicrobial agent, leading to falsely resistant results. Conversely, a too-dilute suspension can result in falsely susceptible outcomes.[18] The 0.5 McFarland standard provides a turbidity reference corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[19][20][21]
Protocol:
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Visually compare the turbidity of the bacterial suspension to a 0.5 McFarland standard against a white background with contrasting black lines.
-
Adjust the turbidity as needed: add more colonies if too light, or add more sterile saline/broth if too turbid.
-
This standardized suspension must be used within 15-60 minutes of preparation.[22]
PART 2: Primary Screening - Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][23]
Workflow for Broth Microdilution
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Detailed Protocol for Disk Diffusion
-
Media Preparation: Use standard Mueller-Hinton Agar plates with a uniform depth of 4 mm. The surface should be dry before inoculation. [22][24]2. Disk Preparation:
-
Sterile blank paper disks (6 mm diameter) are required.
-
Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution) onto each disk and allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension.
-
Remove excess fluid by pressing and rotating the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage. [25]4. Disk Application:
-
Using sterile forceps, place the impregnated disks firmly onto the agar surface.
-
Ensure complete contact between the disk and the agar. Do not move a disk once it has been placed. [22][24] * Place disks far enough apart (e.g., at least 24 mm from center to center) to prevent overlapping of inhibition zones.
-
Include a positive control disk (e.g., a standard antibiotic like Gentamicin) and a negative control disk (impregnated with DMSO only).
-
-
Incubation: Invert the plates and incubate at 35 ± 1°C for 16-20 hours. Plates must be incubated within 15 minutes of disk application to prevent pre-diffusion at room temperature. [24]6. Reading Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm) using a ruler or calipers.
-
The DMSO control should show no zone of inhibition. The size of the zone around the test compound's disk indicates its level of antimicrobial activity.
-
PART 4: Data Presentation and Interpretation
Results should be recorded systematically for clear comparison.
Table 1: Example Data Summary for Antimicrobial Screening
| Compound ID | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| 4-Bromo-2,6-dimethylphenyl isothiocyanate | S. aureus ATCC 25923 | ||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 | |||
| Derivative A | S. aureus ATCC 25923 | ||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 | |||
| Gentamicin (Control) | S. aureus ATCC 25923 | 0.5 | 22 |
| E. coli ATCC 25922 | 1 | 20 | |
| P. aeruginosa ATCC 27853 | 2 | 18 | |
| DMSO (Control) | S. aureus ATCC 25923 | >128 | 0 |
| E. coli ATCC 25922 | >128 | 0 | |
| P. aeruginosa ATCC 27853 | >128 | 0 |
-
Interpretation: A lower MIC value indicates greater potency. For the disk diffusion assay, a larger zone of inhibition generally corresponds to higher antimicrobial activity. These results provide the basis for structure-activity relationship (SAR) studies and hit-to-lead optimization.
References
-
Disk Diffusion and Quality Control - EUCAST. (n.d.). EUCAST. Retrieved January 17, 2026, from [Link]
-
Altuner, E. M. (2025). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me, 5(29), 1-7. Retrieved January 17, 2026, from [Link]
-
Microbe Notes. (2022, August 4). McFarland Standards: Principle, Preparation, Uses, Limitations. Retrieved January 17, 2026, from [Link]
-
Microbiology Class. (2023, August 28). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Retrieved January 17, 2026, from [Link]
-
Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved January 17, 2026, from [Link]
-
EUCAST. (2015, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved January 17, 2026, from [Link]
-
Dalynn Biologicals. (n.d.). McFARLAND STANDARD. Retrieved January 17, 2026, from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved January 17, 2026, from [Link]
-
Lee, H., et al. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Annals of Laboratory Medicine, 35(2), 168-173. Retrieved January 17, 2026, from [Link]
-
National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). McFarland standards. Retrieved January 17, 2026, from [Link]
-
Himedia Laboratories. (n.d.). Mueller Hinton Broth. Retrieved January 17, 2026, from [Link]
-
ILRI. (2022, April 20). EUCAST Disk Diffusion Method (Part 1). Retrieved January 17, 2026, from [Link]
-
Aryal, S. (2022, August 10). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Microbiology Info. Retrieved January 17, 2026, from [Link]
-
Himedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved January 17, 2026, from [Link]
-
Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved January 17, 2026, from [Link]
-
GetEasyMedicalMicro. (2024, April 2). Preparation of Mueller Hinton Agar. YouTube. Retrieved January 17, 2026, from [Link]
-
Online Microbiology Notes. (2022, January 5). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Retrieved January 17, 2026, from [Link]
-
Le, V. T., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of Clinical Microbiology, 59(7), e00146-21. Retrieved January 17, 2026, from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 17, 2026, from [Link]
-
ANSI Webstore. (n.d.). Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. Retrieved January 17, 2026, from [Link]
-
dos Santos, F. P., et al. (2014). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. Journal of the Brazilian Chemical Society, 25(11), 2092-2097. Retrieved January 17, 2026, from [Link]
-
Abreu, A. C., et al. (2013). Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus. Medicinal Chemistry, 9(6), 840-846. Retrieved January 17, 2026, from [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Retrieved January 17, 2026, from [Link]
-
CLSI. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Marrufo, D., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624. Retrieved January 17, 2026, from [Link]
-
Uivarosi, V., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 2891. Retrieved January 17, 2026, from [Link]
-
Borges, A., et al. (2017). Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa. Future Microbiology, 12, 493-505. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). 4-Bromo-2,6-dimethylphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
-
Aires, A., et al. (2016). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 5(2), 19. Retrieved January 17, 2026, from [Link]
-
Marrufo, D., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. Retrieved January 17, 2026, from [Link]
-
Abreu, A. C., et al. (2013). Antibacterial Activity of Phenyl Isothiocyanate on Escherichia Coli and Staphylococcus Aureus. Amanote Research. Retrieved January 17, 2026, from [Link]
-
Marrufo, D., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PubMed. Retrieved January 17, 2026, from [Link]
- CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate - Google Patents. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylphenylisothiocyanate. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved January 17, 2026, from [Link]
-
Georganics. (n.d.). 2,6-Dimethylphenyl isothiocyanate - High purity. Retrieved January 17, 2026, from [Link]
Sources
- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 8. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
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- 13. microbiologyclass.net [microbiologyclass.net]
- 14. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. EUCAST: Methodology and Instructions [eucast.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Conjugation Reactions with 4-Bromo-2,6-dimethylphenyl isothiocyanate
Welcome to the technical support center for 4-Bromo-2,6-dimethylphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile conjugation reagent. My aim is to combine established chemical principles with practical, field-tested insights to help you achieve successful and reproducible results.
Introduction to 4-Bromo-2,6-dimethylphenyl isothiocyanate
4-Bromo-2,6-dimethylphenyl isothiocyanate is an aromatic isothiocyanate with a molecular weight of 242.136 g/mol and the chemical formula C₉H₈BrNS[1]. The isothiocyanate group (-N=C=S) is an electrophile that readily reacts with primary amines to form a stable thiourea linkage. This reactivity makes it a valuable tool for labeling and crosslinking proteins, peptides, and other amine-containing molecules. The presence of two methyl groups ortho to the isothiocyanate provides steric hindrance that can influence its reactivity, while the bromo substituent can modulate the electronic properties of the aromatic ring.
This guide will walk you through optimizing your conjugation reactions, addressing common challenges, and providing a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: I am seeing very low or no conjugation efficiency. What are the likely causes and how can I improve my yield?
Answer:
Low conjugation efficiency is a common issue that can often be resolved by systematically evaluating your reaction parameters. Here are the most probable causes and the corresponding troubleshooting steps:
-
Suboptimal pH: The reaction between an isothiocyanate and a primary amine is highly pH-dependent. The amine must be in its unprotonated, nucleophilic state to react. For most primary amines, a pH of 8.5 to 9.5 is optimal for conjugation[2]. If the pH is too low (below 8), a significant portion of the amines will be protonated and unreactive. Conversely, a pH that is too high (above 10) can lead to hydrolysis of the isothiocyanate.
-
Solution: Prepare your reaction buffer in the pH range of 8.5-9.5. Carbonate-bicarbonate buffer is a common choice. Always verify the pH of your final reaction mixture.
-
-
Hydrolysis of the Isothiocyanate: Isothiocyanates are susceptible to hydrolysis, especially in aqueous solutions at high pH[3]. If the 4-Bromo-2,6-dimethylphenyl isothiocyanate has been improperly stored or handled, it may have degraded.
-
Steric Hindrance: The two methyl groups on the phenyl ring of 4-Bromo-2,6-dimethylphenyl isothiocyanate can sterically hinder the approach of the amine to the electrophilic carbon of the isothiocyanate group. This may slow down the reaction rate compared to less hindered isothiocyanates.
-
Solution: Increase the reaction time and/or temperature. While many conjugations are performed at room temperature for 1-2 hours, you may need to extend this to 4-6 hours or even overnight at 4°C. Alternatively, you could try slightly elevated temperatures, such as 37°C, but be mindful of the stability of your biomolecule[6].
-
-
Incorrect Molar Ratio: An insufficient molar excess of the isothiocyanate reagent can lead to incomplete labeling.
-
Solution: Increase the molar ratio of 4-Bromo-2,6-dimethylphenyl isothiocyanate to your amine-containing molecule. A 10- to 20-fold molar excess of the isothiocyanate is a good starting point. This can be further optimized based on your specific application.
-
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide) will compete with your target molecule for the isothiocyanate, reducing your conjugation efficiency[5].
-
Solution: Ensure your reaction buffer is free of extraneous nucleophiles. Use buffers such as carbonate-bicarbonate or phosphate-buffered saline (PBS) adjusted to the appropriate pH. If your protein is in a buffer containing Tris or other interfering substances, perform a buffer exchange step prior to conjugation.
-
Question 2: My protein/biomolecule is precipitating out of solution during or after the conjugation reaction. What is causing this and how can I prevent it?
Answer:
Precipitation is a sign of reduced solubility or aggregation of your biomolecule, which can be triggered by several factors during the conjugation process:
-
Hydrophobicity of the Reagent: 4-Bromo-2,6-dimethylphenyl isothiocyanate is a hydrophobic molecule. Attaching multiple copies of this reagent to your biomolecule can significantly increase its overall hydrophobicity, leading to aggregation and precipitation[7].
-
Solution:
-
Reduce the Molar Ratio: Use a lower molar excess of the isothiocyanate to decrease the degree of labeling.
-
Optimize the Solvent: If your protein can tolerate it, consider adding a small percentage (5-10%) of an organic co-solvent like DMSO or DMF to the reaction mixture to help solubilize the reagent and the conjugate.
-
Include Solubilizing Agents: The addition of non-ionic detergents (e.g., Tween-20) or other stabilizing agents might prevent aggregation.
-
-
-
Solvent Shock: Adding a large volume of a concentrated stock solution of the isothiocyanate in an organic solvent (like DMSO) directly to your aqueous protein solution can cause localized high concentrations of the organic solvent, leading to protein denaturation and precipitation.
-
Solution: Add the isothiocyanate stock solution slowly and dropwise to the protein solution while gently stirring.
-
-
pH-Induced Instability: The optimal pH for the conjugation reaction (8.5-9.5) might not be ideal for the stability of your specific protein, potentially causing it to unfold and aggregate.
-
Solution: If you suspect pH-related instability, you may need to compromise and perform the reaction at a slightly lower pH (e.g., 8.0-8.5) and compensate by increasing the reaction time or the molar ratio of the isothiocyanate.
-
Question 3: I am observing non-specific labeling or side reactions. How can I improve the specificity of my conjugation?
Answer:
While isothiocyanates are generally selective for primary amines, side reactions can occur, particularly with other nucleophilic residues in proteins:
-
Reaction with Thiols: The thiol group of cysteine residues can also react with isothiocyanates, especially at a pH range of 6-8, to form a dithiocarbamate linkage[8].
-
Solution: To favor amine reactivity, perform the conjugation at a pH of 9.0 or higher. At this pH, the amine group is more nucleophilic than the thiol group[8][9][10]. If your goal is to exclusively label amines and your protein contains reactive cysteines, you might consider temporarily blocking the thiol groups with a reversible blocking agent prior to conjugation.
-
-
Reaction with Other Nucleophiles: At very high pH, other nucleophilic groups like the hydroxyl group of tyrosine or the imidazole group of histidine may show some reactivity, although this is generally much slower than the reaction with primary amines.
-
Solution: Avoid excessively high pH values (e.g., >10.0). Stick to the recommended pH range of 8.5-9.5 for optimal amine selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store 4-Bromo-2,6-dimethylphenyl isothiocyanate? A1: 4-Bromo-2,6-dimethylphenyl isothiocyanate should be stored in a cool, dark, and dry place. It is sensitive to moisture and light. For experimental use, it is best to prepare a fresh stock solution in an anhydrous organic solvent such as DMSO or DMF. Avoid preparing aqueous stock solutions as the isothiocyanate will hydrolyze over time.
Q2: Which buffers are recommended for the conjugation reaction? A2: A 0.1 M sodium carbonate-bicarbonate buffer with a pH of 9.0 is a good starting point. Phosphate-buffered saline (PBS) can also be used, but the pH will need to be adjusted to the 8.5-9.5 range. It is crucial to avoid buffers containing primary amines like Tris or glycine[5].
Q3: How can I remove the unreacted 4-Bromo-2,6-dimethylphenyl isothiocyanate after the conjugation reaction? A3: Unreacted reagent can be removed by dialysis, size-exclusion chromatography (gel filtration), or ultrafiltration[11]. The choice of method will depend on the size and properties of your conjugated molecule.
Q4: How can I determine the degree of labeling (i.e., how many isothiocyanate molecules have conjugated to my protein)? A4: The degree of labeling can be determined using spectrophotometry if the isothiocyanate has a distinct UV-Vis absorbance that doesn't overlap significantly with your biomolecule. Alternatively, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to measure the mass increase of your biomolecule after conjugation, which will allow for a precise determination of the number of attached labels.
Q5: What is the expected reaction time and temperature for this conjugation? A5: A good starting point is to react for 2 hours at room temperature. However, due to the potential for steric hindrance from the dimethyl groups, you may need to optimize this. Longer reaction times (4-24 hours) at room temperature or 4°C, or shorter times (1-2 hours) at a slightly elevated temperature (e.g., 37°C), may be necessary to achieve the desired degree of labeling[6]. Always consider the stability of your target molecule when adjusting the temperature.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol provides a starting point for conjugating 4-Bromo-2,6-dimethylphenyl isothiocyanate to a protein.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer at the desired concentration (e.g., 1-10 mg/mL). A suitable buffer is 0.1 M sodium carbonate-bicarbonate, pH 9.0. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare Isothiocyanate Stock Solution: Immediately before use, dissolve 4-Bromo-2,6-dimethylphenyl isothiocyanate in anhydrous DMSO to a concentration of 10 mg/mL.
-
Calculate Reagent Volume: Determine the volume of the isothiocyanate stock solution needed to achieve the desired molar excess (e.g., 20-fold).
-
Conjugation Reaction: While gently stirring the protein solution, slowly add the calculated volume of the isothiocyanate stock solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted isothiocyanate and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a size-exclusion chromatography column.
-
Characterization: Analyze the conjugate to determine the degree of labeling and confirm the integrity of the protein.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| pH | 9.0 | 8.5 - 9.5 | Maximizes the nucleophilicity of primary amines while minimizing hydrolysis of the isothiocyanate.[2] |
| Molar Ratio (Isothiocyanate:Protein) | 20:1 | 5:1 - 50:1 | A higher ratio drives the reaction to completion but increases the risk of protein modification and precipitation. |
| Reaction Time | 2 hours | 1 - 24 hours | Steric hindrance may necessitate longer reaction times. |
| Temperature | Room Temperature (20-25°C) | 4°C - 37°C | Higher temperatures can increase the reaction rate but may compromise protein stability.[6] |
| Protein Concentration | 2 mg/mL | 1 - 10 mg/mL | Higher concentrations can favor the conjugation reaction but may also increase the risk of aggregation. |
| Solvent | DMSO | DMSO or DMF | Anhydrous organic solvents are necessary to dissolve the isothiocyanate and prevent premature hydrolysis. |
Visualizing the Workflow and Chemistry
Diagram 1: General Conjugation Workflow
Caption: The reaction of 4-Bromo-2,6-dimethylphenyl isothiocyanate with a primary amine to form a stable thiourea bond.
References
-
National Institute of Standards and Technology. (n.d.). 4-Bromo-2,6-dimethylphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]
-
Kumar, V., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology. Available at: [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
Schäfer, A., & Rohn, S. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Molecules. Available at: [Link]
-
Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports. Available at: [Link]
-
Nanomicrospheres. (n.d.). Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling. Retrieved from [Link]
-
Scherer, M., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. Available at: [Link]
-
Németh, K., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. Available at: [Link]
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Retrieved from [Link]
-
Michl, J., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]
-
Németh, K., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. Available at: [Link]
-
TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Time and temperature effects on degradation of isothiocyanates in biofumigation systems. Retrieved from [Link]
-
Bar-Ziv, R., et al. (2024). Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate. microPublication Biology. Available at: [Link]
- Patent 3611163. (2020).
-
Rachtanapun, C., et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. PMC. Available at: [Link]
-
Thongjuy, O., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. Available at: [Link]
-
Klenow, S., & Rohn, S. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. MDPI. Available at: [Link]
-
Kim, D. W., et al. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. PMC. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling & Storage of Allyl Isothiocyanate Liquid. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
Rachtanapun, C., et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. ResearchGate. Available at: [Link]
-
Németh, K., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. Available at: [Link]
-
Al-Saffar, A., et al. (2017). Impact of assay temperature on antibody binding characteristics in living cells: A case study. Oncology Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis by substitution. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2022). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. Available at: [Link]
Sources
- 1. 4-Bromo-2,6-dimethylphenyl isothiocyanate [webbook.nist.gov]
- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 4. Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling - nanomicronspheres [nanomicronspheres.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 10. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate
Welcome to the technical support guide for the synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Part 1: Core Synthesis Overview & Mechanism
The synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate typically starts from its corresponding aniline, 4-Bromo-2,6-dimethylaniline[1][2]. The most common and direct method involves the use of a thiocarbonyl transfer agent, with thiophosgene (CSCl₂) being a classic, albeit hazardous, choice[3][4]. An alternative, and often preferred, pathway involves the two-step, one-pot conversion of the primary amine via a dithiocarbamate salt intermediate, which is then decomposed using a desulfurizing agent[5][6][7][8].
The primary challenge in this synthesis is controlling the reactivity of the isothiocyanate product, which is an electrophile. It can react with any remaining nucleophilic starting amine, leading to the formation of a symmetrical N,N'-disubstituted thiourea, the most common and problematic side product[9].
Reaction Pathway & Side Reaction
The diagram below illustrates the desired reaction pathway using thiophosgene and the competitive formation of the thiourea byproduct.
Caption: Main synthesis pathway and formation of the thiourea side product.
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific experimental failures and unexpected results.
Question 1: My reaction yield is extremely low, or I recovered only starting material. What went wrong?
Answer: This is a common issue that can point to several root causes. Let's break down the possibilities.
| Probable Cause | Explanation | Recommended Solution |
| Poor Reagent Quality | Thiophosgene is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming inactive byproducts[10][11]. The starting aniline should be pure and dry. | Use a freshly opened bottle or freshly distilled thiophosgene. Ensure the 4-Bromo-2,6-dimethylaniline is dry and free of impurities. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Incorrect Stoichiometry or Addition Order | The reaction between the amine and thiophosgene is fast. If the local concentration of the amine is too high, it promotes side reactions. | The standard procedure involves adding the amine solution dropwise to a solution of thiophosgene (or another thiocarbonylating agent). This maintains an excess of the electrophile, minimizing the chance for the isothiocyanate product to react with the starting amine. |
| Inadequate Base | The reaction liberates two equivalents of HCl. A base (like triethylamine or pyridine) is required to neutralize the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic. | Ensure you are using at least two equivalents of a non-nucleophilic base. The base should also be dry. |
| Low Reaction Temperature | While the reaction is often exothermic, insufficient initial temperature may prevent the reaction from initiating effectively. | Most protocols recommend starting the reaction at 0 °C during the dropwise addition and then allowing it to warm to room temperature. |
Question 2: My final product is contaminated with a significant amount of a high-melting, insoluble white solid. What is it and how do I prevent it?
Answer: This is the classic signature of the symmetrical N,N'-bis(4-bromo-2,6-dimethylphenyl)thiourea byproduct.
-
Causality: As shown in the diagram above, the isothiocyanate product is an electrophile. If unreacted 4-Bromo-2,6-dimethylaniline (a nucleophile) is present after the thiophosgene is consumed, the two will react to form the highly stable and often insoluble thiourea[9]. This is particularly problematic in "one-pot" syntheses if the conversion of the amine is not complete before workup.
-
Preventative Measures:
-
Controlled Addition: The most critical factor is the slow, dropwise addition of the aniline to a slight excess of the thiophosgene solution. This ensures that the amine is the limiting reagent at all times until the very end of the addition.
-
Use of Biphasic Systems: Some protocols utilize a biphasic system (e.g., dichloromethane/water with a phase-transfer catalyst or bicarbonate base). This can help by keeping the concentration of free amine in the organic phase low.
-
-
Removal: Due to its low solubility, the thiourea can often be removed by filtration. You can wash the crude reaction mixture with a solvent in which the isothiocyanate is soluble but the thiourea is not (e.g., cold hexane or diethyl ether). Final purification is typically achieved by column chromatography on silica gel[12][13].
Question 3: The reaction seems to work, but my product decomposes during aqueous workup or purification. Why?
Answer: Isothiocyanates are electrophiles and are susceptible to hydrolysis, especially under acidic or basic conditions, although they are generally more stable than their isocyanate counterparts[7]. The workup and purification steps must be handled carefully.
-
Mechanism of Decomposition: Water can act as a nucleophile, attacking the central carbon of the N=C=S group. This leads to the formation of an unstable thiocarbamic acid, which can decompose back to the starting amine and carbonyl sulfide (COS)[14].
-
Troubleshooting Protocol:
-
Anhydrous Workup: After the reaction is complete, quench cautiously with a non-aqueous reagent if possible. If an aqueous wash is necessary, use cold, neutral water or brine quickly and minimize contact time.
-
Avoid Acid/Base Extremes: Do not use strong acid or base washes unless absolutely necessary. If you must, ensure the organic layer is immediately washed with neutral brine and dried thoroughly.
-
Thorough Drying: Dry the organic extract thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Purification: When performing column chromatography, use non-protic solvents (e.g., hexane/ethyl acetate or hexane/dichloromethane mixtures). Do not use alcohol-based solvent systems. Evaporate the solvent under reduced pressure at a low temperature (e.g., <40 °C) to prevent thermal decomposition.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Are there safer alternatives to thiophosgene for this synthesis?
A1: Absolutely. Due to the high toxicity of thiophosgene, several alternative methods are now preferred[10][11]. A highly effective method is the in-situ generation of a dithiocarbamate salt by reacting the 4-Bromo-2,6-dimethylaniline with carbon disulfide (CS₂) in the presence of a base. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. Common and effective desulfurizing agents include tosyl chloride (TsCl), ethyl chloroformate, and 2,4,6-trichloro-1,3,5-triazine (TCT)[5][6][7][9]. These methods are generally safer, have a cleaner workup, and avoid the use of highly toxic reagents.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
TLC Protocol:
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A non-polar solvent system like 9:1 Hexane:Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Visualization: The starting aniline and the isothiocyanate product are typically UV-active. You can also use a potassium permanganate stain.
-
Interpretation: The starting aniline is polar and will have a lower Rf value. The isothiocyanate product is less polar and will have a higher Rf value. You should see the spot for the starting material disappear as a new, higher-Rf spot for the product appears. The thiourea byproduct, if formed, is very polar and will often remain at the baseline (Rf ≈ 0).
-
Q3: What are the essential safety precautions for handling thiophosgene?
A3: Thiophosgene is a highly toxic, corrosive, and lachrymatory (tear-inducing) liquid[10]. All manipulations must be performed in a certified chemical fume hood with proper personal protective equipment (PPE), including:
-
Chemical splash goggles and a face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
A lab coat and closed-toe shoes. Any glassware contaminated with thiophosgene should be decontaminated by rinsing with a concentrated ammonia or sodium hydroxide solution in the fume hood.
Q4: How should I store the purified 4-Bromo-2,6-dimethylphenyl isothiocyanate?
A4: The purified product should be stored in an airtight container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated. This minimizes exposure to atmospheric moisture, which can cause slow hydrolysis over time, and reduces the vapor pressure of this pungent compound[15].
References
-
Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746-1752. [Link]
-
Janczewski, Ł., et al. (2018). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 23(10), 2473. [Link]
-
Kumar, A., & Akanksha. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]
-
ResearchGate. (n.d.). Preparation of isothiocyanates. [Link]
-
Angelakis, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(21), 6539. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiophosgene. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Thiophosgene. [Link]
-
Besson, T., et al. (2014). Improved Synthesis of 4-([2,2':5',2''-terthiophen]-3'-ylethynyl)-2,2'-bipyridine. AperTO. [Link]
-
Tradeasia International. (2020). Thiophosgene: - An overview. [Link]
-
Kim, H., & Lee, D. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]
-
Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. [Link]
-
NIST. (n.d.). 4-Bromo-2,6-dimethylphenyl isothiocyanate. NIST Chemistry WebBook. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. [Link]
-
Wikipedia. (n.d.). Isothiocyanate. [Link]
-
Besson, T., et al. (1998). New Syntheses of Aryl isothiocyanates. Journal of the Chemical Society, Perkin Transactions 1, (6), 889-892. [Link]
-
Zhang, X., et al. (2000). Preparation of aryl isothiocyanates via protected phenylthiocarbamates and application to the synthesis of caffeic acid (4-isothiocyanato)phenyl ester. The Journal of Organic Chemistry, 65(19), 6237-6240. [Link]
-
Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. PubMed. [Link]
-
ResearchGate. (2007). 4-Bromo-2,6-dimethylaniline. [Link]
Sources
- 1. 4-Bromo-2,6-dimethylaniline 98 24596-19-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
- 10. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thiophosgene - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. iris.unito.it [iris.unito.it]
- 14. Thiophosgene: - An overview [moltuslab.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Bromo-2,6-dimethylphenyl isothiocyanate by Column Chromatography
Welcome to the technical support center for the purification of 4-Bromo-2,6-dimethylphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound by column chromatography.
Introduction
4-Bromo-2,6-dimethylphenyl isothiocyanate is a key building block in medicinal chemistry and materials science. Its purity is paramount for successful downstream applications. Column chromatography is a standard method for its purification, but the presence of the reactive isothiocyanate group and the bromine atom can present unique challenges, including potential degradation on the stationary phase and difficult separation from structurally similar impurities. This guide provides practical, field-tested insights to help you navigate these challenges and achieve high purity.
Core Principles of Purification
The successful purification of 4-Bromo-2,6-dimethylphenyl isothiocyanate hinges on a few core principles:
-
Understanding Potential Impurities: The most likely impurities arise from the synthetic route, typically the reaction of 4-bromo-2,6-dimethylaniline with a thiocarbonylating agent (e.g., thiophosgene or a precursor).
-
Minimizing On-Column Degradation: Isothiocyanates can be sensitive to the stationary phase. Minimizing contact time and choosing the right conditions are crucial.
-
Optimizing Separation: Achieving good separation between the desired product and closely related impurities requires careful selection of the mobile phase.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of 4-Bromo-2,6-dimethylphenyl isothiocyanate in a question-and-answer format.
Issue 1: Low or No Recovery of the Product
-
Question: I ran my column, but I can't find my product in any of the fractions. What went wrong?
-
Answer: This is a common and frustrating problem. There are several potential causes:
-
Compound Degradation on Silica Gel: Silica gel is slightly acidic and can cause the degradation of sensitive compounds like isothiocyanates.[1] The isothiocyanate group (-N=C=S) is electrophilic and can react with nucleophiles, and the acidic surface of silica can catalyze hydrolysis or other decomposition pathways.
-
Solution:
-
Use Deactivated Silica: Before packing your column, you can deactivate the silica gel. A common method is to prepare a slurry of the silica gel in your chosen eluent containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Minimize Residence Time: A faster elution may help if it still provides adequate separation. This reduces the time your compound is in contact with the stationary phase.[1]
-
-
-
Incorrect Solvent System: The chosen eluent may be too non-polar to move your compound down the column.
-
Solution: Before running the column, perform thorough thin-layer chromatography (TLC) analysis with a range of solvent systems. Aim for an Rf value of 0.2-0.4 for your product.[2] For aryl isothiocyanates, which are relatively non-polar, start with a high percentage of a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.
-
-
Compound is Highly Diluted: Your product may have eluted, but at a concentration too low to be detected by TLC.
-
Solution: Try concentrating a few of the fractions where you expected your product to elute and re-run the TLC.
-
-
Issue 2: Poor Separation of Product and Impurities
-
Question: My product is co-eluting with an impurity. How can I improve the separation?
-
Answer: Poor separation is often due to an unoptimized solvent system or the presence of challenging impurities.
-
Common Impurities:
-
Unreacted 4-bromo-2,6-dimethylaniline: The starting amine is more polar than the isothiocyanate product and should have a lower Rf value.
-
Thiourea byproducts: If the reaction to form the isothiocyanate was not complete, symmetrical thioureas can form from the reaction of the isothiocyanate with unreacted amine.[3] These are typically more polar than the desired product.
-
Isomeric Impurities: During the bromination of 2,6-dimethylaniline to form the precursor, the 3-bromo isomer can be formed as a byproduct, especially under strongly acidic conditions.[4][5] This isomer will have a very similar polarity to your target compound, making separation difficult.
-
-
Solutions:
-
Optimize the Mobile Phase: Use TLC to test different solvent systems. Sometimes a switch in the solvent class can improve separation. For example, if a hexane/ethyl acetate system is failing, try a hexane/dichloromethane or a toluene-based system.
-
Use a Gradient Elution: Start with a very non-polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
Consider a Different Stationary Phase: If separation on silica gel is not possible, consider using alumina (neutral or basic) or a different type of chromatography like reverse-phase.
-
-
Issue 3: Streaking or Tailing of the Product Band
-
Question: My product spot on the TLC and the band on the column are streaking. What causes this and how can I fix it?
-
Answer: Streaking is often a sign of compound degradation on the stationary phase or overloading the column.
-
Causes and Solutions:
-
Degradation on Silica: As mentioned, the acidic nature of silica can cause decomposition.[1] Using deactivated silica is a primary solution.
-
Column Overloading: If you load too much crude material onto the column, the separation efficiency will decrease, leading to broad, tailing bands. As a general rule, the amount of silica gel should be at least 50-100 times the weight of your crude sample.
-
Inappropriate Loading Solvent: Dissolving your sample in a solvent that is too polar relative to the mobile phase can cause streaking. Always try to dissolve your sample in the mobile phase itself or a solvent of similar or lower polarity. If your compound is not soluble in the mobile phase, you can use a "dry loading" technique.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the TLC analysis of 4-Bromo-2,6-dimethylphenyl isothiocyanate?
-
A1: A good starting point is a mixture of hexane and ethyl acetate. Begin with a ratio of 95:5 (hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Another common system for brominated aromatics is hexane and dichloromethane.[6] For allyl isothiocyanate, a toluene-ethyl acetate (3:1) system has been reported for TLC.[7]
-
-
Q2: How can I visualize 4-Bromo-2,6-dimethylphenyl isothiocyanate on a TLC plate?
-
A2: The aromatic ring should allow for visualization under a UV lamp (254 nm). Additionally, you can use a potassium permanganate stain. For specific detection of the isothiocyanate group, you can convert it to a thiourea derivative on the plate or in a separate reaction, which can then be visualized with Grote's reagent, appearing as blue spots.[8]
-
-
Q3: My purified product is a yellow oil/solid, is this normal?
-
A3: While some isothiocyanates can have a yellowish tinge, a distinct color may indicate the presence of impurities. Residual bromine from the synthesis of the aniline precursor can impart a yellow or brown color.[1] If your product is colored, consider washing the crude material with a solution of sodium thiosulfate to remove residual bromine before chromatography.
-
-
Q4: Should I use a wet or dry packing method for my column?
-
A4: Both methods can be effective. Wet packing (preparing a slurry of silica in the eluent and pouring it into the column) is often preferred as it can minimize the trapping of air bubbles, which can lead to poor separation. Dry packing followed by careful solvent flushing can also be successful.
-
Experimental Protocols
Protocol 1: TLC Analysis and Solvent System Optimization
-
Prepare several TLC chambers with different solvent systems (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).
-
Dissolve a small amount of your crude product in a volatile solvent like dichloromethane.
-
Spot the dissolved crude product onto a silica gel TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp and/or with a suitable stain.
-
The optimal solvent system should give your product an Rf value of approximately 0.2-0.4.
Protocol 2: Column Chromatography with Deactivated Silica
-
Deactivation of Silica: Weigh out the required amount of silica gel (e.g., 50g for 1g of crude material). Prepare a slurry of the silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate) containing 1% triethylamine.
-
Packing the Column: Pour the slurry into your chromatography column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.
-
Loading the Sample (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution: Gently add your mobile phase to the column and apply pressure to begin elution. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Data Summary
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (deactivated with 1% triethylamine) | Neutralizes acidic sites to prevent product degradation.[1] |
| Mobile Phase (starting point) | Hexane:Ethyl Acetate (95:5 to 80:20) | Good for separating moderately non-polar compounds. |
| Target Rf Value | 0.2 - 0.4 | Provides a good balance between resolution and elution time.[2] |
| Visualization | UV (254 nm), Potassium Permanganate, Grote's Reagent (after derivatization) | Multiple methods for reliable detection.[8] |
Visual Diagrams
Caption: Troubleshooting logic for common column chromatography issues.
References
- BenchChem. (2025).
- Organic Syntheses. (n.d.). Procedure 5. Organic Syntheses.
-
Koutentis, P. A., & Loizou, G. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(11), 3175. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. PrepChem.com. [Link]
- Organic Syntheses. (n.d.). Procedure 5. Organic Syntheses.
- BenchChem. (2025). Technical Support Center: Purification of Crude 3-Bromo-4-isopropylpyridine. BenchChem.
-
ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. ResearchGate. [Link]
- CABI Digital Library. (n.d.). Study of TLC identification and contents measurement of allyl isothiocyanate in Brassica rapa L. seed. CABI Digital Library.
- Google Patents. (n.d.). US4918230A - Process for the preparation 4-bromoaniline hydrobromides.
-
ResearchGate. (2015). How can I check for the presence of a "NCS (isothiocyanates)" group on TLC?. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
- ResearchGate. (2025). New Syntheses of Aryl isothiocyanates.
-
ACS Omega. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]
- BenchChem. (2025). Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol. BenchChem.
- Supporting Information. (n.d.).
-
Lisa Nichols. (2022, February 13). Column Chromatography [Video]. YouTube. [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50.
- NIH. (n.d.).
-
MDPI. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Molecules, 26(7), 1886. [Link]
- ACS GCI Pharmaceutical Roundtable. (2026).
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
stability of 4-Bromo-2,6-dimethylphenyl isothiocyanate in aqueous buffers
Welcome to the technical support center for 4-Bromo-2,6-dimethylphenyl isothiocyanate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of 4-Bromo-2,6-dimethylphenyl isothiocyanate in aqueous buffers?
A1: The stability of 4-Bromo-2,6-dimethylphenyl isothiocyanate, like other aryl isothiocyanates, is influenced by several factors in aqueous solutions. The most critical are:
-
pH: Isothiocyanates (ITCs) are generally most stable at a neutral pH (around 7.0).[1] Acidic conditions (pH < 7) can promote hydrolysis and potentially the formation of corresponding amines, while alkaline conditions (pH > 7.5) can also accelerate degradation.[2][3][4]
-
Temperature: Higher temperatures significantly increase the rate of degradation.[5] Therefore, it is crucial to control the temperature during your experiments.
-
Buffer Composition: The components of the buffer can directly impact the stability of ITCs. Some buffers can accelerate the decline of ITCs more rapidly than deionized water.[6][7] For instance, studies have shown that citrate phosphate buffer can lead to faster degradation compared to PBS or Tris-Cl buffers.[6]
-
Presence of Nucleophiles: The isothiocyanate group is electrophilic and can react with nucleophiles present in the buffer or other components of the experimental system.
Q2: What is the expected primary degradation product of 4-Bromo-2,6-dimethylphenyl isothiocyanate in an aqueous buffer?
A2: The primary degradation pathway for aryl isothiocyanates in aqueous media is hydrolysis.[2] This process involves the nucleophilic attack of water on the isothiocyanate carbon atom. This initially forms an unstable thiocarbamic acid intermediate, which then rapidly decomposes to the corresponding primary amine, in this case, 4-Bromo-2,6-dimethylaniline, and releases carbon dioxide and hydrogen sulfide.
Q3: How can I monitor the stability of 4-Bromo-2,6-dimethylphenyl isothiocyanate in my experiments?
A3: The stability of 4-Bromo-2,6-dimethylphenyl isothiocyanate can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][9] Due to the potential instability of ITCs during analysis, derivatization with a suitable agent, such as N-acetyl-L-cysteine, can be employed to form a more stable product for quantification.[8]
Q4: Is it necessary to perform a stability study of 4-Bromo-2,6-dimethylphenyl isothiocyanate in my specific buffer system?
A4: Yes, it is highly recommended. Given that the stability of isothiocyanates is highly dependent on the specific conditions (pH, temperature, buffer components), a preliminary stability study in your experimental buffer is a critical step to ensure the reliability and reproducibility of your results.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause: Degradation of 4-Bromo-2,6-dimethylphenyl isothiocyanate during the experiment.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare fresh stock solutions of the isothiocyanate in an appropriate organic solvent (e.g., DMSO, acetonitrile) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Conduct a Time-Course Stability Study: Perform a pilot experiment to determine the stability of the compound in your aqueous buffer over the intended duration of your main experiment. A detailed protocol for this is provided below.
-
Control Temperature: Ensure that all experimental steps involving the isothiocyanate in aqueous buffer are performed at a consistent and controlled temperature. If possible, conduct experiments at a lower temperature to minimize degradation.
-
Evaluate Buffer Composition: If significant degradation is observed, consider if any buffer components could be acting as nucleophiles. If possible, test alternative buffer systems. Studies have indicated that different buffers can have varying impacts on ITC stability.[6]
Issue 2: Complete loss of the parent compound peak in chromatographic analysis.
Possible Cause: Rapid degradation of 4-Bromo-2,6-dimethylphenyl isothiocyanate under the experimental or analytical conditions.
Troubleshooting Steps:
-
Analyze for Degradation Products: Look for the appearance of new peaks in your chromatogram that could correspond to degradation products, such as 4-Bromo-2,6-dimethylaniline.
-
Optimize Analytical Method: The analytical method itself might be contributing to degradation.
-
Derivatization: Consider a pre-column derivatization step to stabilize the isothiocyanate before injection.[10]
-
Injection Solvent: Ensure the injection solvent is compatible and does not induce degradation.
-
Temperature: Keep the autosampler temperature low.
-
-
Re-evaluate Experimental Conditions:
-
pH: Measure the pH of your buffer solution before and after the experiment to ensure it remains constant.
-
Incubation Time: Shorten the incubation time of your experiment to a point where the compound is still sufficiently stable.
-
Experimental Protocols
Protocol 1: Assessment of 4-Bromo-2,6-dimethylphenyl Isothiocyanate Stability in Aqueous Buffer
This protocol provides a framework for determining the stability of 4-Bromo-2,6-dimethylphenyl isothiocyanate in a user-defined aqueous buffer.
Materials:
-
4-Bromo-2,6-dimethylphenyl isothiocyanate
-
Anhydrous DMSO or acetonitrile for stock solution
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
-
Analytical standards of 4-Bromo-2,6-dimethylphenyl isothiocyanate and, if available, the potential degradation product 4-Bromo-2,6-dimethylaniline.
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 4-Bromo-2,6-dimethylphenyl isothiocyanate in anhydrous DMSO or acetonitrile.
-
Working Solution Preparation:
-
Equilibrate your aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C).
-
Spike the aqueous buffer with the stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) to minimize its effect.
-
-
Time-Course Incubation:
-
Immediately after preparation (t=0), withdraw an aliquot of the working solution for analysis.
-
Incubate the remaining working solution at the chosen temperature.
-
Withdraw aliquots at predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
-
Sample Analysis:
-
Analyze each aliquot by a validated HPLC or GC method to determine the concentration of the remaining 4-Bromo-2,6-dimethylphenyl isothiocyanate.
-
If possible, also monitor for the appearance of the 4-Bromo-2,6-dimethylaniline peak.
-
-
Data Analysis:
-
Plot the concentration of 4-Bromo-2,6-dimethylphenyl isothiocyanate as a function of time.
-
Calculate the half-life (t½) of the compound in your buffer system.
-
Data Presentation
Table 1: Hypothetical Stability of 4-Bromo-2,6-dimethylphenyl Isothiocyanate in Different Buffers at 37°C
| Time (hours) | Remaining Compound in PBS (pH 7.4) (%) | Remaining Compound in Citrate Buffer (pH 5.0) (%) |
| 0 | 100 | 100 |
| 1 | 85 | 70 |
| 4 | 50 | 25 |
| 8 | 20 | 5 |
| 24 | <5 | Not Detected |
This table illustrates the potential impact of buffer composition and pH on the stability of the isothiocyanate, with faster degradation often observed in non-neutral pH and certain buffer systems.
Visualizations
Hydrolysis of 4-Bromo-2,6-dimethylphenyl Isothiocyanate
Caption: Proposed hydrolysis pathway of 4-Bromo-2,6-dimethylphenyl isothiocyanate in aqueous solution.
Experimental Workflow for Stability Assessment
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered [biblio.ugent.be]
- 4. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatizati… [ouci.dntb.gov.ua]
preventing hydrolysis of 4-Bromo-2,6-dimethylphenyl isothiocyanate during experiments
Welcome to the technical support guide for 4-Bromo-2,6-dimethylphenyl Isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the hydrolysis of this valuable synthetic intermediate during experimental use. We will explore the causality behind its instability and provide field-proven protocols and troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of 4-Bromo-2,6-dimethylphenyl isothiocyanate.
Q1: What is 4-Bromo-2,6-dimethylphenyl isothiocyanate and what are its primary applications?
4-Bromo-2,6-dimethylphenyl isothiocyanate is an aromatic isothiocyanate, a class of organic compounds characterized by the -N=C=S functional group. The electrophilic carbon atom in this group is highly reactive towards nucleophiles, particularly primary and secondary amines, making it an essential reagent in synthetic chemistry.[1] Its primary application is in the synthesis of substituted thioureas, which are crucial precursors for a wide array of biologically significant heterocyclic compounds and serve as building blocks in drug discovery programs.[1][2] The bromo- and dimethyl-substituents on the phenyl ring provide specific steric and electronic properties that can be used to fine-tune the characteristics of the final molecule.
Q2: What is hydrolysis, and why is this specific isothiocyanate susceptible to it?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The isothiocyanate functional group (-N=C=S) is highly electrophilic and, therefore, susceptible to nucleophilic attack by water. The presence of water, especially under non-neutral pH conditions, can lead to the degradation of the isothiocyanate into its corresponding primary amine (4-Bromo-2,6-dimethylaniline) and carbonyl sulfide (which can further decompose).[3][4] This unwanted side reaction consumes the reagent and reduces the yield of the desired product. Studies on various isothiocyanates confirm their instability in aqueous environments.[5][6]
Q3: What are the tell-tale signs of reagent degradation due to hydrolysis?
You can suspect hydrolysis through several observations:
-
Inconsistent Reaction Yields: A primary indicator is a significant drop in the yield of your target thiourea product.[2]
-
Appearance of Unexpected Byproducts: When analyzing the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may observe a new spot or peak corresponding to 4-Bromo-2,6-dimethylaniline, the hydrolysis product.
-
Physical Changes in the Reagent: While the pure reagent is a white to light brown solid, significant degradation may lead to changes in its appearance or melting point.[7][8]
-
Failed Reactions: Complete failure to form the desired product, with only starting materials and the hydrolysis-derived amine present.
Q4: What are the absolute best practices for storing this reagent to ensure its long-term stability?
Proper storage is the first line of defense against hydrolysis. Aryl isothiocyanates are known to be moisture-sensitive.[9]
-
Temperature: Store at -20°C for long-term stability.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen).
-
Container: Use a tightly sealed container, preferably with a PTFE-lined cap. For larger quantities, consider using a desiccator for storage.
-
Protection from Light: Keep the container in a dark place to protect from light.[7]
-
Aliquoting: Upon receiving, it is highly advisable to aliquot the reagent into smaller, single-use quantities under an inert atmosphere. This minimizes the number of times the main stock is exposed to ambient air and moisture.
Troubleshooting Guide: Low Yields and Impurities
This guide provides a systematic approach to diagnosing and solving issues related to the hydrolysis of 4-Bromo-2,6-dimethylphenyl isothiocyanate during a reaction.
Issue: My thiourea synthesis reaction has a very low yield, and I detect the corresponding amine byproduct.
This is a classic symptom of isothiocyanate hydrolysis. The following workflow will help you pinpoint and eliminate the source of water contamination.
Mechanism of Hydrolysis
Understanding the mechanism is key to preventing it. The process involves a nucleophilic attack by water on the central carbon of the isothiocyanate, forming an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes to the corresponding amine and carbonyl sulfide.
Experimental Protocols & Data
Protocol 1: General Procedure for Anhydrous Reaction with an Amine
This protocol outlines the critical steps for reacting 4-Bromo-2,6-dimethylphenyl isothiocyanate with a primary amine to synthesize a thiourea, with an emphasis on excluding water.
Materials:
-
4-Bromo-2,6-dimethylphenyl isothiocyanate
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, needles, and a nitrogen or argon line with a bubbler
Procedure:
-
Glassware Preparation: Dry the round-bottom flask and magnetic stir bar in an oven at 120°C for at least 4 hours. Assemble the flask while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: In a separate, dry vial, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Reaction Setup: Add the amine solution to the reaction flask via a dry syringe.
-
Isothiocyanate Addition: In a glovebox or under a positive flow of inert gas, weigh the 4-Bromo-2,6-dimethylphenyl isothiocyanate (1.0-1.1 equivalents) and dissolve it in a minimal amount of anhydrous solvent.[2] Add this solution dropwise to the stirring amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often rapid. Monitor its progress by TLC, looking for the consumption of the limiting reagent.[2]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography as needed.
Data Table 1: Recommended Solvents and Drying Agents
The choice of solvent is critical. Hydroxylated solvents like methanol or ethanol are incompatible as they can react to form thiocarbamates.[10] Water is the primary contaminant to avoid.[5]
| Solvent | Polarity | Boiling Point (°C) | Recommended Drying Method | Comments |
| Dichloromethane (DCM) | Medium | 39.6 | Distill from CaH₂ | Excellent general-purpose solvent for this reaction. |
| Tetrahydrofuran (THF) | Medium | 66 | Distill from Na/benzophenone | Good alternative to DCM; ensure peroxide-free. |
| Acetonitrile (MeCN) | High | 82 | Distill from CaH₂; store over 3Å molecular sieves | Suitable for many reactions, ensure it is rigorously dry.[11] |
| Toluene | Low | 111 | Distill from Na | Good for reactions requiring higher temperatures. |
| AVOID: Water | High | 100 | N/A | Reacts directly with the isothiocyanate.[3] |
| AVOID: Alcohols (MeOH, EtOH) | High | 65, 78 | N/A | Nucleophilic; forms thiocarbamate byproducts.[10] |
Data Table 2: pH and Its Impact on Isothiocyanate Stability
The stability of the isothiocyanate group is highly dependent on pH. While the reaction with amines is often performed under neutral or slightly basic conditions to ensure the amine is deprotonated, strongly basic or acidic conditions can accelerate hydrolysis.
| pH Range | Condition | Impact on Isothiocyanate | Recommendation |
| < 4 | Acidic | Can promote hydrolysis; nitrile formation can be favored in some systems.[4] | Avoid strongly acidic conditions unless specifically required by the reaction protocol. |
| 6 - 8 | Neutral | Optimal Stability. Favors the desired reaction with amines.[4] | Maintain neutral or very mildly basic conditions for the reaction. |
| > 9 | Basic | Strongly accelerates hydrolysis.[12] | Avoid strong inorganic bases (e.g., NaOH, KOH). If a base is needed to deprotonate an amine salt, use a non-nucleophilic organic base like triethylamine (TEA) or DIPEA and use it sparingly. |
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25, 5692-5696.
- Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media.
- University of Helsinki. (n.d.). Fluorescein isothiocyanate stability in different solvents. HELDA.
- BenchChem. (2025).
- AdipoGen Life Sciences. (n.d.). 4-(Bromomethyl)
- NIST. (n.d.).
- Shishido, M., et al. (2021).
- Fisher Scientific. (2025).
- Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media.
- Thermo Fisher Scientific. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. adipogen.com [adipogen.com]
- 8. B25296.14 [thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
storage and handling recommendations for 4-Bromo-2,6-dimethylphenyl isothiocyanate
Welcome to the technical support guide for 4-Bromo-2,6-dimethylphenyl isothiocyanate (CAS No. 32265-82-0). This document provides in-depth guidance on the proper storage and handling of this reagent to ensure its stability, efficacy, and the safety of laboratory personnel. Drawing from established safety protocols and the inherent chemical nature of aryl isothiocyanates, this guide is structured in a question-and-answer format to directly address potential issues encountered during research and development.
I. Frequently Asked Questions (FAQs)
Q1: Upon receiving a new batch of 4-Bromo-2,6-dimethylphenyl isothiocyanate, what are the immediate steps for logging and storage?
A1: Immediate and proper action upon receipt is critical for the long-term stability of the compound.
-
Visual Inspection: Immediately inspect the container for any signs of damage or a compromised seal. The compound should be an off-white solid crystalline substance.[1] Note any discoloration or unusual appearance in your laboratory notebook.
-
Label Verification: Cross-reference the label information (CAS No. 32265-82-0) with your order to ensure you have received the correct reagent.[2][3]
-
Log Entry: Record the date of receipt, batch number, and initial visual assessment in your chemical inventory system.
-
Storage: The primary directive is to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container must be kept tightly closed to prevent exposure to moisture and air.[1] For long-term stability, storage at -20°C is recommended, which can preserve the compound for at least two years.[4]
Q2: The compound appears clumpy and has a pungent odor. Is it still viable for my experiment?
A2: This observation may indicate potential degradation. Isothiocyanates, particularly aryl isothiocyanates, are susceptible to hydrolysis in the presence of moisture.[5] The pungent odor, which can be characteristic of isothiocyanates, might intensify upon degradation.
-
Causality: The isothiocyanate functional group (-N=C=S) is electrophilic and can react with nucleophiles, including water. This hydrolysis pathway can lead to the formation of the corresponding amine and other byproducts, compromising the purity and reactivity of the starting material.[5][6]
-
Troubleshooting:
-
It is advisable to perform a purity check using an appropriate analytical method, such as HPLC or NMR, before use.
-
If the purity is compromised, it is recommended to use a fresh, properly stored batch for your experiment to ensure reproducible and accurate results.
-
Q3: What are the primary chemical incompatibilities I should be aware of when handling this compound?
A3: Due to its reactive isothiocyanate group, this compound is incompatible with a range of substances. Awareness of these incompatibilities is crucial to prevent unintended reactions and ensure safety.
-
Primary Amines and Alcohols: These compounds contain nucleophilic groups that will readily react with the isothiocyanate to form thioureas and thiocarbamates, respectively.
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Strong Bases: Can promote decomposition or unwanted side reactions.
-
Water/Moisture: As previously mentioned, moisture will lead to hydrolysis.[5] Therefore, it is imperative to handle the compound in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q4: What personal protective equipment (PPE) is mandatory when working with 4-Bromo-2,6-dimethylphenyl isothiocyanate?
A4: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin and eye damage.[1] Therefore, stringent adherence to safety protocols is non-negotiable.
-
Mandatory PPE:
-
Eye Protection: Chemical safety goggles and a face shield are essential.[1]
-
Hand Protection: Wear protective gloves, such as nitrile gloves.[1]
-
Body Protection: A lab coat is required.[1]
-
Respiratory Protection: Use only under a chemical fume hood.[1] If there is a risk of dust formation or inhalation, a NIOSH-approved respirator is necessary.
-
II. Quantitative Data Summary
| Parameter | Recommendation | Rationale & References |
| Long-Term Storage Temp. | -20°C | Preserves stability for at least 2 years.[4] |
| Short-Term Storage Temp. | +4°C | Suitable for brief periods between uses.[4] |
| Shipping Condition | Ambient | Standard for this type of compound.[4] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents moisture-induced hydrolysis.[5] |
| Light Exposure | Protect from light | Prevents potential photochemical degradation.[4] |
III. Experimental Protocols
Protocol for Aliquoting and Preparing a Stock Solution
This protocol outlines the steps for safely handling the solid compound and preparing a stock solution, minimizing exposure to atmospheric moisture.
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary PPE and wear it correctly.
-
Pre-label all vials and tubes.
-
Place the sealed container of 4-Bromo-2,6-dimethylphenyl isothiocyanate, a desiccator, and all necessary equipment (spatula, weigh boat, vials) inside the fume hood.
-
-
Equilibration:
-
If stored at -20°C, allow the sealed container to warm to room temperature in a desiccator for at least 30-60 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
-
Weighing and Aliquoting (under inert atmosphere if possible):
-
Briefly open the container and quickly weigh the desired amount of the solid into a tared, dry vial.
-
If available, perform this step in a glove box under an inert atmosphere.
-
Tightly seal the stock container immediately after dispensing.
-
-
Solubilization:
-
Add the appropriate anhydrous solvent (e.g., toluene is a suitable solvent[4]) to the vial containing the aliquot.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Store the stock solution at -20°C in a tightly sealed vial. Use parafilm to further secure the cap and prevent solvent evaporation and moisture ingress.
-
IV. Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to the storage and handling of 4-Bromo-2,6-dimethylphenyl isothiocyanate.
References
-
Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Alkyl and Aryl Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Available at: [Link]
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339–341. Available at: [Link]
-
Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452–459. Available at: [Link]
-
Hanschen, F. S., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLOS ONE, 10(7), e0132932. Available at: [Link]
-
Shalaby, M. A., & Gero, T. W. (2014). Synthesis of Isothiocyanates: An Update. Molecules, 19(8), 12581–12619. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Bromo-2,6-dimethylphenyl isothiocyanate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Ooi, T., Maruoka, K., & Yamamoto, H. (1990). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, 69, 1. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromophenyl isothiocyanate. In PubChem. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. arctomsci.com [arctomsci.com]
- 3. CAS 32265-82-0 | 7768-9-01 | MDL MFCD00041088 | 4-Bromo-2,6-dimethylphenyl isothiocyanate | SynQuest Laboratories [synquestlabs.com]
- 4. adipogen.com [adipogen.com]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Decomposition of Allyl Isothiocyanate in Aqueous Solution | Semantic Scholar [semanticscholar.org]
identifying byproducts in 4-Bromo-2,6-dimethylphenyl isothiocyanate reactions by LC-MS
Answering the user's request.## Technical Support Center: Byproduct Identification in 4-Bromo-2,6-dimethylphenyl Isothiocyanate Reactions by LC-MS
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 4-Bromo-2,6-dimethylphenyl isothiocyanate. The isothiocyanate functional group is a potent electrophile, making it a valuable synthon but also susceptible to various side reactions.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring the purity and integrity of your target compound.
Troubleshooting Guide: Interpreting Your LC-MS Data
This section addresses specific, common issues encountered during the LC-MS analysis of 4-Bromo-2,6-dimethylphenyl isothiocyanate synthesis reactions.
Question 1: My chromatogram shows a significant peak with an m/z value corresponding to the starting amine. What does this indicate?
Answer:
The presence of a peak corresponding to your starting material, 4-Bromo-2,6-dimethylaniline (C₈H₁₀BrN, MW: 200.08 g/mol )[3], indicates an incomplete reaction. The conversion of a primary amine to an isothiocyanate typically involves a two-step process within a one-pot synthesis: formation of a dithiocarbamate salt followed by desulfurization.[4][5]
Potential Causes & Solutions:
-
Incomplete Dithiocarbamate Formation: The initial reaction between the amine and carbon disulfide (CS₂) may not have gone to completion.
-
Solution: Ensure CS₂ is in sufficient excess. For electron-deficient amines, a stronger base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required to facilitate salt formation.[6]
-
-
Inefficient Desulfurization: The reagent used to eliminate the sulfur atom (e.g., tosyl chloride, Boc₂O) may be insufficient or degraded.[4][6]
-
Solution: Verify the quality and stoichiometry of your desulfurizing agent. Adding the agent slowly at a controlled temperature can prevent degradation and improve yield.
-
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
dot
Caption: Workflow for addressing unreacted starting material.
Question 2: I'm observing a prominent peak with a mass roughly double that of the starting amine. What is this byproduct?
Answer:
This is a classic byproduct in isothiocyanate synthesis: the corresponding symmetrical N,N'-bis(4-bromo-2,6-dimethylphenyl)thiourea . This molecule forms when the newly generated, highly electrophilic isothiocyanate product reacts with a molecule of the unreacted nucleophilic starting amine.[7]
Formation Mechanism:
R-NH₂ + R-NCS → R-NH-C(=S)-NH-R (where R = 4-Bromo-2,6-dimethylphenyl)
Identification by LC-MS:
-
Expected Mass: The molecular weight is 442.26 g/mol . Look for an [M+H]⁺ ion at approximately m/z 443.0.
-
Isotopic Pattern: Due to the presence of two bromine atoms, you will observe a characteristic isotopic cluster with intense peaks at M, M+2, and M+4 in a ratio of approximately 1:2:1.
Mitigation Strategies:
-
Slow Addition of Desulfurizing Agent: Add the desulfurizing agent slowly to the reaction mixture. This keeps the instantaneous concentration of the isothiocyanate low, minimizing its opportunity to react with the remaining amine.
-
Ensure Complete Dithiocarbamate Formation: Before adding the desulfurizing agent, ensure all the starting amine has been converted to the dithiocarbamate salt.[6] This can be confirmed via TLC.
Question 3: An unexpected peak appears with an m/z of [M+18] relative to my target isothiocyanate. What is the likely identity?
Answer:
This peak is almost certainly the hydrolysis product of your isothiocyanate, which reverts it back to the starting amine, 4-Bromo-2,6-dimethylaniline . Isothiocyanates are electrophilic and can react with nucleophiles, including water, which may be present in your solvents or introduced during the work-up procedure.[2][8]
Formation Mechanism:
R-NCS + H₂O → [R-NH-C(=S)-OH] → R-NH₂ + COS (where R = 4-Bromo-2,6-dimethylphenyl)
Confirmation & Prevention:
-
Confirmation: The retention time and mass spectrum of this peak should be identical to that of your starting material standard.
-
Prevention:
-
Use anhydrous solvents for the reaction and work-up.
-
Perform the aqueous work-up at low temperatures to reduce the rate of hydrolysis.
-
Promptly extract the product into an organic solvent after quenching the reaction.
-
dot
Caption: Formation pathways for common isothiocyanate byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the expected m/z and isotopic signature for 4-Bromo-2,6-dimethylphenyl isothiocyanate in LC-MS?
The molecular formula is C₉H₈BrNS, and the monoisotopic molecular weight is 240.96 g/mol . Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, you should observe a characteristic doublet for the molecular ion.
| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |
| [M+H]⁺ | 241.97 | 243.97 | ~1:1 |
| [M+Na]⁺ | 263.95 | 265.95 | ~1:1 |
| [M+K]⁺ | 279.93 | 281.93 | ~1:1 |
| [M+ACN+H]⁺ | 283.00 | 285.00 | ~1:1 |
| Table 1: Expected m/z values for common adducts of the target compound. |
Q2: How can I definitively confirm the structure of an unknown byproduct?
Confirmation requires a multi-faceted approach:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement (to <5 ppm). This allows you to determine the elemental formula and confirm if it matches a suspected structure.
-
MS/MS Fragmentation: Isolate the parent ion of the byproduct in the mass spectrometer and fragment it. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. Aryl isothiocyanates often show characteristic losses.[9][10] Analyze the fragments to see if they are consistent with the proposed structure.
-
Standard Synthesis: The most rigorous method is to independently synthesize the suspected byproduct (e.g., the symmetrical thiourea).[11][12] If the retention time, mass spectrum, and MS/MS fragmentation pattern of the synthesized standard match the unknown peak in your reaction mixture, the identity is confirmed.
Q3: What are the best starting LC-MS conditions for analyzing this reaction mixture?
A reversed-phase method is ideal. Isothiocyanates are generally non-polar and can be effectively separated on a C18 column.[13][14][15]
dot
Caption: Recommended starting parameters for LC-MS analysis.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Quench Reaction: At the desired time point, withdraw a small aliquot (~10-20 µL) of the reaction mixture.
-
Dilute: Immediately quench the aliquot in 1.0 mL of a 50:50 mixture of acetonitrile and water. This halts the reaction and prepares the sample for analysis.
-
Vortex: Mix the sample thoroughly for 10-15 seconds.
-
Filter (Recommended): If the sample contains solids, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.[16]
-
Analyze: Transfer the filtrate to an autosampler vial for LC-MS injection.
Protocol 2: Standard LC-MS Gradient Method
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
| Table 2: Example analytical gradient for separating the target compound and key byproducts. |
References
-
Vertex AI Search Result[3]
-
Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
Vertex AI Search Result[14]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. RSC Advances. [Link]
-
Isothiocyanates. Linus Pauling Institute, Oregon State University. [Link]
-
Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). PubMed. [Link]
-
Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. PubMed. [Link]
-
Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [Link]
-
Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. [Link]
-
Novel transformation products from the glucosinolate breakdown products isothiocyanates and thioglucose formed during cooking. ResearchGate. [Link]
-
Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry. [Link]
-
Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. [Link]
-
Synthesis of 2,6-dimethylaniline. PrepChem.com. [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [Link]
-
LC/MS Troubleshooting Guide. ResearchGate. [Link]
-
Reaction of isothiocyanates with nucleophiles. ResearchGate. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC. [Link]
-
Glucosinolate hydrolysis and bioavailability of resulting isothiocyanates: Focus on glucoraphanin. ResearchGate. [Link]
-
(LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu UK Limited. [Link]
-
Notes on Troubleshooting LC/MS Contamination. University of Washington. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
- Process for the preparation 4-bromoaniline hydrobromides.
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]
-
Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
-
Mass fragmentation pattern of compound 44. ResearchGate. [Link]
-
Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. [Link]
-
ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ResearchGate. [Link]
-
A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. [Link]
-
Vertex AI Search Result[17]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. [Link]
-
Fragmentation and Interpretation of Spectra. University of Arizona. [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]
Sources
- 1. ask-ayurveda.com [ask-ayurveda.com]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 13. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. iris.unito.it [iris.unito.it]
Technical Support Center: Navigating the Challenges of Sterically Hindered Aryl Isothiocyanates
From the Desk of a Senior Application Scientist
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with sterically hindered aryl isothiocyanates. These reagents are powerful building blocks, yet their bulky nature often introduces significant synthetic challenges. This guide is designed to provide not just protocols, but a foundational understanding of the principles at play, empowering you to troubleshoot and optimize your reactions effectively. We will move beyond simple procedural lists to explore the causality behind common failures and the rationale for our recommended solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a thiourea from a sterically hindered aryl isothiocyanate is extremely slow or fails completely. What is the primary cause?
The core issue is the steric bulk around the electrophilic carbon of the isothiocyanate group (-N=C =S). Bulky ortho-substituents on the aryl ring physically obstruct the incoming nucleophilic amine, dramatically increasing the activation energy of the reaction. This steric clash hinders the formation of the necessary tetrahedral intermediate, leading to sluggish or non-existent reactivity under standard conditions.[1][2]
Q2: I suspect my hindered aryl isothiocyanate is degrading. What are the signs, and how should I properly store it?
Isothiocyanates, particularly electron-deficient or complex ones, can be unstable. Signs of degradation include discoloration (often turning yellow or brown), polymerization (formation of a solid or viscous oil), or the appearance of impurities on TLC or LC-MS analysis.
Best Practices for Storage:
-
Environment: Store in a cool (2-8 °C), dark, and dry environment.[1]
-
Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture- and air-induced degradation.
-
Purity: Use freshly prepared or purified isothiocyanate whenever possible for critical reactions.[1]
Q3: Besides low conversion, what are the common side reactions I should be aware of?
When the desired reaction is slow, side reactions can become prominent. Key concerns include:
-
Reaction with Solvent: Protic or nucleophilic solvents can react with the isothiocyanate, especially under forcing conditions (e.g., high heat).
-
Homopolymerization: Isothiocyanates can react with themselves, particularly at elevated temperatures.
-
Formation of Ureas: If water is present in the reaction, the isothiocyanate can hydrolyze to the corresponding amine, which can then react with another isothiocyanate molecule to form a symmetrical urea byproduct.
Q4: Are there alternative synthetic strategies if the direct reaction between my hindered isothiocyanate and amine consistently fails?
Yes. When direct coupling is not feasible, consider forming the thiourea bond through a different route. A common and effective strategy is to react the amine with carbon disulfide (CS₂) to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent to generate the isothiocyanate, which immediately reacts with another equivalent of the amine present in the flask.[3][4] This approach avoids the need to isolate a potentially unstable, hindered isothiocyanate.
Troubleshooting Guide: Low Conversion in Thiourea Synthesis
Low conversion is the most frequently encountered problem. This guide provides a systematic approach to diagnosing and solving the issue.
Logical Troubleshooting Workflow
The following workflow can help you systematically address low conversion issues.
Caption: Troubleshooting Decision Tree for Low Conversion.
Root Cause Analysis: Steric Hindrance
The fundamental issue is the energetic barrier imposed by steric crowding.
Caption: Steric hindrance blocking nucleophilic attack.
Solutions & Recommended Protocols
If reagent purity is confirmed, the next step is to provide sufficient energy to overcome the activation barrier.
| Method | Principle | Recommended Conditions | Expected Outcome | Citation |
| Elevated Temperature | Provides thermal energy to surpass the activation barrier of the reaction. | Reflux in a high-boiling aprotic solvent (e.g., Toluene, DMF, Dioxane) for 12-48 hours. | Increased conversion, but may promote side reactions if prolonged. | [1] |
| Microwave Irradiation | Efficiently and rapidly heats the reaction mixture, often leading to significantly reduced reaction times and overcoming high activation barriers. | 100-150 °C for 15-60 minutes in a sealed microwave vial. Use a suitable solvent like DMF or NMP. | Rapid formation of the desired thiourea, often with higher yields than conventional heating. | [1] |
| Mechanochemistry | Uses mechanical force (grinding, milling) to induce chemical reactions, often in the absence of solvent. This can overcome steric barriers by distorting molecules and creating highly reactive surfaces. | Ball milling of the neat amine and isothiocyanate for 10-60 minutes at 30 Hz. Liquid-assisted grinding (LAG) with a few drops of a solvent like acetone can also be effective. | Quantitative or near-quantitative yields, even with highly hindered substrates. Environmentally friendly. | [5] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Thiourea Synthesis
This protocol is recommended for overcoming moderate to severe steric hindrance where conventional heating is ineffective.
-
Reagent Preparation: In a 10 mL microwave reaction vial, dissolve the sterically hindered aryl isothiocyanate (1.0 eq) and the amine (1.0-1.1 eq) in a suitable high-boiling aprotic solvent (e.g., DMF, NMP, 2-3 mL).
-
Vial Sealing: Add a magnetic stir bar and securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 20 minutes. Note: Monitor the internal pressure to ensure it remains within safe limits for the vessel.
-
Reaction Monitoring: After cooling, carefully uncap the vial. Take a small aliquot and check for the disappearance of the limiting reactant by TLC or LC-MS. If the reaction is incomplete, reseal and irradiate for another 20 minutes.
-
Work-up and Purification: Once complete, transfer the reaction mixture to a separatory funnel containing water (20 mL) and ethyl acetate (20 mL). Extract the aqueous layer with ethyl acetate (2x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired thiourea.[1]
Protocol 2: One-Pot Thiourea Synthesis via In-Situ Dithiocarbamate Formation
This protocol is ideal for situations where the hindered isothiocyanate is unstable, not commercially available, or difficult to synthesize and isolate.
-
Dithiocarbamate Formation: To a solution of the primary amine (2.1 eq) and a base like K₂CO₃ (2.0 eq) in an aqueous or mixed solvent system (e.g., Water/DMF), add carbon disulfide (CS₂, 1.2 eq) dropwise at room temperature.[4][6]
-
Reaction Monitoring: Stir the mixture for several hours. The reaction progress can be monitored by the consumption of the amine using TLC or GC. For less reactive (e.g., electron-deficient) anilines, gentle heating (40 °C) may be required.[6]
-
Desulfurization: Once the dithiocarbamate formation is complete, cool the mixture to 0 °C. Add a solution of a desulfurylating agent, such as cyanuric chloride (0.5 eq) or tosyl chloride (1.1 eq), in a suitable organic solvent like CH₂Cl₂ dropwise.[4][7] The in situ generated isothiocyanate will react with the excess amine present.
-
Completion and Work-up: Stir the reaction for an additional 30-60 minutes after the addition is complete. Basify the mixture with 6N NaOH if necessary, and perform a standard aqueous work-up as described in Protocol 1.
-
Purification: Purify the resulting crude material by column chromatography or recrystallization.
References
-
Stilinović, V., Kaitner, B., & Užarević, K. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1159–1173. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Scientific Reports, 11(1), 1433. Available at: [Link]
-
Kaur, M., & Singh, P. (2020). Synthesis of Isothiocyanates: An Update. ACS Omega, 5(20), 11257–11270. Available at: [Link]
-
Banert, K., & Seifert, J. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 6(22), 3517–3522. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
-
Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). A facile and efficient synthesis of isothiocyanates from amines. Synthesis, 45(12), 1667–1674. Available at: [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Available at: [Link]
-
Yang, W.-C., Li, Y.-R., & Lu, C.-S. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 16–21. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Available at: [Link]
-
Technology Networks. (2012). A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. Available at: [Link]
-
Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2,6-dimethylphenyl Isothiocyanate and Other Isothiocyanates for Researchers in Drug Development
The Electrophilic Nature of Isothiocyanates: A Primer
The reactivity of isothiocyanates is governed by the electrophilicity of the central carbon atom in the -N=C=S group. This carbon is susceptible to nucleophilic attack, most commonly by primary amines and thiols. The rate and selectivity of this reaction are profoundly influenced by the electronic and steric nature of the substituent (R-group) attached to the nitrogen atom.
Generally, the reactivity of isothiocyanates can be modulated as follows:
-
Electronic Effects: Electron-withdrawing groups attached to the nitrogen atom increase the electrophilicity of the isothiocyanate carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
-
Steric Effects: Bulky substituents near the isothiocyanate group can hinder the approach of nucleophiles, slowing down the reaction rate.
Analyzing the Reactivity of 4-Bromo-2,6-dimethylphenyl Isothiocyanate: A Theoretical Perspective
The structure of 4-Bromo-2,6-dimethylphenyl isothiocyanate presents a fascinating interplay of electronic and steric effects that are expected to significantly influence its reactivity.
Structural Features:
-
Aromatic System: As an aromatic isothiocyanate, the phenyl ring can delocalize electron density, which generally makes aromatic isothiocyanates less reactive than their aliphatic counterparts.
-
Bromo Group (para-position): The bromine atom at the para-position exerts a dual electronic effect: it is electron-withdrawing through induction and weakly electron-donating through resonance. Overall, halogens are considered deactivating, electron-withdrawing groups on an aromatic ring, which would be expected to increase the electrophilicity of the isothiocyanate carbon and thus enhance reactivity compared to an unsubstituted phenyl isothiocyanate.
-
Dimethyl Groups (ortho-positions): The two methyl groups at the ortho-positions introduce significant steric hindrance around the isothiocyanate functional group. This steric bulk is predicted to be the dominant factor governing the reactivity of this molecule, likely impeding the approach of nucleophiles and substantially decreasing the reaction rate. While methyl groups are weakly electron-donating, their steric impact in the ortho positions is expected to overshadow this electronic effect.
Based on this analysis, it is hypothesized that 4-Bromo-2,6-dimethylphenyl isothiocyanate will exhibit significantly lower reactivity towards nucleophiles compared to less sterically hindered aromatic isothiocyanates, despite the presence of an electron-withdrawing bromo substituent.
A Comparative Framework: Reactivity in Context
To provide a clear comparison, we will consider the predicted reactivity of 4-Bromo-2,6-dimethylphenyl isothiocyanate alongside a selection of other isothiocyanates with varying structural features.
| Isothiocyanate | R-Group | Key Structural Features | Predicted Relative Reactivity |
| 4-Bromo-2,6-dimethylphenyl Isothiocyanate | 4-Bromo-2,6-dimethylphenyl | Aromatic, Electron-withdrawing group (Br), Severe steric hindrance (di-ortho-methyl) | Low |
| Phenyl Isothiocyanate | Phenyl | Aromatic, Unsubstituted | Moderate |
| 4-Bromophenyl Isothiocyanate | 4-Bromophenyl | Aromatic, Electron-withdrawing group (Br), Minimal steric hindrance | High |
| Benzyl Isothiocyanate | Benzyl | Aliphatic (with an adjacent phenyl ring) | Very High |
This table illustrates the expected trend in reactivity based on the interplay of electronic and steric effects. The high reactivity of benzyl isothiocyanate is attributed to its aliphatic nature, which generally leads to a more electrophilic isothiocyanate carbon compared to aromatic counterparts. Phenyl isothiocyanate serves as a baseline for aromatic systems. The introduction of a para-bromo group in 4-bromophenyl isothiocyanate is expected to increase reactivity due to its electron-withdrawing nature. In stark contrast, the di-ortho-methyl groups in 4-Bromo-2,6-dimethylphenyl isothiocyanate are predicted to create a significant steric shield, drastically reducing its reactivity despite the activating effect of the bromine atom.
Experimental Validation: A Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity of 4-Bromo-2,6-dimethylphenyl isothiocyanate, a comparative kinetic study is essential. The following protocol outlines a method for determining the second-order rate constants for the reaction of various isothiocyanates with a model nucleophile, such as n-butylamine, using UV-Vis spectrophotometry.
Objective:
To determine and compare the second-order rate constants for the reaction of 4-Bromo-2,6-dimethylphenyl isothiocyanate, phenyl isothiocyanate, 4-bromophenyl isothiocyanate, and benzyl isothiocyanate with n-butylamine.
Materials:
-
4-Bromo-2,6-dimethylphenyl Isothiocyanate
-
Phenyl Isothiocyanate
-
4-Bromophenyl Isothiocyanate
-
Benzyl Isothiocyanate
-
n-Butylamine
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each isothiocyanate (e.g., 10 mM) in anhydrous acetonitrile.
-
Prepare a stock solution of n-butylamine (e.g., 1 M) in anhydrous acetonitrile.
-
-
Determination of Analytical Wavelength:
-
For each isothiocyanate, record the UV-Vis spectrum to identify the wavelength of maximum absorbance (
). -
Separately, record the UV-Vis spectrum of the corresponding thiourea product formed by reacting the isothiocyanate with an excess of n-butylamine.
-
Choose an analytical wavelength where the change in absorbance upon reaction is significant. This is often at the
of the isothiocyanate, as its concentration will decrease over time.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the isothiocyanate stock solution and dilute with acetonitrile to achieve a suitable initial absorbance (typically between 0.8 and 1.2).
-
Initiate the reaction by adding a small, precise volume of the n-butylamine stock solution to the cuvette, ensuring a large excess of the amine (pseudo-first-order conditions, e.g., at least 10-fold excess).
-
Immediately start recording the absorbance at the chosen analytical wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes stable).
-
Repeat the experiment for each isothiocyanate, ensuring identical concentrations and temperature.
-
Perform experiments with at least three different concentrations of n-butylamine for each isothiocyanate to determine the second-order rate constant.
-
-
Data Analysis:
-
For each kinetic run, plot ln(At - A∞) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the end of the reaction. The slope of this plot will be the negative of the pseudo-first-order rate constant (k').
-
Plot the calculated pseudo-first-order rate constants (k') against the corresponding concentrations of n-butylamine. The slope of this line will be the second-order rate constant (k2) for the reaction.
-
Visualizing the Reaction Mechanism
The reaction between an isothiocyanate and a primary amine proceeds through a nucleophilic addition mechanism to form a thiourea derivative.
Conclusion
While direct experimental data for the reactivity of 4-Bromo-2,6-dimethylphenyl isothiocyanate is currently limited, a thorough analysis of its structure allows for a strong prediction of its chemical behavior. The significant steric hindrance imparted by the di-ortho-methyl groups is expected to be the dominant factor, leading to a substantially lower reactivity compared to less hindered aromatic isothiocyanates. The provided experimental protocol offers a clear and robust method for researchers to quantitatively assess the reactivity of this and other isothiocyanates, enabling informed decisions in the design and development of novel therapeutic agents.
References
-
Nakamura, Y., & Miyoshi, N. (2010). Electrophilic nature of isothiocyanates and their metabolism. BioFactors, 36(5), 335-341. [Link]
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular effects, and health benefits of isothiocyanates. In Advances in nutrition (Vol. 3, No. 6, pp. 787-789). American Society for Nutrition. [Link]
-
Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA)-General Subjects, 1810(9), 888-894. [Link]
-
Conaway, C. C., Wang, C. X., Pittman, B., Yang, Y. M., Schwartz, J. E., Tian, D., ... & Chung, F. L. (2002). Phenethyl isothiocyanate and sulforaphane and their N-acetylcysteine conjugates inhibit malignant progression of lung adenomas induced by tobacco carcinogens in A/J mice. Cancer research, 62(18), 5190-5195. [Link]
-
NIST Chemistry WebBook. (n.d.). 4-Bromo-2,6-dimethylphenyl isothiocyanate. Retrieved from [Link]
A Technical Guide to Bioconjugation: 4-Bromo-2,6-dimethylphenyl Isothiocyanate vs. Isocyanates
A Senior Application Scientist's Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of bioconjugation, the precise and stable attachment of molecules to proteins is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. The choice of reactive chemistry is a critical decision that dictates the specificity, stability, and ultimate functionality of the resulting bioconjugate. This guide provides an in-depth comparison of two prominent classes of electrophilic reagents: aryl isothiocyanates, with a specific focus on the sterically hindered 4-Bromo-2,6-dimethylphenyl isothiocyanate , and the more broadly reactive isocyanates.
This analysis moves beyond a simple cataloging of features to explore the mechanistic underpinnings of their reactivity, offering field-proven insights to guide your experimental design and reagent selection.
The Chemical Foundation of Amine-Reactive Bioconjugation
At the heart of this comparison lies the reaction of these electrophilic moieties with nucleophilic functional groups on proteins. The primary targets are the ε-amino group of lysine residues and the N-terminal α-amino group.[1]
-
Isothiocyanates (-N=C=S) react with primary amines to form a highly stable thiourea linkage.[1]
-
Isocyanates (-N=C=O) react with primary amines to form an equally stable urea linkage.[2]
While both form robust covalent bonds, the subtle difference in the reactive group—sulfur versus oxygen—imparts significant variations in reactivity, selectivity, and susceptibility to side reactions.
Comparative Performance Analysis: A Head-to-Head Evaluation
The selection of an appropriate conjugation reagent hinges on a clear understanding of its performance characteristics. The following table summarizes the key differences between 4-bromo-2,6-dimethylphenyl isothiocyanate and a generic aliphatic isocyanate.
| Feature | 4-Bromo-2,6-dimethylphenyl Isothiocyanate (Aryl Isothiocyanate) | Aliphatic Isocyanate |
| Primary Target Residues | Lysine (amines), Cysteine (thiols) | Lysine (amines), Serine, Threonine, Tyrosine (hydroxyls), Cysteine (thiols) |
| Resulting Linkage | Thiourea (with amines) | Urea (with amines), Carbamate (with hydroxyls) |
| Linkage Stability | Excellent | Excellent (Urea), Less Stable (Carbamate)[3] |
| Optimal Reaction pH (Amines) | 8.5 - 9.5[4] | 7.5 - 8.5[2] |
| Reactivity | Moderate to High (electron-withdrawing bromo group) but potentially tempered by steric hindrance | Generally less reactive than aryl counterparts, allowing for more controlled reactions[3] |
| Selectivity | High for amines at alkaline pH | Moderate, with potential for off-target reactions with hydroxyl-containing residues |
| Hydrolytic Stability of Reagent | Moderate; sensitive to moisture | Significantly slower hydrolysis rate compared to aryl isocyanates[3] |
| Key Structural Influences | Dimethyl groups: Introduce steric hindrance, potentially slowing the reaction rate and increasing selectivity. Bromo group: An electron-withdrawing group that increases the electrophilicity of the isothiocyanate carbon, enhancing reactivity. | The aliphatic chain generally offers less steric bulk and electronic influence compared to an aryl ring. |
Delving into the Mechanisms: Why the Differences Matter
Understanding the "why" behind the observed performance is crucial for troubleshooting and optimizing bioconjugation protocols.
The Isothiocyanate Reaction: A Tale of Two Nucleophiles
The isothiocyanate group exhibits a fascinating pH-dependent selectivity.
At alkaline pH, lysine residues are deprotonated and highly nucleophilic, readily attacking the electrophilic carbon of the isothiocyanate to form a stable thiourea bond.[4] Conversely, at a more neutral pH, the thiol group of cysteine is more readily deprotonated and becomes the preferential nucleophile, leading to a dithiocarbamate linkage. This pH-mediated control offers a degree of selectivity that is a significant advantage of isothiocyanate chemistry.
The Case of 4-Bromo-2,6-dimethylphenyl Isothiocyanate: The two methyl groups ortho to the isothiocyanate functionality introduce significant steric hindrance.[5] This bulkiness can shield the electrophilic carbon, potentially slowing the rate of reaction. However, this steric hindrance can also enhance selectivity, favoring reactions with more accessible, surface-exposed amine groups and reducing non-specific labeling of partially buried residues. The electron-withdrawing nature of the bromine atom at the para position increases the electrophilicity of the isothiocyanate carbon, which would be expected to increase the reaction rate.[6] The interplay of these steric and electronic effects makes this reagent a potentially valuable tool for controlled and selective bioconjugation.
The Isocyanate Reaction: Broader Reactivity and the Challenge of Hydrolysis
Isocyanates are generally more reactive than isothiocyanates and exhibit a broader reactivity profile.
In addition to primary amines, isocyanates can react with the hydroxyl groups of serine, threonine, and tyrosine to form less stable carbamate linkages.[3] They can also react with the sulfhydryl group of cysteine. This broader reactivity can be advantageous for achieving higher degrees of labeling but comes at the cost of reduced selectivity.
A significant challenge with isocyanates, particularly aryl isocyanates, is their susceptibility to hydrolysis in aqueous buffers.[3] This competing reaction consumes the reagent and can complicate the determination of the optimal reagent-to-protein molar ratio. Aliphatic isocyanates exhibit a significantly slower rate of hydrolysis, offering a wider experimental window and greater control over the conjugation reaction.[3]
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for protein labeling. It is essential to optimize these conditions for each specific protein and labeling reagent.
Protocol for Protein Labeling with 4-Bromo-2,6-dimethylphenyl Isothiocyanate
Methodology:
-
Protein Preparation: Dialyze the protein against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5) to remove any interfering primary amines. Adjust the protein concentration to 2-10 mg/mL.
-
Isothiocyanate Stock Solution: Immediately before use, dissolve the 4-bromo-2,6-dimethylphenyl isothiocyanate in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved isothiocyanate. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purification: Remove unreacted label and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the λmax of the label (if it has a chromophore).
Protocol for Protein Labeling with an Aliphatic Isocyanate
The protocol is similar to that for isothiocyanates, with a key difference in the recommended pH range.
Methodology:
-
Protein Preparation: Dialyze the protein against a conjugation buffer of pH 7.5-8.5 (e.g., 0.1 M sodium phosphate with 0.15 M NaCl). Adjust the protein concentration to 1-10 mg/mL.[2]
-
Isocyanate Stock Solution: Prepare a fresh stock solution of the aliphatic isocyanate in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the isocyanate to the protein solution.[2]
-
Incubation: Incubate for 1-2 hours at room temperature.[2]
-
Quenching: Quench the reaction with an amine-containing buffer like Tris.
-
Purification: Purify the conjugate using standard methods.
-
Characterization: Determine the DOL.
Trustworthiness and Self-Validation: Ensuring a Successful Conjugation
A robust bioconjugation protocol incorporates self-validating steps:
-
Monitor pH: The pH of the reaction is critical for selectivity and should be monitored and maintained throughout the incubation.
-
Control Molar Ratios: Systematically vary the molar excess of the labeling reagent to determine the optimal ratio for the desired DOL without causing protein precipitation or loss of activity.
-
Characterize the Final Product: Beyond DOL, it is crucial to assess the functional integrity of the bioconjugate using activity assays, binding studies (e.g., ELISA, SPR), and to check for aggregation using techniques like dynamic light scattering (DLS).
Conclusion: Making an Informed Choice
The choice between 4-bromo-2,6-dimethylphenyl isothiocyanate and a generic isocyanate is a nuanced one that depends on the specific application and the properties of the protein being modified.
-
4-Bromo-2,6-dimethylphenyl Isothiocyanate represents a class of sterically hindered aryl isothiocyanates that offer the potential for highly selective and stable bioconjugation. The steric hindrance of the dimethyl groups may provide enhanced selectivity for surface-accessible amines, while the bromo group maintains a high level of reactivity. This makes it an intriguing candidate for applications where precise control over the site of modification is critical.
-
Isocyanates , particularly aliphatic isocyanates, provide a more general and often more reactive tool for protein labeling. Their ability to react with a broader range of nucleophiles can be an advantage when a high degree of labeling is desired. However, this comes with the trade-off of potentially lower selectivity and the need for careful control of reaction conditions to minimize hydrolysis and off-target modifications.
Ultimately, the optimal choice requires empirical validation. By understanding the underlying chemical principles and carefully designing experiments with appropriate controls, researchers can harness the power of these reagents to create robust and functional bioconjugates for a wide array of scientific endeavors.
References
- Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Derivatives - Benchchem. (n.d.).
- Protocol for Labeling Proteins with 5-Isocyanatopentanoic Acid - Benchchem. (n.d.).
-
Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Brown, W. E., & Wold, F. (1973). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Biochemistry, 12(5), 828–834. [Link]
-
Urea vs. thiourea in anion recognition - ResearchGate. (n.d.). Retrieved from [Link]
-
Sabbioni, G., & Tinner, U. (2002). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of toxicology, 76(11), 643–650. [Link]
-
Chen, Y., Liu, Y., Lloyd, J. A., & Wang, Q. (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ACS chemical biology, 14(12), 2617–2622. [Link]
-
Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage - ResearchGate. (n.d.). Retrieved from [Link]
-
Urea vs. thiourea in anion recognition - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
- A Comparative Analysis of Thiourea- vs. Urea-Based Silanes for Surface Modification and Adhesion Promotion - Benchchem. (n.d.).
-
Protein labeling protocol - Abberior Instruments. (n.d.). Retrieved from [Link]
-
Can anyone throw light on isocyanide and protein interactions? - ResearchGate. (n.d.). Retrieved from [Link]
-
Effect of pH of a medium on the direction of reactions of isothiocyanates with amino acids. (n.d.). Retrieved from [Link]
-
Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media - ResearchGate. (n.d.). Retrieved from [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC - NIH. (n.d.). Retrieved from [Link]
-
Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl isothiocyanates - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine - ResearchGate. (n.d.). Retrieved from [Link]
-
Arylation Chemistry for Bioconjugation - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC. (n.d.). Retrieved from [Link]
-
Zhang, C., Vinogradova, E. V., Spokoyny, A. M., Buchwald, S. L., & Pentelute, B. L. (2018). Arylation Chemistry for Bioconjugation. Angewandte Chemie (International ed. in English), 57(31), 9838–9855. [Link]
-
Advances in Bioconjugation - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Proteins as binding targets of isothiocyanates in cancer prevention - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Glutathione reactivity with aliphatic polyisocyanates | PLOS One - Research journals. (n.d.). Retrieved from [Link]
-
A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure - PMC - NIH. (n.d.). Retrieved from [Link]
-
Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates - PMC - NIH. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC. (n.d.). Retrieved from [Link]
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Reactivity of Aryl Pinacol Boronates Towards Disulfide Bonds - ChemRxiv. (n.d.). Retrieved from [Link]
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Validating Target Engagement of Novel Covalent Probes: A Comparative Guide for 4-Bromo-2,6-dimethylphenyl Isothiocyanate
For researchers at the forefront of drug discovery, the validation of target engagement within a cellular context is a critical milestone. This is particularly true for covalent inhibitors, such as isothiocyanates, where the formation of a stable bond with the target protein offers the potential for prolonged pharmacodynamic effects.[1] This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of novel covalent probes, using the hypothetical case of 4-Bromo-2,6-dimethylphenyl isothiocyanate. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights to guide your experimental design and data interpretation.
The Challenge: Confirming Target Interaction in the Cellular Milieu
4-Bromo-2,6-dimethylphenyl isothiocyanate belongs to the isothiocyanate class of compounds, known for their electrophilic nature and ability to form covalent adducts with nucleophilic residues on proteins, primarily cysteine thiols.[2][3] While the anti-cancer properties of various isothiocyanates are well-documented, the precise molecular targets are often not fully elucidated.[4][5] Therefore, for a novel compound like 4-Bromo-2,6-dimethylphenyl isothiocyanate, a systematic approach to identify and validate its direct binding targets in cells is paramount. This guide will compare and contrast several state-of-the-art techniques to achieve this.
A Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the availability of specific reagents (e.g., antibodies), throughput requirements, and the desired depth of mechanistic insight.[6][7] Here, we compare the Cellular Thermal Shift Assay (CETSA®), Western Blotting, and Reporter Assays as primary methods for validating target engagement.
| Method | Principle | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein.[8][9] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[10][11] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput for traditional formats.[12] |
| Western Blotting | Detects changes in protein levels or post-translational modifications downstream of target engagement.[13][14] | Widely accessible, can provide information on downstream signaling effects.[15] | Indirect measure of target engagement, relies on high-quality antibodies, can be semi-quantitative.[16] |
| Reporter Assays | Measures the transcriptional activity of a pathway modulated by the target protein.[17] | High-throughput, sensitive, can be tailored to specific signaling pathways. | Indirect measure of target engagement, susceptible to off-target effects influencing the reporter. |
In-Depth Methodology Comparison
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Direct Target Engagement
CETSA has emerged as a powerful technique to directly assess the interaction between a compound and its target protein in a native cellular environment.[8][18] The underlying principle is that the binding of a ligand, such as our isothiocyanate, stabilizes the target protein, leading to a higher melting temperature.[19][20]
Experimental Workflow:
The CETSA workflow involves treating intact cells with the compound of interest, followed by heating the cell lysate or intact cells to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western Blotting or mass spectrometry (MS-CETSA).[9]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Data Interpretation:
A positive target engagement event is indicated by a rightward shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control. This shift signifies that the protein is more resistant to heat-induced denaturation due to the stabilizing effect of the bound ligand.
Advanced CETSA Formats:
To overcome the throughput limitations of traditional CETSA, several adaptations have been developed:
-
HiBiT CETSA: This method utilizes a luminescent peptide tag (HiBiT) fused to the target protein, enabling a high-throughput, plate-based luminescence readout.[21]
-
MS-CETSA (Thermal Proteome Profiling): This unbiased approach uses mass spectrometry to simultaneously assess the thermal stability of thousands of proteins, allowing for the identification of novel targets and off-targets.[9]
Protocol: Isothermal Dose-Response (ITDR) CETSA
This variation of CETSA is particularly useful for quantifying the potency of target engagement.
-
Cell Treatment: Seed cells and treat with a concentration gradient of 4-Bromo-2,6-dimethylphenyl isothiocyanate for a defined period. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the treated cells or cell lysates to a single, optimized temperature that induces partial denaturation of the target protein in the vehicle-treated sample.[20]
-
Lysis and Separation: Lyse the cells (if not already lysed) and separate the soluble and aggregated protein fractions by centrifugation.
-
Quantification: Quantify the amount of soluble target protein in each sample using Western Blotting or another detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of compound concentration to generate a dose-response curve and determine the EC50 of target engagement.
Western Blotting: A Versatile Tool for Indirect Target Validation
Western blotting is a fundamental technique in cell biology that can be used to indirectly validate target engagement by observing downstream consequences of target modulation.[13][14] For instance, if 4-Bromo-2,6-dimethylphenyl isothiocyanate is hypothesized to inhibit a specific kinase, a Western blot could be used to probe for a decrease in the phosphorylation of a known substrate of that kinase.
Experimental Workflow:
Caption: Western Blotting Workflow for Target Validation.
Data Interpretation:
A change in the signal of the target protein or a downstream marker (e.g., a post-translational modification) in response to compound treatment can indicate target engagement. However, it is crucial to note that this is an indirect measurement and could be influenced by off-target effects.
Protocol: Assessing Downstream Signaling
-
Cell Treatment: Treat cells with varying concentrations of 4-Bromo-2,6-dimethylphenyl isothiocyanate.
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein or a downstream signaling molecule, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
Reporter Assays: High-Throughput Screening for Pathway Modulation
Reporter gene assays are valuable for assessing the functional consequences of target engagement in a high-throughput format.[17] These assays are engineered to produce a readily measurable signal (e.g., luminescence or fluorescence) in response to the modulation of a specific signaling pathway. If the putative target of 4-Bromo-2,6-dimethylphenyl isothiocyanate is a key regulator of a known transcriptional pathway (e.g., NF-κB or Nrf2), a reporter assay can be a powerful tool.
Experimental Workflow:
Caption: Reporter Assay Workflow for Pathway Analysis.
Data Interpretation:
An increase or decrease in the reporter signal, depending on the nature of the target's role in the pathway (activator or repressor), suggests that the compound is modulating the pathway of interest. This provides functional evidence that is complementary to direct binding assays like CETSA.
Conclusion: An Integrated Approach for Confident Target Validation
For a novel covalent probe like 4-Bromo-2,6-dimethylphenyl isothiocyanate, a multi-pronged approach to target engagement validation is highly recommended. The direct and label-free nature of CETSA makes it an ideal starting point to identify and confirm direct binding partners.[11] Western blotting can then be employed to investigate the downstream functional consequences of this engagement on cellular signaling pathways. Finally, reporter assays can provide a high-throughput method to screen for compounds that modulate a specific pathway of interest. By integrating the insights from these complementary techniques, researchers can build a robust and compelling case for the on-target activity of their novel compounds, paving the way for successful drug development.
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A Comparative Guide to the Synthesis of 4-Bromo-2,6-dimethylphenyl Isothiocyanate: From Classical Methods to Greener Alternatives
Introduction: The Significance of a Versatile Chemical Building Block
4-Bromo-2,6-dimethylphenyl isothiocyanate is a key intermediate in organic synthesis, valued for its dual reactivity. The isothiocyanate group (-N=C=S) is a versatile handle for constructing thioureas, thiohydantoins, and various nitrogen- and sulfur-containing heterocycles, which are prominent scaffolds in medicinal chemistry and drug development.[1][2] The presence of a bromine atom on the sterically hindered dimethylphenyl ring provides a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the elaboration of complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, starting from the readily available 4-Bromo-2,6-dimethylaniline. We will dissect the mechanistic rationale, operational advantages, and inherent limitations of each pathway to empower researchers in making informed decisions for their specific applications.
Strategic Overview: The Two Major Synthetic Paradigms
The synthesis of aryl isothiocyanates from their corresponding anilines is dominated by two major strategies. The choice between them represents a critical decision point, balancing reaction efficiency and scalability against safety and environmental concerns.
-
Strategy A: The Classical Thiophosgene Route. This is the most direct and historically significant method, involving a direct reaction between the aniline and a thiocarbonyl source.
-
Strategy B: The Dithiocarbamate Intermediate Route. This two-step, often one-pot, approach avoids the use of highly toxic reagents by first forming a dithiocarbamate salt, which is subsequently decomposed to the target isothiocyanate using a variety of desulfurization agents.[3][4]
The logical flow for selecting a synthetic route is outlined below.
Caption: Decision workflow for synthesizing the target isothiocyanate.
Strategy A: The Thiophosgene Route
The reaction of a primary amine with thiophosgene (CSCl₂) is the archetypal method for isothiocyanate synthesis.[4] Despite its efficiency, the extreme toxicity and volatility of thiophosgene necessitate stringent safety protocols, limiting its use to specialized laboratories equipped with appropriate containment facilities.[3][5]
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of thiophosgene. This forms a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride (HCl), often facilitated by a base, to yield the final isothiocyanate product.
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A Comparative Guide to the Biological Effects of Brominated vs. Non-Brominated Phenyl Isothiocyanates
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships of bioactive compounds is paramount. Phenyl isothiocyanates (PITCs), a class of organosulfur compounds, have garnered significant interest for their potent anticancer and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of the biological effects of well-studied non-brominated PITCs with a discussion on the potential implications of bromination on their activity, supported by experimental data and detailed protocols.
Introduction: The Rationale for Phenyl Isothiocyanates and the Question of Bromination
Phenyl isothiocyanates, particularly phenethyl isothiocyanate (PEITC), are naturally occurring compounds found in cruciferous vegetables.[2] Their biological activity is largely attributed to the electrophilic nature of the isothiocyanate (-N=C=S) group, which readily reacts with nucleophilic cellular targets, thereby modulating key signaling pathways involved in carcinogenesis and inflammation.[1] The core mechanisms of action for non-brominated PITCs, such as PEITC, are well-documented and primarily involve the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway.[3][4]
The introduction of a halogen, such as bromine, onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Bromination can alter lipophilicity, metabolic stability, and target-binding affinity, potentially enhancing therapeutic efficacy or revealing novel biological activities. This guide will first delve into the established biological effects of non-brominated PITCs and then explore the anticipated, albeit less documented, impact of bromination.
Comparative Biological Activity: Non-Brominated Phenyl Isothiocyanates
The biological activities of non-brominated PITCs, with PEITC being the most studied, are summarized below.
| Biological Effect | Key Compound(s) | In Vitro/In Vivo Model | Observed Effect | Reference(s) |
| Anticancer | Phenethyl Isothiocyanate (PEITC) | Human bladder cancer cells | Induction of apoptosis and inhibition of cell proliferation. | [2] |
| Benzyl Isothiocyanate (BITC), PEITC | Various cancer cell lines | Inhibition of deubiquitinating enzymes, leading to cancer cell death. | [5] | |
| Phenyl Isothiocyanate (PITC) derivatives | Ovarian cancer cells (PA-1) | Cytotoxic effects and cell cycle arrest at the G1/S phase. | [6][7] | |
| Anti-inflammatory | Phenyl Isothiocyanate (PITC) | Human COX-2 enzyme assay | Significant inhibition of COX-2, a key inflammatory enzyme. | [8][9][10] |
| Phenethyl Isothiocyanate (PEITC) | Lipopolysaccharide-stimulated macrophages | Reduction of pro-inflammatory markers, dependent on Nrf2 activation. | [4][11] | |
| Synthetic ITC analogs | HT-29 human colon cancer cells | Suppression of NF-κB-mediated pro-inflammatory gene transcription. | [3] |
The Putative Impact of Bromination: A Look into Structure-Activity Relationships
Direct, peer-reviewed comparative studies on the biological effects of brominated versus non-brominated phenyl isothiocyanates are limited. However, we can infer potential effects based on the known principles of medicinal chemistry and the available data on halogenated compounds. The introduction of a bromine atom to the phenyl ring can influence biological activity in several ways:
-
Increased Lipophilicity : Bromination generally increases the lipophilicity of a molecule. This could enhance membrane permeability, leading to higher intracellular concentrations and potentially greater efficacy. However, it could also alter solubility and distribution profiles.
-
Electronic Effects : Bromine is an electron-withdrawing group, which can alter the electron density of the phenyl ring and potentially influence the reactivity of the isothiocyanate group.
-
Steric Hindrance : The size of the bromine atom can introduce steric hindrance, which may affect the binding of the molecule to its biological targets.
A study on new benzylideneiminophenylthiazole analogues found that a bromine substituent on the phenyl ring led to higher antibacterial activity compared to a fluorine substituent in one context, but lower activity in another, highlighting that the effect of halogenation is highly dependent on the overall molecular structure.[12] Another publication on 4-bromophenyl isothiocyanate primarily discusses its use in synthesis, with limited direct biological data provided.
Given the current landscape, the synthesis and comparative biological evaluation of brominated PITCs represents a promising area for future research to definitively elucidate the impact of bromination on anticancer and anti-inflammatory activities.
Key Signaling Pathways and Their Modulation
The biological effects of PITCs are largely mediated through their interaction with two critical signaling pathways: NF-κB and Nrf2.
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Many isothiocyanates, including synthetic analogs, have been shown to suppress NF-κB activation.[3]
Caption: Phenyl isothiocyanates inhibit the NF-κB signaling pathway.
Activation of the Nrf2 Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.
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A Senior Application Scientist's Guide to Assessing the Specificity of 4-Bromo-2,6-dimethylphenyl isothiocyanate as a Covalent Probe
This guide provides an in-depth comparison and a series of validation protocols for assessing the specificity of 4-Bromo-2,6-dimethylphenyl isothiocyanate (BDM-NCS), a representative of the isothiocyanate (ITC) class of electrophiles. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to rigorously validate its use as a specific covalent probe.
The Covalent Probe: Mechanism and Rationale
Isothiocyanates are electrophilic compounds that readily react with nucleophilic residues on proteins.[6] The core of their reactivity is the carbon atom of the -N=C=S group, which is susceptible to nucleophilic attack.
Mechanism of Action:
The primary targets for isothiocyanates under physiological conditions are the thiol groups of cysteine residues and the ε-amino groups of lysine residues.[7][8][9]
-
Reaction with Cysteine: The reaction with a cysteine thiol is rapid, forming a dithiocarbamate adduct.[10]
-
Reaction with Lysine: The reaction with a lysine amine is generally slower and favored under more basic conditions (pH > 8.5), forming a stable thiourea bond.[7][11][12][13]
The specificity of BDM-NCS for a particular protein is not merely a function of its intrinsic reactivity but is critically dependent on the proteomic context. A truly specific interaction occurs when the probe preferentially labels a single target or a small subset of targets at concentrations where its desired biological effect is observed, while exhibiting minimal reactivity with the rest of the proteome.[14] Factors influencing this include the local microenvironment of the nucleophilic residue, which can dramatically alter its pKa and accessibility.[15][16]
Caption: A multi-tiered workflow for assessing covalent probe specificity.
Tier 1: Proteome-Wide Target Discovery (Label-Free Approach)
This initial screen aims to identify all proteins that are covalently modified by BDM-NCS in a complex biological system (e.g., cell lysate or intact cells).
Protocol: Label-Free Chemoproteomic Profiling
-
Treatment: Incubate proteomes (e.g., from A549 cells) with a concentration range of BDM-NCS (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control (DMSO) for a defined period (e.g., 1 hour at 37°C).
-
Lysis & Reduction/Alkylation: Lyse the cells (if treated intact) and denature the proteins. Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide (IAA) to prevent disulfide scrambling. Causality Note: This standard proteomics step ensures proteins are unfolded for efficient digestion.
-
Digestion: Digest the proteome into peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database. Crucially, the search parameters must include a variable modification corresponding to the mass of BDM-NCS on cysteine and lysine residues.
-
Hit Identification: Proteins with peptides confidently identified as being modified by BDM-NCS are considered potential targets. A dose-dependent increase in modification provides stronger evidence of a direct interaction.
Tier 2: Competitive Profiling for Target Occupancy
This more advanced technique assesses the specificity of BDM-NCS by measuring its ability to "protect" reactive residues from being labeled by a broad-spectrum, tagged covalent probe. [17][18]This method is exceptionally powerful for quantifying target engagement and selectivity across the proteome. [19][20] Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation: Prepare cell lysates in a buffer devoid of primary amines (e.g., HEPES or phosphate buffer instead of Tris). [12][13]2. Competitive Incubation: Pre-incubate the proteome with varying concentrations of BDM-NCS (or vehicle control) for 1 hour. Causality Note: This step allows BDM-NCS to bind to its specific targets.
-
Probe Labeling: Add a broad-reactivity, alkyne-tagged probe (e.g., iodoacetamide-alkyne) to the proteome and incubate for 1 hour. This probe will label accessible cysteines that were not already blocked by BDM-NCS.
-
Click Chemistry: Ligate a biotin-azide reporter tag to the alkyne-tagged proteins via a copper-catalyzed click reaction.
-
Enrichment: Use streptavidin beads to enrich the biotinylated proteins, effectively isolating the proteins that were not targets of BDM-NCS.
-
On-Bead Digestion & MS Analysis: Digest the enriched proteins and analyze the non-bound supernatant (containing BDM-NCS targets) or the bead-bound fraction by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of proteins/peptides in the BDM-NCS-treated samples versus the control. A protein that is significantly depleted from the streptavidin pulldown in the presence of BDM-NCS is a high-confidence target. This indicates that BDM-NCS occupied the reactive cysteine, preventing its labeling by the IA-alkyne probe.
Tier 3: Orthogonal Target Validation
Chemoproteomic data provides a powerful, systems-level view of specificity. However, these results must be validated using orthogonal, lower-throughput methods to confirm the engagement of top candidate proteins.
-
Western Blot Analysis: If a tagged version of BDM-NCS can be synthesized (e.g., BDM-NCS-alkyne), one can perform a pull-down followed by a western blot for the specific protein of interest to visually confirm the interaction.
-
Site-Directed Mutagenesis: Mutate the putative target cysteine or lysine residue on the protein of interest to a non-nucleophilic residue (e.g., alanine). The loss of labeling or loss of a BDM-NCS-induced functional effect in the mutant protein provides strong evidence that this specific residue is the direct target. [21]* Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. Covalent binding of a ligand often stabilizes a protein, leading to an increase in its melting temperature. Comparing the thermal stability of a target protein in vehicle-treated versus BDM-NCS-treated cells can confirm direct binding. [22]
Conclusion and Best Practices
4-Bromo-2,6-dimethylphenyl isothiocyanate, like all covalent probes, is a powerful tool whose value is directly proportional to the rigor with which its specificity is assessed. Isothiocyanates have been shown to covalently modify numerous protein targets, influencing critical cellular pathways like apoptosis. [6][23][24]Therefore, assuming specificity without empirical validation is a critical error.
References
- Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Deriv
- Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells. PubMed.
- Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. ChomiX.
- Proteins as binding targets of isothiocyanates in cancer prevention. PubMed Central.
- Chemoproteomic methods for covalent drug discovery. PubMed Central.
- Mechanism of action of isothiocyan
- Proteins as binding targets of isothiocyanates in cancer prevention.
- Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. ChomiX.
- Chemoproteomic Profiling of Covalent XPO1 Inhibitors to Assess Target Engagement and Selectivity. Centre for Medicines Discovery.
- Identification of Potential Protein Targets of Isothiocyanates by Proteomics.
- Head-to-Head Comparison: Bcp-T.A and Other Electrophiles for Cysteine Targeting. Benchchem.
- Chemoproteomic methods for covalent drug discovery.
- Protein labelling with FITC. Unknown Source.
- An efficient method for FITC labelling of proteins using tandem affinity purific
- Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
- Developing Targeted Covalent Inhibitor Drugs: 3 Key Consider
- Advanced approaches of developing targeted covalent drugs. PubMed Central.
- Recent Advances in Covalent Drug Discovery. MDPI.
- Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PubMed Central.
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
- Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ChemRxiv.
- Activity-based proteomics. Wikipedia.
- An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. ChemRxiv.
- Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. PubMed Central.
- Activity-based protein profiling: A graphical review. PubMed Central.
- Activity based Protein Profiling (Abpp).
- Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts. PubMed.
- Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis.
- A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PubMed Central.
- Reactivity of the isothiocyanate group with cysteine and lysine.
- Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. PubMed Central.
- Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran. PubMed.
- Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate
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- 9. Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. æ±æï¼ç«ç¹å·²æå [chomixbio.com]
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A Comparative Guide to the Structure-Activity Relationship of Substituted Phenyl Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Anticancer Potential of Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group.[1][2] Many ITCs found in cruciferous vegetables, such as sulforaphane from broccoli and phenethyl isothiocyanate (PEITC) from watercress, have demonstrated significant cancer chemopreventive and therapeutic properties.[1][2] Their anticancer effects are attributed to a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of cellular signaling pathways involved in carcinogenesis.[1][3]
The general structure of a phenyl isothiocyanate allows for a wide range of substitutions on the aromatic ring, providing a rich landscape for SAR studies. The nature, position, and number of these substituents can profoundly influence the compound's bioavailability, metabolic stability, and, ultimately, its anticancer potency and selectivity. This guide will focus on how these structural modifications, with a conceptual emphasis on the 2,6-dimethylphenyl scaffold, dictate biological activity.
The Isothiocyanate Moiety: The Key to Bioactivity
The electrophilic carbon atom of the isothiocyanate group is central to the biological activity of these compounds. It readily reacts with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in proteins.[4] This covalent modification of key cellular proteins can disrupt their function, leading to the observed anticancer effects.
Structure-Activity Relationship of Phenyl Isothiocyanate Derivatives
While specific data for 2,6-dimethylphenyl isothiocyanate is scarce, we can infer its potential activity by examining the SAR of other substituted phenyl isothiocyanates.
Influence of Substituents on the Phenyl Ring
The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating the reactivity of the isothiocyanate group and the overall lipophilicity of the molecule.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents can influence the electrophilicity of the isothiocyanate carbon. However, the relationship is not always straightforward and can be target-dependent.
-
Steric Hindrance: The position of the substituents is critical. Substituents at the ortho positions (positions 2 and 6) can sterically hinder the approach of nucleophiles to the isothiocyanate group. In the case of 2,6-dimethylphenyl isothiocyanate , the two methyl groups would provide significant steric bulk around the functional group. This could potentially reduce its reactivity towards some biological targets but might also enhance selectivity for others with a fitting binding pocket.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to cross cell membranes and reach intracellular targets. Generally, increased lipophilicity can lead to enhanced cellular uptake and potency, up to a certain point.[5]
Comparative Cytotoxicity Data of Representative Isothiocyanates
To provide a quantitative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for some well-studied isothiocyanates against various cancer cell lines. It is important to note that direct comparisons should be made with caution as experimental conditions can vary between studies.
| Isothiocyanate Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane (SFN) | PC3 (Prostate) | 33.5 | [6] |
| Sulforaphane (SFN) | T47D (Breast) | 30.4 | [6] |
| Benzyl isothiocyanate (BITC) | A549 (Lung) | ~80 (ITC 18) | [7] |
| Phenethyl isothiocyanate (PEITC) | HL-60 (Leukemia) | Varies | [8] |
| 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene | A549 (Lung) | ~360 (ITC 36) | [7] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Mechanistic Insights: How Phenyl Isothiocyanates Induce Cancer Cell Death
The anticancer activity of isothiocyanates is multifaceted, primarily revolving around the induction of apoptosis through various signaling pathways.
Induction of Apoptosis
ITCs can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[9]
-
Intrinsic Pathway: Many ITCs, including PEITC, can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the disruption of the mitochondrial membrane potential.[10] This results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and the executioner caspase-3/7), ultimately leading to cell death.[10][11]
-
Extrinsic Pathway: Some ITCs can also activate the extrinsic pathway by upregulating the expression of death receptors on the cell surface, which, upon ligand binding, activates caspase-8 and subsequently the executioner caspases.[9]
The following diagram illustrates the general mechanism of ITC-induced apoptosis.
Caption: General Apoptotic Pathway Induced by Isothiocyanates
Experimental Protocols for Evaluation
To assess the anticancer activity of novel 2,6-dimethylphenyl isothiocyanate derivatives, standardized in vitro assays are essential. The following provides a detailed protocol for the MTT assay, a common method for determining cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
2,6-dimethylphenyl isothiocyanate derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the isothiocyanate derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
The following diagram outlines the workflow for the MTT assay.
Caption: MTT Assay Experimental Workflow
Conclusion and Future Directions
Substituted phenyl isothiocyanates represent a promising class of compounds for anticancer drug development. While the specific SAR for 2,6-dimethylphenyl isothiocyanate derivatives remains to be fully elucidated, insights from related analogs suggest that the steric and electronic properties of the 2,6-dimethyl substitution will likely play a significant role in defining their biological activity and target selectivity.
Future research should focus on the synthesis and systematic evaluation of a series of 2,6-disubstituted phenyl isothiocyanates to build a comprehensive SAR model. This should include in vitro cytotoxicity screening against a panel of cancer cell lines, mechanistic studies to identify specific molecular targets, and in vivo studies to assess their therapeutic potential. Such a systematic approach will be crucial for the rational design of novel and more effective isothiocyanate-based anticancer agents.
References
-
Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. (2008). PubMed. [Link]
-
New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. (2025). ScienceDirect. [Link]
-
Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. ResearchGate. [Link]
-
Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. (2023). PMC. [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2023). PMC. [Link]
-
Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. (2022). PMC. [Link]
-
MTT (Assay protocol. Protocols.io. [Link]
-
A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). University of Texas at Austin. [Link]
-
Phenethyl isothiocyanate induced apoptosis via down regulation of Bcl-2/XIAP and triggering of the mitochondrial pathway in MCF-7 cells. (2008). PubMed. [Link]
-
Are isothiocyanates potential anti-cancer drugs?. PMC. [Link]
-
Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways. (2023). PubMed. [Link]
-
Dietary isothiocyanate mediated apoptosis of human cancer cells is associated with Bcl-xL phosphorylation. PubMed. [Link]
-
Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. (2022). PMC. [Link]
-
lines ic50 values: Topics by Science.gov. Science.gov. [Link]
-
Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. (2021). MDPI. [Link]
-
Selected isothiocyanates rapidly induce growth inhibition of cancer cells. (2003). PubMed. [Link]
-
Selected isothiocyanates. IC50 values are based on inhibition of recombinant human MIF (rhMIF).[17a,21]. ResearchGate. [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2023). MDPI. [Link]
-
Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. [Link]
-
Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. ResearchGate. [Link]
-
Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. (2020). MDPI. [Link]
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- 7. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary isothiocyanate mediated apoptosis of human cancer cells is associated with Bcl-xL phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenethyl isothiocyanate induced apoptosis via down regulation of Bcl-2/XIAP and triggering of the mitochondrial pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. bds.berkeley.edu [bds.berkeley.edu]
A Comprehensive Guide to Evaluating the Off-Target Effects of 4-Bromo-2,6-dimethylphenyl isothiocyanate
For researchers, scientists, and drug development professionals, the promise of novel therapeutic compounds is always tempered by the critical need to understand their potential for off-target effects. This guide provides an in-depth, technical framework for evaluating the off-target profile of 4-Bromo-2,6-dimethylphenyl isothiocyanate, a member of the pharmacologically significant isothiocyanate (ITC) class of compounds. By moving beyond a simple checklist of assays, we will explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterizing this molecule's specificity.
Isothiocyanates, primarily recognized for their presence in cruciferous vegetables, have demonstrated significant potential as cancer-preventive and therapeutic agents.[1] Their mechanisms of action are multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways.[1][2][3] These effects often stem from the electrophilic nature of the isothiocyanate group, which can react with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins.[4] This reactivity, while central to their therapeutic potential, also presents the risk of off-target interactions.
This guide will compare the hypothetical off-target profile of 4-Bromo-2,6-dimethylphenyl isothiocyanate with other well-characterized isothiocyanates, such as Sulforaphane (SFN) and Benzyl isothiocyanate (BITC), providing a context for interpreting experimental outcomes.
Foundational In Vitro Assays for Off-Target Liability
A tiered approach, starting with broad cellular assessments and progressing to more specific molecular-level investigations, is essential for a comprehensive off-target evaluation.
Tier 1: Assessing General Cellular Cytotoxicity
The initial step is to determine the compound's general toxicity across various cell lines. This provides a foundational understanding of its therapeutic window and informs the concentration ranges for subsequent, more targeted assays. Cytotoxicity assays are crucial for evaluating how a substance affects cellular health, with endpoints that can include cell viability, proliferation, and membrane integrity.[5]
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6]
Step-by-Step Methodology:
-
Cell Seeding: Plate various human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a cancer cell line relevant to the intended therapeutic area) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-Bromo-2,6-dimethylphenyl isothiocyanate (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
LDH Measurement: After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Enzyme Reaction: Add the LDH assay reaction mixture, containing diaphorase and NAD+, to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the amount of LDH released.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Data Presentation: Comparative Cytotoxicity (IC50, µM)
| Compound | HepG2 (Liver) | HEK293 (Kidney) | A549 (Lung Cancer) |
| 4-Bromo-2,6-dimethylphenyl isothiocyanate | 25.4 | 38.1 | 15.2 |
| Sulforaphane (SFN) | 45.8 | 62.3 | 22.7 |
| Benzyl isothiocyanate (BITC) | 18.9 | 29.5 | 10.8 |
This is hypothetical data for illustrative purposes.
Rationale for Experimental Choices: The selection of cell lines from different tissues is crucial for identifying potential organ-specific toxicity. The time-course experiment helps to distinguish between acute and chronic cytotoxic effects.
Delving Deeper: Identifying Specific Off-Target Interactions
Once a general understanding of cytotoxicity is established, the next phase is to identify specific molecular targets that are not the intended therapeutic target.
Tier 2: Kinase Panel Screening
Many therapeutic compounds inadvertently interact with kinases, a large family of enzymes that play critical roles in cellular signaling.[7] Off-target kinase inhibition can lead to a range of adverse effects. Kinase profiling services offer a high-throughput method to screen a compound against a large panel of kinases.[8][9][10]
Experimental Workflow: Kinase Profiling
Caption: Workflow for kinase selectivity profiling.
Data Presentation: Off-Target Kinase Hits (% Inhibition at 10 µM)
| Kinase Family | Target Kinase | 4-Bromo-2,6-dimethylphenyl isothiocyanate | Sulforaphane (SFN) | Benzyl isothiocyanate (BITC) |
| Tyrosine Kinase | SRC | 68% | 15% | 45% |
| Tyrosine Kinase | ABL1 | 55% | 8% | 32% |
| Ser/Thr Kinase | GSK3B | 72% | 25% | 58% |
| Ser/Thr Kinase | ROCK1 | 48% | 12% | 35% |
This is hypothetical data for illustrative purposes.
Interpretation of Results: Significant inhibition of kinases unrelated to the intended therapeutic pathway indicates potential off-target activity. These "hits" should be further validated through dose-response studies to determine their IC50 values. Cellular assays can then confirm whether this biochemical inhibition translates to a functional effect in a physiological context.[9][11]
Tier 3: Unbiased Genome-Wide Off-Target Analysis
For compounds that may interact with DNA or the cellular machinery involved in gene expression, an unbiased, genome-wide approach is necessary to identify unintended alterations. Whole-genome sequencing (WGS) provides a comprehensive method for detecting off-target mutations.[12][13][14]
Experimental Protocol: Whole-Genome Sequencing for Off-Target Mutation Detection
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one that is sensitive to the compound's cytotoxic effects) and treat with 4-Bromo-2,6-dimethylphenyl isothiocyanate at a concentration around its IC50 value for an extended period (e.g., multiple passages). Include a vehicle-treated control group.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both treated and control cell populations.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform deep whole-genome sequencing (e.g., >30x coverage) on a platform such as Illumina NovaSeq.
-
Bioinformatic Analysis:
-
Align sequencing reads to a reference genome.
-
Call genetic variants (single nucleotide polymorphisms and insertions/deletions) in both treated and control samples.
-
Compare the variant calls between the treated and control groups to identify unique mutations that arose during treatment.
-
-
Validation: Validate a subset of the identified mutations using a targeted sequencing method like Sanger sequencing.
Logical Framework for Off-Target Prioritization
Sources
- 1. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 9. kinaselogistics.com [kinaselogistics.com]
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- 11. Kinase Selectivity Profiling Services [worldwide.promega.com]
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- 14. blog.addgene.org [blog.addgene.org]
A Comparative Guide to the Cross-Reactivity of 4-Bromo-2,6-dimethylphenyl Isothiocyanate with Cellular Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Isothiocyanate Reactivity
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. Their potent electrophilicity drives their biological activity, allowing them to form covalent bonds with nucleophilic residues in cellular macromolecules. This reactivity is the basis for their investigation as promising therapeutic agents, particularly in chemoprevention. However, this same reactivity can lead to off-target effects and potential toxicity through cross-reactivity with a wide range of cellular nucleophiles.
This guide focuses on the cross-reactivity profile of a specific synthetic isothiocyanate, 4-Bromo-2,6-dimethylphenyl isothiocyanate . We will provide a comparative analysis of its reactivity with key cellular nucleophiles against other well-characterized isothiocyanates. Understanding this profile is crucial for predicting its biological fate, potential therapeutic window, and off-target liabilities in drug development.
The reactivity of an isothiocyanate is governed by the electronic and steric properties of its substituent. In 4-Bromo-2,6-dimethylphenyl isothiocyanate, the phenyl ring classifies it as an aromatic isothiocyanate, which are generally less reactive than their aliphatic counterparts. However, the presence of a bromine atom, an electron-withdrawing group, is expected to increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity. Conversely, the two methyl groups in the ortho positions introduce steric hindrance, which may impede the approach of nucleophiles. This guide will dissect these competing influences through a series of comparative experimental frameworks.
Understanding the Targets: Cellular Nucleophiles of Interest
The primary targets for isothiocyanates in a cellular context are soft nucleophiles, predominantly thiols and to a lesser extent, amines. This guide will focus on two key representatives:
-
Glutathione (GSH): A ubiquitous tripeptide thiol in cells, GSH is a key player in detoxification pathways. Its reaction with electrophiles is a primary mechanism for their clearance. The rate of reaction with GSH is a critical determinant of an ITC's cellular half-life and bioavailability.
-
Cysteine Residues in Proteins: The thiol side chain of cysteine is a potent nucleophile at physiological pH and a common target for covalent modification by electrophiles. Modification of cysteine residues can alter protein structure and function, leading to both therapeutic effects and toxicity.
The reaction of isothiocyanates with these nucleophiles is pH-dependent. Thiolates (R-S⁻) are more nucleophilic than thiols (R-SH), so reactivity with cysteine and GSH increases with pH as the thiol is deprotonated. Conversely, the reaction with amines, such as the ε-amino group of lysine, is more favorable at higher pH where the amine is deprotonated.[1]
Comparative Reactivity Analysis: A Multi-faceted Approach
To comprehensively assess the cross-reactivity of 4-Bromo-2,6-dimethylphenyl isothiocyanate, we will compare it with two reference compounds:
-
Benzyl Isothiocyanate (BITC): A well-studied aliphatic isothiocyanate.
-
Phenyl Isothiocyanate (PITC): The simplest aromatic isothiocyanate, serving as a baseline for aromatic reactivity.
I. Reaction Kinetics with Glutathione
The second-order rate constant (k₂) for the reaction of an ITC with GSH provides a quantitative measure of its intrinsic reactivity towards this key cellular nucleophile. This can be determined by monitoring the depletion of GSH over time in the presence of the ITC.
Experimental Workflow: Glutathione Reactivity Assay
Caption: Workflow for determining the second-order rate constant of the ITC-GSH reaction.
Comparative Kinetic Data (Illustrative)
| Isothiocyanate | Structure | Type | Expected Reactivity Factors | Illustrative Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| Benzyl Isothiocyanate (BITC) | Aliphatic | Highly reactive due to the electron-donating nature of the benzyl group. | 1.5 | |
| Phenyl Isothiocyanate (PITC) | Aromatic | Less reactive than aliphatic ITCs due to resonance stabilization. | 0.3 | |
| 4-Bromo-2,6-dimethylphenyl Isothiocyanate | Aromatic | Bromine (electron-withdrawing) increases reactivity; dimethyl groups (steric hindrance) decrease reactivity. | 0.5 |
Note: The kinetic data presented is illustrative and serves to demonstrate the expected relative reactivities based on structural and electronic properties. Actual experimental values may vary.
Interpretation of Kinetic Data:
The illustrative data suggests that 4-Bromo-2,6-dimethylphenyl isothiocyanate is more reactive than the parent phenyl isothiocyanate, likely due to the electron-withdrawing effect of the bromine atom enhancing the electrophilicity of the isothiocyanate carbon. However, it is less reactive than the aliphatic benzyl isothiocyanate, which is consistent with the general trend of aromatic vs. aliphatic ITC reactivity. The steric hindrance from the two ortho-methyl groups likely attenuates its reactivity compared to a non-substituted bromo-phenyl isothiocyanate.
II. Adduct Formation with a Model Cysteine-Containing Peptide
To model the reaction with protein nucleophiles, a synthetic peptide containing a single cysteine residue can be used. The formation of the ITC-peptide adduct can be monitored and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Workflow: Peptide Adduct Formation Assay
Caption: Workflow for assessing ITC reactivity with a model cysteine-containing peptide.
Comparative Peptide Adduct Formation (Illustrative)
| Isothiocyanate | Adduct Formation with Ac-Cys-Gly-OH at 1 hour (%) |
| Benzyl Isothiocyanate (BITC) | 85% |
| Phenyl Isothiocyanate (PITC) | 30% |
| 4-Bromo-2,6-dimethylphenyl Isothiocyanate | 45% |
Note: The percentage of adduct formation is illustrative and reflects the expected trend based on reactivity.
Interpretation of Peptide Adduct Data:
The trend in peptide adduct formation mirrors the kinetic data with GSH, reinforcing the reactivity ranking. The higher percentage of adduct formation for 4-Bromo-2,6-dimethylphenyl isothiocyanate compared to PITC suggests it is more effective at modifying cysteine residues in a peptide context. This has implications for its potential to covalently modify proteins in a cellular environment.
Detailed Experimental Protocols
Protocol 1: Determination of Second-Order Rate Constant for Reaction with Glutathione
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of each isothiocyanate in DMSO.
-
Prepare a 10 mM stock solution of reduced glutathione (GSH) in 100 mM sodium phosphate buffer, pH 7.4.
-
Prepare a 10 mM solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the same phosphate buffer.
-
-
Reaction:
-
In a temperature-controlled cuvette at 37°C, add 980 µL of phosphate buffer and 10 µL of the 10 mM GSH stock solution (final concentration 100 µM).
-
Initiate the reaction by adding 10 µL of the 100 mM ITC stock solution (final concentration 1 mM).
-
Start a timer immediately.
-
-
GSH Quantification:
-
At regular intervals (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately add the aliquot to a microplate well containing 150 µL of the DTNB solution.
-
After 2 minutes, measure the absorbance at 412 nm.
-
Create a standard curve of GSH concentration versus absorbance at 412 nm.
-
-
Data Analysis:
-
Convert the absorbance readings to GSH concentrations using the standard curve.
-
Plot the reciprocal of the GSH concentration (1/[GSH]) versus time.
-
The slope of the linear portion of this plot is equal to the apparent second-order rate constant (k_app).
-
The true second-order rate constant (k₂) can be calculated if the reaction is performed under pseudo-first-order conditions (with a large excess of one reactant).
-
Protocol 2: LC-MS/MS Analysis of Peptide Adduct Formation
-
Reagent Preparation:
-
Synthesize and purify a model peptide such as Ac-Cys-Gly-OH. Prepare a 10 mM stock solution in water.
-
Prepare 100 mM stock solutions of each isothiocyanate in DMSO.
-
-
Reaction:
-
In a microcentrifuge tube, combine 50 µL of 100 mM phosphate buffer (pH 7.4), 10 µL of the 10 mM peptide stock (final concentration 1 mM), and 30 µL of water.
-
Initiate the reaction by adding 10 µL of the 100 mM ITC stock solution (final concentration 10 mM).
-
Incubate at 37°C.
-
-
Sample Preparation for LC-MS/MS:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 90 µL of 0.1% formic acid in acetonitrile.
-
Centrifuge to pellet any precipitate and transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto a C18 reverse-phase column.
-
Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Set the mass spectrometer to monitor for the m/z of the parent peptide and the expected m/z of the ITC-peptide adduct.
-
Quantify the peak areas for both the parent peptide and the adduct at each time point.
-
-
Data Analysis:
-
Calculate the percentage of adduct formation at each time point using the formula: (Adduct Peak Area / (Adduct Peak Area + Parent Peptide Peak Area)) * 100.
-
Plot the percentage of adduct formation versus time for each ITC.
-
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of the cross-reactivity of 4-Bromo-2,6-dimethylphenyl isothiocyanate with key cellular nucleophiles. The illustrative data, based on established principles of chemical reactivity, suggests that this compound possesses a moderate reactivity profile, influenced by the competing electronic effects of the bromo substituent and steric hindrance from the dimethyl groups.
For drug development professionals, these findings highlight the importance of a thorough preclinical evaluation of the covalent binding potential of novel isothiocyanates. The experimental protocols detailed herein offer a starting point for such investigations. Future studies should aim to:
-
Determine the precise second-order rate constants for the reaction of 4-Bromo-2,6-dimethylphenyl isothiocyanate with GSH and other biologically relevant thiols.
-
Perform proteome-wide analysis using mass spectrometry-based chemoproteomics to identify the full spectrum of protein targets in a cellular context.[2][3]
-
Investigate the reversibility of the dithiocarbamate adducts formed with cysteine residues, as this can significantly impact the duration of biological effects.
By systematically characterizing the cross-reactivity of novel isothiocyanates, researchers can better predict their pharmacological and toxicological profiles, ultimately facilitating the development of safer and more effective therapeutic agents.
References
- Nakamura, Y., et al. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Journal of Agricultural and Food Chemistry, 57(16), 7546-7551.
- Codreanu, S. G., et al. (2009). Mass spectrometry-based methodologies for targeted and untargeted identification of protein covalent adducts (adductomics): current status and challenges. Mass Spectrometry Reviews, 28(5), 751-773.
- Zhang, Y. (2012). The molecular targets and anticancer activities of isothiocyanates. Current opinion in pharmacology, 12(4), 384-391.
- Mi, L., et al. (2011). Proteomic identification of binding targets of isothiocyanates: a perspective on techniques. Journal of agricultural and food chemistry, 59(21), 11413-11419.
- Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange. Archives of biochemistry and biophysics, 535(2), 117-124.
-
National Institute of Standards and Technology. (n.d.). 4-Bromo-2,6-dimethylphenyl isothiocyanate. In NIST Chemistry WebBook. Retrieved from [Link]
- Petri, L., et al. (2020).
- Flanagan, J. M., et al. (2012). Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates. Chemical research in toxicology, 25(3), 679-690.
- Wang, J., et al. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Modern Herbal Medicine, 1(3), 118-125.
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
- Ianosi, B. A., & Olsen, J. V. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv.
- Zhang, Y., & Talalay, P. (1995). Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases.
- Vermeulen, N. P., & van de Straat, R. (1987). Glutathione-mediated conjugation of anticancer drugs: an overview of reaction mechanisms and biological significance for drug detoxification and bioactivation. Chemico-biological interactions, 62(2), 91-117.
Sources
Safety Operating Guide
Navigating the Disposal of 4-Bromo-2,6-dimethylphenyl isothiocyanate: A Guide for the Research Professional
For the discerning researcher engaged in drug discovery and development, the synthesis and application of novel chemical entities are but one facet of the laboratory workflow. The responsible management of chemical waste, particularly for reactive and hazardous compounds, is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Bromo-2,6-dimethylphenyl isothiocyanate, moving beyond mere procedural steps to elucidate the underlying chemical principles that inform these best practices.
Understanding the Hazard Profile of 4-Bromo-2,6-dimethylphenyl isothiocyanate
4-Bromo-2,6-dimethylphenyl isothiocyanate (C₉H₈BrNS) is a halogenated aromatic isothiocyanate.[1] Its reactivity is primarily dictated by the electrophilic carbon atom of the isothiocyanate group (-N=C=S), making it susceptible to nucleophilic attack. Furthermore, as a halogenated organic compound, its disposal is subject to stringent environmental regulations.
A thorough risk assessment is paramount before handling this compound. Key hazard considerations include:
-
Toxicity: Isothiocyanates are generally considered toxic. The Safety Data Sheet (SDS) for 4-Bromo-2,6-dimethylphenyl isothiocyanate indicates that it is harmful if swallowed, in contact with skin, or inhaled.[2]
-
Corrosivity: This compound can cause severe skin burns and eye damage.[2]
-
Reactivity: It is sensitive to moisture and can react with a variety of nucleophiles, including water, amines, and strong bases.[2] Incompatible materials to consider for segregation include acids, strong oxidizing agents, strong bases, alcohols, and amines (unless used for controlled inactivation).
-
Environmental Hazard: As a brominated organic compound, it is classified as a halogenated organic waste and must be disposed of as hazardous waste to prevent environmental contamination.[2]
A summary of essential safety information is provided in the table below.
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures |
| Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.[2] | Chemical-resistant gloves (e.g., nitrile, neoprene), chemical safety goggles, face shield, lab coat, and closed-toe shoes. All handling should be performed in a certified chemical fume hood.[2] | Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Step-by-Step Disposal Protocol
The primary objective for the disposal of 4-Bromo-2,6-dimethylphenyl isothiocyanate is to convert it into a less hazardous and more stable form before it enters the hazardous waste stream. The recommended method is chemical inactivation through the formation of a stable thiourea derivative.
Experimental Protocol: Chemical Inactivation via Amination
This protocol details the conversion of 4-Bromo-2,6-dimethylphenyl isothiocyanate to a corresponding thiourea by reaction with a primary or secondary amine. This process transforms the reactive isothiocyanate into a more stable and less hazardous amide.
Materials:
-
4-Bromo-2,6-dimethylphenyl isothiocyanate waste
-
A suitable primary or secondary amine (e.g., diethylamine, benzylamine, or an aqueous solution of ammonia)
-
A suitable solvent (e.g., isopropanol, ethanol, or water if using an aqueous amine solution)
-
Appropriate reaction vessel (e.g., round-bottom flask with a stirrer)
-
Stir plate
-
Chemical fume hood
-
Appropriate PPE (as detailed in the table above)
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: Dilute the 4-Bromo-2,6-dimethylphenyl isothiocyanate waste with a suitable solvent (e.g., isopropanol) to a concentration of approximately 10% (w/v). This helps to control the reaction exotherm.
-
Amine Addition: While stirring the diluted isothiocyanate solution, slowly add a slight molar excess (approximately 1.1 equivalents) of the chosen amine. The reaction of isothiocyanates with primary or secondary amines to form thioureas is a well-established and generally vigorous reaction.[3][4][5][6][7]
-
Reaction: Continue stirring the mixture at room temperature. The reaction is typically rapid, but it is advisable to allow it to stir for at least one hour to ensure complete conversion.
-
Verification (Optional but Recommended): If feasible and necessary for your facility's waste management plan, the completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the isothiocyanate spot.
-
Waste Collection: The resulting thiourea solution should be collected in a designated halogenated organic waste container. Clearly label the container with the contents, including the name of the thiourea derivative formed.
-
Final Disposal: The sealed and labeled waste container should be handed over to your institution's environmental health and safety (EHS) office for final disposal by a licensed hazardous waste contractor.
Caption: Workflow for the safe disposal of 4-Bromo-2,6-dimethylphenyl isothiocyanate.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials (e.g., vermiculite, sand, or commercial spill kits for chemical spills). Do not use combustible materials like paper towels.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Do not attempt to clean up the spill without the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Decontamination: For small spills, once the bulk of the material is absorbed, the area can be decontaminated. A solution of a secondary amine (like diethylamine) in an organic solvent can be used to react with the residual isothiocyanate. Crucially, do not use bleach. The reaction of isothiocyanates with sodium hypochlorite (bleach) can produce toxic gases, including hydrogen cyanide.
-
Waste Collection: All contaminated materials, including absorbent pads and PPE, must be collected in a sealed, labeled hazardous waste container for disposal.
-
Report: Report the spill to your institution's EHS department.
Waste Documentation and Transport
Proper documentation is a legal and safety requirement for hazardous waste disposal.
-
Labeling: All waste containers must be clearly and accurately labeled with the chemical name and hazard warnings. For the inactivated waste, label it as "Halogenated Organic Waste: [Name of Thiourea Derivative]".
-
Segregation: Store the halogenated waste container separately from incompatible materials, particularly strong acids and bases.[8]
-
Manifest: When the waste is collected by a licensed contractor, a hazardous waste manifest will be required. This document tracks the waste from its point of generation to its final disposal facility. Ensure all information is accurate and complete.
By adhering to these scientifically sound procedures, researchers can ensure the safe and compliant disposal of 4-Bromo-2,6-dimethylphenyl isothiocyanate, upholding the principles of laboratory safety and environmental stewardship.
References
-
Moore, M. L., & Crossley, F. S. (n.d.). Methylthiourea. Organic Syntheses. Retrieved from [Link]
-
Desai, N. C., et al. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development. Retrieved from [Link]
-
Various Authors. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Retrieved from [Link]
-
Kaupp, G., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Sun, N., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromo-2,6-dimethylphenyl isothiocyanate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
Sources
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- 8. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 4-Bromo-2,6-dimethylphenyl isothiocyanate: A Protocol Beyond the Manual
As researchers dedicated to advancing drug development, our work inherently involves handling reactive and hazardous compounds. 4-Bromo-2,6-dimethylphenyl isothiocyanate is one such chemical. While its isothiocyanate group (-N=C=S) is a valuable functional handle for synthesis, it also defines its hazard profile. This guide moves beyond a simple checklist to provide a comprehensive operational protocol, grounded in the chemical's specific reactivity and toxicity, ensuring that your safety protocols are as rigorous as your research.
Hazard Assessment: Understanding the Reactivity of the Isothiocyanate Group
4-Bromo-2,6-dimethylphenyl isothiocyanate is classified as a hazardous substance, primarily due to the electrophilic nature of the isothiocyanate functional group. It is harmful if swallowed, inhaled, or absorbed through the skin, and it is known to cause severe skin burns and serious eye damage.[1] The odor is described as irritating, which should be considered the first alert to potential exposure.[1]
Beyond acute toxicity, the primary concern with the isothiocyanate class of compounds is their potential as sensitizers.[2][3] A sensitizer is a chemical that can lead to an allergic reaction after repeated low-level exposures.[3][4] Initial contact may not produce a reaction, but subsequent exposures, even to minute quantities, can trigger significant responses like dermatitis or respiratory distress.[3][5] Therefore, the objective is not just to minimize contact but to eliminate it entirely.
Furthermore, isothiocyanates are incompatible with a wide range of common laboratory chemicals, including acids, bases, alcohols, amines, and even water, with which they can react exothermically to release toxic gases.[2][6] This reactivity profile demands careful segregation in both storage and waste streams.
The Core Defense: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be a direct response to the identified hazards. The following table outlines the minimum required PPE for handling 4-Bromo-2,6-dimethylphenyl isothiocyanate in common laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical safety goggles | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Knee-length lab coat, long pants, closed-toe shoes | Required: Work within a certified chemical fume hood or ventilated balance enclosure.[4][7] |
| Solution Prep/Transfer | Chemical safety goggles and a full-face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant apron over a lab coat, long pants, closed-toe shoes | Required: Work within a certified chemical fume hood.[7][8] |
| Large-Scale Work (>5g) | Chemical safety goggles and a full-face shield | Heavy-duty chemical-resistant gloves (consult manufacturer data) | Chemical-resistant suit or apron/sleeve combination over a lab coat | Required: Work within a certified chemical fume hood.[7][8] |
| Spill Cleanup | Chemical safety goggles and a full-face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron/sleeve combination | NIOSH-approved respirator with appropriate cartridges for organic vapors if outside a fume hood.[7][9] |
Rationale for PPE Selection:
-
Eye and Face Protection : Given that the compound causes severe eye damage, ANSI-certified (Z87) chemical splash goggles are mandatory.[4] A full-face shield should be worn over the goggles during any operation with a splash hazard, such as transferring solutions or cleaning up spills.[9]
-
Skin Protection : A standard lab coat, worn fully buttoned, is the minimum requirement.[8] Chemical-resistant gloves are essential. While nitrile is often suitable, it is crucial to consult the glove manufacturer's compatibility and breakthrough time data for isothiocyanates. For prolonged tasks or when handling larger quantities, double-gloving provides an additional layer of protection. Contaminated clothing must be removed immediately and decontaminated before reuse.[10]
-
Respiratory Protection : The primary method for respiratory protection is the use of engineering controls.[9] All handling of 4-Bromo-2,6-dimethylphenyl isothiocyanate, including weighing, should be performed inside a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[4][7] Respirators should be reserved for non-routine situations like emergency spill response and require a formal respiratory protection program with fit testing and training, as mandated by OSHA.[7][9]
Operational Workflow: A Systematic Approach to Safety
A successful experiment is a safe experiment. The following workflow provides a step-by-step methodology for handling 4-Bromo-2,6-dimethylphenyl isothiocyanate, from preparation to disposal.
Caption: PPE and Chemical Handling Workflow.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for 4-Bromo-2,6-dimethylphenyl isothiocyanate before any work begins.[11]
-
Ensure the chemical fume hood has been certified within the last year.
-
Prepare a designated hazardous waste container, properly labeled for halogenated organic waste.[12]
-
Don the appropriate PPE as outlined in the table above, ensuring your lab coat is fully buttoned and gloves are pulled over the cuffs.
-
-
Handling (Inside the Fume Hood) :
-
Conduct all manipulations, including weighing and transfers, within the sash of the fume hood.
-
Use spark-proof tools and ground equipment when transferring materials to avoid static discharge.[7]
-
Keep the container of 4-Bromo-2,6-dimethylphenyl isothiocyanate tightly closed when not in use.[8]
-
Avoid contact with incompatible materials such as water, acids, strong bases, and alcohols.[13]
-
-
Decontamination and Doffing :
-
After the procedure is complete, decontaminate any surfaces and non-disposable equipment within the fume hood.
-
Securely seal the designated hazardous waste container.[12]
-
Remove PPE in an order that minimizes cross-contamination. A common procedure is to remove the apron, then the outer gloves, face shield, and lab coat. Remove inner gloves last, using a technique that avoids touching the outer surface with bare skin.
-
Dispose of all contaminated disposable PPE (gloves, apron, etc.) in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water.[10]
-
Contingency Planning: Emergency and Disposal Protocols
Spill Response
-
Minor Spill (inside fume hood): If you are trained and confident, use an absorbent material like sand or earth to contain the spill.[14] Collect the material using non-sparking tools and place it in the sealed hazardous waste container.[7]
-
Major Spill (outside fume hood): Evacuate the immediate area and alert colleagues.[9] If safe to do so, increase ventilation. Contact your institution's Environmental Health and Safety (EHS) department immediately.[8] Do not attempt to clean up a large spill without proper training and equipment.[9]
First Aid Measures
-
Skin Contact : Immediately remove all contaminated clothing.[9] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][15]
-
Eye Contact : Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]
-
Inhalation : Move the affected person to fresh air.[14] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting.[15][16] If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical.[15] Seek immediate medical attention.[16]
Waste Disposal
The disposal of 4-Bromo-2,6-dimethylphenyl isothiocyanate and any materials contaminated with it must be handled as hazardous waste.
-
Segregation : Keep this waste stream separate from all others, especially aqueous and acidic waste, to prevent dangerous reactions.[12]
-
Containerization : Use a designated, leak-proof, and compatible container that is clearly labeled "Hazardous Waste: 4-Bromo-2,6-dimethylphenyl isothiocyanate".[12]
-
Disposal : Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[12] This is the only acceptable method for disposal.
By understanding the specific chemical hazards and implementing these rigorous, multi-layered safety protocols, you can effectively mitigate the risks associated with handling 4-Bromo-2,6-dimethylphenyl isothiocyanate, ensuring that your focus remains on achieving your research objectives safely and successfully.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isothiocyanate. Retrieved from [Link]
-
Syracuse University Environmental Health & Safety Services. (2018). Irritants - Laboratory Guidance Document. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]
-
LabManager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl isothiocyanate. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2024). General Use SOP - Sensitizers. Retrieved from [Link]
-
Wayne State University Office of Environmental Health and Safety. (n.d.). General Use Standard Operating Procedure (SOP) - Sensitizers. Retrieved from [Link]
-
University of Cape Town Faculty of Science. (n.d.). SOP: Safe Use & Handling of Sensitizing Agents. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 3-Bromophenyl isothiocyanate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Allyl Isothiocyanate. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Bromophenyl isothiocyanate. Retrieved from [Link]
-
ILO and WHO. (2021). International Chemical Safety Cards (ICSC) - Allyl Isothiocyanate. Retrieved from [Link]
-
ResearchGate. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. Retrieved from [Link]
-
Journal of Food Science and Technology. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Retrieved from [Link]
-
MDPI. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Retrieved from [Link]
-
PubMed. (2021). The degradation of allyl isothiocyanate and its impact on methane production from anaerobic co-digestion of kitchen waste and waste activated sludge. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
